Uridine triphosphate 13C9,15N2 (sodium)
Beschreibung
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Eigenschaften
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKPFPIFSFLOU-WAZFBPMISA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O15P3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide: Uridine Triphosphate 13C9, 15N2 Sodium Salt
Target Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
Uridine 5'-triphosphate (UTP) is a critical pyrimidine nucleoside triphosphate that serves as a substrate for RNA synthesis and acts as an extracellular signaling molecule via purinergic (P2Y) receptors. The stable isotope-labeled variant, Uridine triphosphate 13C9, 15N2 sodium salt , represents a cornerstone reagent in modern structural biology and analytical chemistry. By uniformly substituting naturally occurring 12C and 14N with their NMR-active, spin-½ isotopes ( 13C and 15N ), this compound enables the resolution of complex RNA structures via multidimensional heteronuclear NMR spectroscopy. Furthermore, its distinct mass shift (+11 Da) makes it an unimpeachable internal standard for absolute quantification in LC-MS/MS metabolomics.
This guide details the physicochemical properties, structural causality, and field-validated protocols for maximizing the utility of UTP- 13C9,15N2 sodium salt in advanced laboratory settings.
Chemical & Physical Properties
The formulation of UTP as a sodium salt is not arbitrary; the triphosphate moiety is highly polyanionic at physiological pH. The free acid form is thermodynamically unstable and prone to rapid autocatalytic hydrolysis of its phosphoanhydride bonds. The incorporation of sodium counterions (typically disodium or trisodium) neutralizes the charge repulsion, stabilizing the molecule for long-term storage[1][2].
Isotopic Mass Derivation
To understand the precise mass of this reagent, one must calculate the isotopic shift:
-
Unlabeled UTP (Free Acid): C9H15N2O15P3 (MW: 484.14 g/mol )
-
Isotopic Substitution: 9 × 13C (+9 Da) and 2 × 15N (+2 Da) yields a free acid MW of ~495.06 g/mol [2].
-
Disodium Salt Formation: Replacing two protons with two sodium ions (+43.96 Da) yields the standard commercial disodium salt MW of 539.03 g/mol [3].
Quantitative Data Summary
| Property | Specification / Value | Causality & Notes |
| CAS Number | 285978-18-9 | Specific to the labeled sodium salt. |
| Molecular Formula | 13C9H1315N2Na2O15P3 | Represents the disodium salt variant[4]. |
| Molecular Weight | 539.03 g/mol | +11 Da mass shift compared to unlabeled disodium UTP[3]. |
| Isotopic Enrichment | ≥ 98 atom % 13C , ≥ 98 atom % 15N | Critical for preventing signal splitting and spectral overlap in NMR[2][5]. |
| Aqueous Solubility | ~50 mg/mL (~90 mM) | Highly soluble due to the polar triphosphate and sodium counterions[1][6]. |
| DMSO Solubility | ~1 mg/mL (~1.8 mM) | Poorly soluble; sonication is required to disrupt the crystalline lattice[1][6]. |
| Storage (Solid) | -20°C (up to 3 years) | Prevents thermal degradation of the phosphoanhydride bonds[1]. |
| Storage (Solution) | -80°C (up to 1 year) | Aqueous solutions are prone to slow hydrolysis; deep freezing halts kinetics[1]. |
Experimental Workflows & Self-Validating Protocols
Synthesis of Isotope-Labeled RNA via In Vitro Transcription (IVT)
For NMR structural determination of RNA, researchers must synthesize fully labeled RNA transcripts. UTP- 13C9,15N2 is utilized alongside labeled ATP, GTP, and CTP in a T7 bacteriophage RNA polymerase system.
Causality Check: Why must the magnesium ( Mg2+ ) concentration be strictly controlled? Mg2+ is an essential cofactor for T7 RNA polymerase. However, NTPs strongly chelate Mg2+ . If the total NTP concentration exceeds the free Mg2+ concentration, the enzyme is stripped of its cofactor, and transcription halts. The protocol below ensures a self-validating stoichiometric excess of Mg2+ .
Step-by-Step Methodology:
-
Reaction Assembly: In an RNase-free microcentrifuge tube, combine the following at room temperature (avoid ice to prevent spermidine precipitation):
-
40 mM Tris-HCl (pH 8.0)
-
20 mM MgCl2 (Ensures +4 mM excess over total NTPs)
-
2 mM Spermidine (Stabilizes the DNA template)
-
4 mM each of labeled NTPs (including UTP- 13C9,15N2 sodium salt)
-
0.1 U/ μ L Yeast Inorganic Pyrophosphatase (Prevents magnesium pyrophosphate precipitation, which shifts reaction equilibrium)
-
1μM DNA Template (containing T7 promoter)
-
T7 RNA Polymerase (0.05 mg/mL final)
-
-
Incubation: Incubate at 37°C for 3 to 4 hours.
-
Quenching: Add 0.5 M EDTA to a final concentration of 25 mM. Logic: EDTA rapidly chelates Mg2+ , instantly halting polymerase activity and preventing non-templated nucleotide addition at the 3' end.
-
Purification: Purify the labeled RNA via preparative denaturing Polyacrylamide Gel Electrophoresis (PAGE) or Size Exclusion Chromatography (SEC) to remove unincorporated labeled UTP for potential recycling.
Caption: Workflow for generating NMR-grade isotope-labeled RNA using UTP-13C9,15N2 and T7 Polymerase.
LC-MS/MS Metabolomics: Absolute Quantification of Intracellular UTP
In metabolomics, quantifying endogenous UTP is notoriously difficult due to rapid intracellular turnover and ion suppression during mass spectrometry. Spiking samples with UTP- 13C9,15N2 acts as an internal standard, correcting for both extraction losses and matrix effects.
Step-by-Step Methodology:
-
Metabolic Quenching: Rapidly aspirate media from cultured cells and immediately add 80% cold Methanol (-80°C). Logic: The extreme cold and organic solvent instantly denature endogenous phosphatases and kinases, freezing the UTP/UDP/UMP ratio.
-
Standard Spiking: Immediately spike the lysis buffer with a known concentration (e.g., 1 μ M) of UTP- 13C9,15N2 sodium salt.
-
Extraction: Scrape cells, centrifuge at 15,000 × g for 15 mins at 4°C to pellet proteins. Extract the supernatant and dry under nitrogen gas.
-
Chromatography: Reconstitute in acetonitrile/water and inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Logic: Standard C18 reversed-phase columns cannot retain highly polar triphosphates; HILIC provides superior retention and peak shape for nucleotides.
-
Detection: Monitor the transition of endogenous UTP (m/z 483 → 159) versus the labeled standard (m/z 494 → 163) in negative ion mode.
Biological Signaling Mechanisms
Beyond its role as a building block for RNA, extracellular UTP is a potent signaling molecule. It acts as an agonist for the P2Y2 and P2Y4 purinergic receptors (G-protein coupled receptors)[7][8]. Using isotope-labeled UTP allows researchers to trace the degradation kinetics of the ligand via ectonucleotidases while simultaneously monitoring downstream signaling.
Upon binding to the P2Y2 receptor, UTP activates the Gq protein subunit, which in turn stimulates Phospholipase C- β (PLC- β ). This enzyme cleaves PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, influencing cellular processes such as vasodilation, cardiac ischemia response, and macrophage infiltration[7][8].
Caption: Extracellular UTP signaling pathway via P2Y2/P2Y4 receptors leading to intracellular calcium release.
Conclusion
Uridine triphosphate 13C9, 15N2 sodium salt is an indispensable tool for modern biochemical analysis. Its precise isotopic enrichment and stabilized sodium salt formulation ensure robust performance in both high-resolution NMR structural studies and quantitative mass spectrometry. By adhering to the causality-driven protocols outlined in this guide—specifically regarding magnesium stoichiometry in IVT and cryogenic quenching in metabolomics—researchers can guarantee high-fidelity, reproducible data.
References
-
Uridine triphosphate trisodium salt Chemical Properties - CliniSciences. Available at: [Link]
-
Uridine triphosphate 13C9,15N2 sodium COA - DC Chemicals. Available at:[Link]
Sources
- 1. T8393-100mg | Uridine triphosphate trisodium salt [19817-92-6] Clinisciences [clinisciences.com]
- 2. thomassci.com [thomassci.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. NB-64-44425-1mL | Uridine triphosphate trisodium salt [19817-92-6 [clinisciences.com]
- 7. UTP | 63-39-8 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Precision Mass Spectrometry and Isotopic Tracing: Molecular Weight Calculation and Application of 13C9, 15N2-Labeled UTP
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Introduction: The Strategic Value of Dual-Isotope Labeling
In the fields of metabolomics, structural biology, and oncology drug development, tracking nucleotide synthesis is critical for understanding cellular proliferation and resistance mechanisms. Uridine 5'-triphosphate (UTP) is a fundamental pyrimidine nucleotide required for RNA synthesis and cellular signaling.
By utilizing 13C9, 15N2-labeled UTP , researchers can trace pyrimidine salvage pathways and evaluate the efficacy of metabolic inhibitors (such as DHODH inhibitors)[1].
The Causality of Dual-Isotope Labeling: Why substitute both carbon and nitrogen? Natural carbon contains approximately 1.1% 13C . In a molecule with 9 carbons like UTP, the natural M+1 and M+2 isotopic envelope is highly prominent. By fully substituting all 9 carbons and 2 nitrogens, we induce a precise +11.024 Da mass shift . This pushes the labeled analyte entirely out of the natural isotopic envelope of endogenous UTP, eliminating matrix background, preventing signal overlap, and enabling absolute quantification in high-resolution mass spectrometry (HRMS).
Quantitative Mass and Molecular Weight Calculations
To configure mass spectrometers for targeted metabolomics, exact mass calculations must be accurate to within <1 ppm[2]. UTP is typically analyzed in its free acid form during LC-MS (often detected as the [M−H]− ion), though it is commercially supplied as a stable disodium salt for in vitro assays.
Table 1: Fundamental Isotopic Masses Used in Calculations
| Element / Isotope | Exact Mass (Da) | Average Atomic Weight (Da) |
| 12C | 12.000000 | 12.011 |
| 13C | 13.003355 | 13.003 |
| 1H | 1.007825 | 1.008 |
| 14N | 14.003074 | 14.007 |
| 15N | 15.000109 | 15.000 |
| 16O | 15.994915 | 15.999 |
| 31P | 30.973762 | 30.974 |
| 23Na | 22.989769 | 22.990 |
Table 2: UTP Molecular Weight and Exact Mass Comparison
Note: The mass shift between unlabeled and labeled free acid is exactly +11.0243 Da.
| Compound State | Chemical Formula | Exact Mass (Da) | Average MW ( g/mol ) | Target MS Ion [M−H]− (m/z) |
| Unlabeled UTP (Free Acid) | C9H15N2O15P3 | 483.9685 | 484.14 | 482.9607 |
| Labeled UTP (Free Acid) | 13C9H1515N2O15P3 | 494.9928 | 495.06 | 493.9850 |
| Labeled UTP (Disodium Salt) | 13C9H1315N2Na2O15P3 | 538.9567 | 539.03* | N/A (Desalted in LC) |
*Commercial standard reported molecular weight.
Mechanistic Pathway: Pyrimidine Salvage vs. De Novo Synthesis
In cancer metabolism, tumors often rely on de novo pyrimidine synthesis. However, when treated with inhibitors, tumors can hijack the salvage pathway by importing extracellular uridine to maintain their UTP pools[1].
By pulsing cells with 13C9,15N2 -Uridine, the molecule is transported via human equilibrative nucleoside transporters (hENT) and phosphorylated by Uridine Cytidine Kinase (UCK) directly into the UTP pool, bypassing de novo synthesis.
Fig 1. Convergence of de novo and salvage pathways into the intracellular UTP pool.
Experimental Protocol: High-Resolution LC-MS/MS Tracing
To accurately measure the flux of labeled UTP, pre-analytical degradation must be prevented. The triphosphate bond of UTP is highly labile and susceptible to rapid hydrolysis by cellular phosphatases.
Self-Validating System Design
Every robust analytical method must be self-validating. This protocol incorporates two internal controls:
-
Biological Baseline: A parallel cell culture treated with unlabeled uridine to establish the natural isotopic baseline and rule out isobaric matrix interferences at m/z 493.9850.
-
Analytical Recovery Control: 13C10 -ATP is spiked directly into the extraction buffer. Because its chemical properties mimic UTP, its recovery rate validates extraction efficiency and normalizes MS ion suppression.
Step-by-Step Methodology
Phase 1: Cell Culture and Isotope Pulsing
-
Seed target cells and grow to 70% confluence.
-
Replace standard media with media containing dialyzed FBS and 50 µM 13C9,15N2 -Uridine.
-
Causality: Dialyzed FBS removes unlabeled endogenous nucleosides that would otherwise dilute the isotopic pool and skew flux calculations.
-
Phase 2: Metabolic Quenching and Extraction 3. Aspirate media and rapidly wash cells with ice-cold PBS. 4. Immediately add 80% Methanol pre-chilled to -80°C (containing 1 µM 13C10 -ATP internal standard).
-
Causality: The extreme temperature drop combined with solvent denaturation instantly halts all kinase and phosphatase activity, locking the UTP/UDP/UMP ratios in their exact biological state.
-
Scrape cells, transfer to a microcentrifuge tube, and centrifuge at 15,000 x g for 15 min at 4°C.
-
Collect the supernatant, dry under nitrogen gas ( N2 ), and resuspend in 50% Acetonitrile.
Phase 3: LC-MS/MS Analysis 7. Chromatography: Inject 5 µL onto a ZIC-pHILIC (Polymeric Hydrophilic Interaction Liquid Chromatography) column.
-
Causality: UTP is highly polar and negatively charged. Standard C18 reversed-phase columns cannot retain it. HILIC provides excellent retention, separating UTP from isobaric matrix components.
-
Detection: Utilize a high-resolution Orbitrap or Q-TOF mass spectrometer in negative electrospray ionization (ESI-) mode. Track the exact mass of the [M−H]− ion at m/z 493.9850 .
-
Data Processing: Apply isotope pattern matching algorithms (e.g., MZmine 2) to verify the chemical formula and quantify the peak area against the internal standard[2].
Fig 2. Self-validating LC-MS/MS workflow for isotopic UTP tracing and quantification.
Conclusion
The precise calculation of molecular weight and exact mass for 13C9,15N2 -UTP is the foundational step for high-resolution metabolomics. By leveraging the +11.024 Da mass shift, researchers can achieve absolute quantification of pyrimidine salvage pathways without matrix interference. When combined with strict metabolic quenching and HILIC-based chromatography, this dual-isotope tracing methodology provides an unparalleled, self-validating window into cellular nucleotide dynamics.
References
-
Title: Uridine-13C9,15N2 5′-triphosphate disodium salt solution | Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Title: hENT Inhibition Prevents Pyrimidine-Driven Resistance to DHODH Inhibition in Malignant Rhabdoid Tumors Source: biorxiv.org URL: [1]
-
Title: Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching Source: researchgate.net URL: [2]
Sources
Unlocking RNA Conformational Dynamics: Applications of Double-Labeled (13C/15N) UTP in Structural Biology
Executive Summary
RNA molecules are highly dynamic biopolymers that adopt multiple conformational states critical for their biological functions, ranging from viral genome replication to gene regulation via riboswitches. While X-ray crystallography and cryo-electron microscopy (cryo-EM) excel at capturing static snapshots, solution Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier biophysical technique for elucidating RNA structural dynamics at atomic resolution[1]. However, the application of NMR to large RNAs is historically bottlenecked by severe spectral crowding and rapid signal decay. This technical guide explores the mechanistic logic, experimental workflows, and advanced applications of double-labeled (13C/15N) Uridine-5'-triphosphate (UTP) in overcoming these physical limitations.
The Structural Biology Bottleneck: Why RNA Needs Isotopes
NMR analysis of RNA faces two severe physical limitations that scale detrimentally with molecular weight:
-
Spectral Crowding: RNA is composed of only four chemically similar nucleotides. This lack of chemical diversity leads to severe chemical shift overlap, particularly in the ribose proton region (0.6–0.8 ppm), making 1D and homonuclear 2D NMR spectra uninterpretable for RNAs larger than 15-20 nucleotides[1].
-
Rapid Transverse Relaxation (Line Broadening): As RNA size increases (>30 nucleotides), its tumbling rate in solution slows down. This slow molecular tumbling exacerbates dipole-dipole interactions, causing rapid T2 (transverse) relaxation. The macroscopic result is the broadening of spectral lines into indistinguishable humps[2].
To bypass these limitations, the incorporation of NMR-active stable isotopes—specifically Carbon-13 (13C) and Nitrogen-15 (15N)—is mandatory.
The Mechanistic Logic of 13C/15N UTP Labeling
Double-labeled UTP (13C/15N-UTP) is a cornerstone reagent in RNA structural biology. The strategic choice to utilize isotopically labeled UTP is driven by several biochemical and physical factors:
-
High Abundance of Uridine: Uracil is frequently involved in critical structural motifs, including U-A Watson-Crick pairs, U-G wobble base pairs, internal loops, and bulges.
-
Metabolic Flexibility: 13C/15N-UTP can be enzymatically converted into 13C/15N-CTP in a single step using CTP synthetase, allowing researchers to label all pyrimidines from a single precursor stock[2].
-
Magnetization Transfer: The isolated 1H-13C and 13C-15N spin systems allow for the transfer of magnetization through large one-bond scalar couplings ( 1JCH , 1JCC , 1JCN ). This enables multidimensional heteronuclear NMR experiments that spread the crowded 1D proton spectrum into 3D or 4D space, resolving individual atomic resonances[3].
Caption: Magnetization transfer pathway in 13C/15N-labeled Uridine during heteronuclear NMR.
Quantitative Comparison of RNA Labeling Strategies
To contextualize the value of double-labeled UTP, we must compare it against alternative methodologies used in the field.
Table 1: Comparison of RNA Isotope Labeling Strategies for NMR
| Strategy | Yield / Efficiency | RNA Size Limit | Spectral Resolution | Cost / Complexity |
| Unlabeled (Natural Abundance) | High (Standard IVT) | < 15 nt | Poor (Severe overlap) | Low |
| Uniform 13C/15N Labeling | High (IVT with 4 labeled NTPs) | ~ 30-40 nt | Moderate (J-coupling artifacts) | High |
| Selective 13C/15N UTP Labeling | High (IVT with 1 labeled NTP) | ~ 50-150 nt | Excellent (Reduced crowding) | Medium |
| Solid-Phase Chemical Synthesis | Low (<10% for >50 nt)[4] | < 50 nt | Perfect (Atom-specific) | Very High |
Self-Validating Experimental Workflows
The production of 13C/15N-labeled RNA requires a tightly controlled pipeline. Relying solely on commercial solid-phase synthesis for large RNAs results in precipitous yield drops[4]. Therefore, the field standard is a chemo-enzymatic approach followed by In Vitro Transcription (IVT).
Caption: Workflow from isotopic precursors to RNA 3D structure determination via NMR.
Protocol 1: One-Pot Chemo-Enzymatic Synthesis of 13C/15N-UTP
Causality: Chemical synthesis of triphosphates is stereochemically challenging and low-yielding. Reconstituting the pyrimidine salvage pathway in vitro using recombinant enzymes ensures >80% yield with absolute stereospecificity[5].
Step-by-Step Methodology:
-
Precursor Assembly: Combine 13C-labeled glucose and 15N-labeled uracil in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 50 mM KCl.
-
Enzymatic Cascade: Introduce a proprietary mix of recombinant enzymes: Ribokinase, Phosphoribosyl pyrophosphate (PRPP) synthetase, Uracil phosphoribosyltransferase (UPRTase), UMP kinase, and Nucleoside diphosphate (NDP) kinase[5].
-
ATP Regeneration System (Critical Step): Add catalytic amounts of ATP alongside creatine phosphate and creatine kinase. Rationale: The phosphorylation cascade consumes multiple equivalents of ATP. An internal regeneration system prevents the buildup of ADP/AMP, which would otherwise allosterically inhibit the kinases and halt UTP production[5].
-
Purification: Terminate the reaction via ultrafiltration to remove enzymes. Purify the 13C/15N-UTP using boronate affinity chromatography (which selectively binds the cis-diols of the ribose ring) followed by anion-exchange HPLC.
Protocol 2: T7 In Vitro Transcription (IVT) of Labeled RNA
Causality: T7 RNA Polymerase (RNAP) is highly processive but extremely sensitive to free Mg2+ depletion caused by the chelation of released pyrophosphate during RNA elongation.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a 10 mL transcription reaction containing 40 mM Tris-HCl (pH 8.0), 1 mM spermidine, 0.01% Triton X-100, and 5 mM DTT.
-
Nucleotide Optimization: Add 13C/15N-UTP (4 mM) and unlabeled ATP, CTP, and GTP (4 mM each). Rationale: Maintaining equimolar NTP concentrations prevents polymerase stalling and misincorporation.
-
Magnesium Tuning: Add MgCl2 to a final concentration of 24 mM. Rationale: The rule of thumb for optimal processivity is [Mg2+]=Σ[NTPs]+(4 to 8 mM) .
-
Pyrophosphatase Addition (Critical Step): Introduce 0.01 U/µL of inorganic pyrophosphatase alongside T7 RNAP. Rationale: Pyrophosphatase hydrolyzes the inhibitory pyrophosphate byproduct into orthophosphate. This prevents magnesium-pyrophosphate precipitation, keeping free Mg2+ available and driving the equilibrium toward full-length RNA synthesis.
-
Isolation: Quench the reaction with EDTA, perform ethanol precipitation, and purify the labeled RNA via denaturing Polyacrylamide Gel Electrophoresis (PAGE).
Advanced NMR Techniques Enabled by Double-Labeled UTP
The incorporation of 13C/15N-UTP unlocks advanced pulse sequences that are otherwise physically impossible to execute on unlabeled samples:
-
Transverse Relaxation-Optimized Spectroscopy (TROSY): By utilizing the quantum mechanical interference between dipole-dipole coupling and chemical shift anisotropy (CSA), TROSY effectively cancels out transverse relaxation for specific spin states. 13C/15N labeling allows the application of TROSY to RNA, pushing the size limit of NMR structural determination well beyond 100 nucleotides[2].
-
Isotope-Filtered NOESY: By applying pulse sequences that select only for protons attached to 13C or 15N, researchers can filter out the background signals of unlabeled nucleotides (A, C, G). This provides unambiguous distance constraints (Nuclear Overhauser Effects) for the labeled uridines, drastically simplifying the 3D structure calculation.
Strategic Applications in Drug Development
In modern biopharma, RNA is a highly validated drug target. The use of double-labeled UTP allows structural biologists to observe these targets in their native, dynamic states.
-
Riboswitches as Antibacterial Targets: Bacterial riboswitches undergo massive conformational changes upon ligand binding. 13C/15N-UTP labeling allows researchers to map the binding pocket using Chemical Shift Perturbation (CSP) assays, facilitating structure-based drug design (SBDD) of novel antibiotics[6].
-
Viral RNA Elements: The HIV-1 Trans-Activation Response (TAR) element and various viral frameshifting pseudoknots have been extensively studied using selective isotope labeling. Understanding their dynamic folding pathways exposes transient, druggable "cryptic" pockets that remain entirely invisible to static X-ray crystallography[7].
Sources
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Isotopic Paradigm Shift: A Technical Guide to 13C/15N UTP vs. Unlabeled UTP in Structural Biology and Metabolomics
Executive Summary
Uridine-5'-triphosphate (UTP) is a fundamental pyrimidine nucleoside triphosphate, serving as a critical substrate for RNA synthesis and a key intermediate in cellular metabolism. While unlabeled UTP is sufficient for routine molecular biology applications (e.g., standard in vitro transcription, baseline pool-size metabolomics), the advancement of high-resolution analytical techniques has necessitated the use of stable isotope-labeled variants.
By replacing naturally occurring carbon-12 ( 12 C) and nitrogen-14 ( 14 N) with their stable heavier isotopes ( 13 C and 15 N), researchers fundamentally alter the quantum mechanical and mass spectrometric properties of the molecule without changing its biochemical reactivity. This whitepaper provides an in-depth technical analysis of the differences between 13 C/ 15 N-labeled UTP and unlabeled UTP, detailing how this isotopic shift overcomes critical analytical bottlenecks in RNA structural biology and metabolic flux analysis.
Physicochemical and Quantum Mechanical Distinctions
The utility of 13 C/ 15 N UTP stems directly from its altered physical properties compared to its unlabeled counterpart:
-
Nuclear Spin and Magnetic Resonance: Unlabeled UTP consists predominantly of 12 C (spin I=0 ) and 14 N (spin I=1 , quadrupolar), which are either NMR-silent or yield excessively broad lines unsuitable for high-resolution 2D/3D Nuclear Magnetic Resonance (NMR) spectroscopy. In contrast, 13 C and 15 N both possess a nuclear spin of I=1/2 . This enables scalar ( J ) coupling-based magnetization transfer (e.g., INEPT sequences), allowing researchers to correlate proton ( 1 H) signals with adjacent carbon and nitrogen atoms, spreading overlapping signals across multiple dimensions[1].
-
Mass Shift and Isotopologue Distribution: Unlabeled UTP has a monoisotopic mass of approximately 483.97 Da. Uniformly labeled U- 13 C 9 , 15 N 2 -UTP exhibits a mass shift of exactly +11.03 Da (495.00 Da). In mass spectrometry (MS), this mass defect allows for the precise deconvolution of labeled vs. unlabeled pools, enabling the tracking of elemental composition and metabolic routing[2].
Strategic Applications: Overcoming Analytical Limits
Structural Biology (NMR Spectroscopy)
A major bottleneck in determining the 3D structure of RNA is "spectral crowding." Because RNA is composed of only four basic nucleotides, the chemical shift dispersion of its protons—particularly in the ribose sugar region (4–5 ppm)—is extremely narrow. For RNAs larger than 40 nucleotides, 1D and homonuclear 2D NMR spectra become an uninterpretable smear[3].
By utilizing 13 C/ 15 N UTP alongside other labeled NTPs during RNA synthesis, researchers can employ heteronuclear multidimensional NMR experiments (e.g., HCCH-TOCSY, HCNCH, and TROSY). These techniques correlate the 1 H chemical shifts with the much broader chemical shift ranges of 13 C and 15 N, effectively resolving the structural constraints of RNAs exceeding 50–70 nucleotides[1]. Furthermore, selective chemo-enzymatic labeling of UTP can isolate specific spin-pairs, eliminating unwanted 13 C- 13 C scalar couplings and reducing line broadening[4].
Caption: Workflow for resolving large RNA structures using 13C/15N UTP and multidimensional NMR spectroscopy.
Systems Biochemistry (Metabolomics & Fluxomics)
Traditional metabolomics using unlabeled precursors only measures steady-state metabolite concentrations (pool sizes). However, a large pool size does not indicate whether a pathway is highly active or completely stalled.
Stable Isotope-Resolved Metabolomics (SIRM) solves this by introducing heavy isotopes (e.g., 13 C-glucose or 15 N-glutamine) into living systems, which are subsequently incorporated into downstream metabolites like UTP[5]. High-resolution LC-MS/MS is then used to measure the Mass Isotopologue Distribution (MID) of the UTP pool[6]. By analyzing the fractional enrichment of 13 C/ 15 N in UTP over time, researchers can calculate exact intracellular metabolic fluxes ( 13 C-MFA), differentiating between de novo pyrimidine biosynthesis and salvage pathway activity[7].
Caption: Stable Isotope-Resolved Metabolomics (SIRM) workflow for tracing nucleotide biosynthesis fluxes.
Quantitative Comparison
| Parameter | Unlabeled UTP | Uniformly 13 C/ 15 N-Labeled UTP |
| Molecular Formula | C 9 H 15 N 2 O 15 P 3 | 13 C 9 H 15 15 N 2 O 15 P 3 |
| Nominal Mass (Free Acid) | 484.0 Da | 495.0 Da (+11 Da shift) |
| NMR Active Nuclei (Spin ½) | 1 H, 31 P | 1 H, 31 P, 13 C, 15 N |
| Primary Analytical Utility | Steady-state pool size (MS), Short RNA NMR (<15 nt) | Fluxomics (MID), Large RNA NMR (>40 nt) |
| Synthesis Method for RNA | Routine In Vitro Transcription | T7 RNAP IVT[8] or Chemo-enzymatic[4] |
| Mass Spec Resolution Req. | Low/Unit Resolution | High Resolution (HRMS) for isotopologue deconvolution |
| Estimated Cost (per 100 µmol) | ~$10 - $20 | ~$800 - $5,600[9] |
Validated Experimental Workflows
To ensure high-fidelity data generation, the following protocols have been engineered with built-in causality and self-validation mechanisms.
Protocol A: High-Yield In Vitro Transcription (IVT) of Isotope-Labeled RNA
Because solid-phase chemical synthesis of RNA is limited by length and the prohibitive cost of labeled phosphoramidites, enzymatic IVT using T7 RNA polymerase is the gold standard for producing large labeled RNAs[8].
Step-by-Step Methodology:
-
Template Preparation: Linearize plasmid DNA containing the T7 promoter and target RNA sequence. Purify via phenol-chloroform extraction to remove RNases.
-
Reaction Assembly: Combine 40 mM Tris-HCl (pH 8.0), 2 mM spermidine, 10 mM DTT, 0.01% Triton X-100, and 4 mM of each NTP (including 13 C/ 15 N UTP).
-
Magnesium Optimization (Critical Causality): Add MgCl 2 to a final concentration of 24 mM. Why? Each NTP molecule tightly chelates one Mg 2+ ion. The free Mg 2+ concentration must be maintained at 5–10 mM above the total NTP concentration (4 NTPs × 4 mM = 16 mM) to ensure T7 RNA polymerase processivity and prevent premature termination.
-
Enzymatic Synthesis: Add T7 RNA Polymerase (0.1 mg/mL) and incubate at 37°C for 4–6 hours.
-
Self-Validation: Quench an aliquot and analyze via 8% denaturing urea-PAGE. A single, sharp band indicates successful full-length transcription. A smear indicates RNase contamination or insufficient free Mg 2+ .
Protocol B: Stable Isotope-Resolved Metabolomics (SIRM) Extraction for LC-HRMS
When tracing the incorporation of 13 C-glucose or 15 N-glutamine into the cellular UTP pool, the extraction method must perfectly preserve the in vivo state.
Step-by-Step Methodology:
-
Isotope Labeling: Culture cells in media containing the 13 C/ 15 N tracer for a defined time-course to achieve isotopic steady-state.
-
Metabolic Quenching (Critical Causality): Rapidly aspirate media and immediately submerge cells in 80% methanol pre-chilled to -80°C. Why? Cellular metabolism operates on a sub-second timescale. -80°C methanol instantly denatures metabolic enzymes (like nucleoside diphosphate kinases), freezing the UTP isotopomer pool and preventing artifactual interconversion between labeled and unlabeled states during extraction.
-
Extraction: Scrape cells, vortex, and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the polar supernatant containing the nucleotide pool.
-
LC-HRMS Analysis: Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to an Orbitrap or FT-ICR mass spectrometer to resolve the fine isotopic structure.
-
Self-Validation: Calculate the Adenylate Energy Charge (AEC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP])) from the MS data. An AEC > 0.85 confirms that the quenching process successfully halted ATP hydrolysis, ensuring the UTP pool accurately reflects the physiological state.
Conclusion
The transition from unlabeled UTP to 13 C/ 15 N UTP represents a fundamental shift from simple compositional analysis to dynamic, high-resolution systems biology. In structural biology, it breaks the size barrier of RNA NMR, enabling the design of RNA-targeted therapeutics. In metabolomics, it upgrades static snapshots into dynamic flux maps, revealing the hidden metabolic vulnerabilities of diseases. As analytical instruments become more sensitive, the strategic application of these heavy isotopes will remain a cornerstone of advanced biochemical research.
References
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The Mechanistic Imperative of UTP in Cellular Metabolism
Structure and stability of 13C9 15N2 Uridine triphosphate
An In-Depth Technical Guide to the Structure and Stability of ¹³C₉ ¹⁵N₂ Uridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotopically labeled nucleotides are cornerstone tools in modern molecular biology, structural analysis, and drug discovery. This guide provides a comprehensive technical overview of ¹³C₉ ¹⁵N₂ Uridine Triphosphate (UTP), a stable isotope-labeled analog of a fundamental building block of RNA. We delve into its precise molecular structure, elucidating the significance of the uniform ¹³C and ¹⁵N labeling on both the ribose and uracil moieties. A central focus is placed on its stability profile, examining the critical influence of environmental factors such as pH, temperature, and enzymatic activity. This document details validated experimental protocols for synthesis, characterization, and stability assessment, explaining the causal science behind each methodological choice. Furthermore, we explore the principal applications of ¹³C₉ ¹⁵N₂ UTP in advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for investigating RNA structure, dynamics, and molecular interactions. This guide is intended to serve as an expert resource, empowering researchers to leverage this powerful tool with scientific rigor and integrity.
Introduction: The Significance of Isotopic Labeling in Nucleotide Research
Uridine-5′-triphosphate (UTP) is a pyrimidine nucleoside triphosphate that plays a central role in cellular metabolism and genetics.[1] Its primary function is to serve as a substrate for the synthesis of RNA during transcription.[1] Beyond this, UTP is a precursor for the biosynthesis of other pyrimidines, such as Cytidine Triphosphate (CTP), and is involved in processes like galactose metabolism and the formation of UDP-sugars for glycosylation reactions.[1]
To study the intricate biological processes involving UTP, researchers require tools that can track and characterize these molecules within complex biological systems. Stable isotope labeling, the incorporation of non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable technique.[2][3] These isotopes act as silent, non-perturbative probes that can be distinguished from their naturally abundant ¹²C and ¹⁴N counterparts by analytical methods like NMR and MS.[2][]
¹³C₉ ¹⁵N₂ Uridine Triphosphate is a fully labeled version of UTP where all nine carbon atoms have been replaced with ¹³C and both nitrogen atoms in the uracil base have been replaced with ¹⁵N.[5][6] This uniform labeling scheme provides the maximum possible signal enhancement and analytical power for a variety of advanced applications, from elucidating the three-dimensional structures of large RNA molecules to quantifying metabolic fluxes.[7][8]
Molecular Structure and Physicochemical Properties
The foundational structure of ¹³C₉ ¹⁵N₂ UTP consists of three parts: a uracil base, a ribose sugar, and a triphosphate chain linked to the 5' carbon of the ribose.[1] The specific isotopic labeling pattern is crucial to its utility.
Labeled Structural Anatomy
The nomenclature "¹³C₉, ¹⁵N₂" precisely defines the location of the stable isotopes:
-
¹³C₉ : All nine carbon atoms are ¹³C. This includes the four carbons of the uracil ring and the five carbons of the ribose sugar.
-
¹⁵N₂ : Both nitrogen atoms (at positions 1 and 3) of the uracil ring are ¹⁵N.
The diagram below illustrates this uniform labeling pattern on the UTP molecule.
Physicochemical Data
The incorporation of heavy isotopes results in a predictable increase in molecular weight compared to the unlabeled counterpart. This mass shift is fundamental to its detection and quantification in mass spectrometry.
| Property | Value | Source |
| Chemical Formula | ¹³C₉H₁₅¹⁵N₂O₁₅P₃ | [9] |
| Exact Mass (Free Acid) | 494.97 g/mol | Derived |
| Appearance | Typically supplied as a solution (e.g., ammonium or sodium salt) | [6] |
| Isotopic Purity | Typically ≥98% for ¹³C, ≥98% for ¹⁵N | [6] |
| Solubility | Highly soluble in aqueous solutions | [10] |
Synthesis and Purification of Labeled UTP
Producing high-purity, uniformly labeled UTP is a complex process that leverages biological machinery. The most common and efficient method is enzymatic synthesis, where microorganisms are cultured in media containing ¹³C-labeled glucose and ¹⁵N-labeled ammonium salts as the sole carbon and nitrogen sources, respectively.[7][11]
General Workflow for Enzymatic Synthesis
The process involves growing a suitable microorganism (often E. coli) in an isotopically enriched minimal medium. The cellular machinery metabolically incorporates the heavy isotopes into all biomolecules, including nucleotides. The NTPs are then extracted and purified.[7]
Causality Behind Experimental Choices:
-
E. coli as a Host: E. coli is used due to its rapid growth, well-characterized metabolism, and ability to thrive on simple, defined media, which is essential for ensuring complete isotopic incorporation.[7]
-
Acid Precipitation (e.g., Perchloric Acid): This step effectively halts enzymatic activity and precipitates larger molecules like proteins and DNA, leaving smaller molecules like NTPs in the soluble extract.[12]
-
Anion-Exchange HPLC: This is the gold standard for purifying nucleotides. The negatively charged phosphate groups of UTP bind strongly to the positively charged column resin, allowing for excellent separation from other cellular components and from mono- and diphosphate forms (UMP, UDP).[13]
Stability Profile: A Critical Consideration
The utility of ¹³C₉ ¹⁵N₂ UTP is contingent on its integrity. Degradation can compromise experimental results, leading to inaccurate quantification or structural artifacts. The primary modes of degradation are hydrolysis of the triphosphate chain and, to a lesser extent, the glycosidic bond.
Influence of pH
The pH of the storage and reaction buffer is the most critical factor governing UTP stability.
-
Acidic pH (pH < 5): UTP is highly susceptible to hydrolysis under acidic conditions. The phosphoanhydride bonds linking the α-β and β-γ phosphates are readily cleaved, yielding UDP, UMP, and inorganic phosphate. The rate of hydrolysis increases significantly at lower pH values.[12][14] This process is catalyzed by protonation of the phosphate oxygen atoms.
-
Neutral pH (pH 7.0 - 8.0): UTP exhibits its greatest stability in this range. This is the recommended pH for most applications and for long-term storage.
-
Alkaline pH (pH > 9): While more stable than in acidic conditions, very high pH can promote the hydrolysis of the ester bond between the ribose and the α-phosphate and can also affect the uracil ring structure.[14]
Influence of Temperature
As with most chemical reactions, the rate of hydrolytic degradation is temperature-dependent.
-
-20°C to -80°C: For long-term storage, freezing in a suitable buffer (e.g., Tris-HCl, pH 7.5) is essential. At -20°C, nucleotides are stable for years.[15]
-
4°C: At refrigeration temperatures, degradation is slow but measurable over days to weeks. This temperature is suitable for short-term storage (a few days), but care must be taken to prevent bacterial growth, which can rapidly deplete the UTP.[15]
-
Room Temperature and Above: Prolonged exposure to ambient or elevated temperatures leads to significant degradation and should be avoided.[10] Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C or 60°C) to predict long-term stability under recommended storage conditions.[16][17]
Enzymatic Degradation
Biological samples and reagents can contain contaminating enzymes that degrade UTP.
-
Phosphatases/Nucleotidases: These enzymes cleave phosphate groups, converting UTP to UDP and UMP.
-
Nucleases (RNases): While primarily acting on RNA polymers, some contaminating nuclease preparations can have activity against single nucleotides.
It is crucial to use nuclease-free water and reagents and to maintain sterile handling conditions whenever possible to prevent enzymatic degradation.[18]
Experimental Protocol: Accelerated Stability Assessment
This protocol provides a framework for evaluating the stability of a ¹³C₉ ¹⁵N₂ UTP solution under different pH and temperature conditions. The self-validating system relies on HPLC analysis to quantify the parent compound and detect degradation products.
Objective: To determine the degradation rate of ¹³C₉ ¹⁵N₂ UTP over time.
Methodology:
-
Preparation of Buffers: Prepare a series of sterile, nuclease-free buffers at different pH values (e.g., pH 4.0, pH 7.5, pH 9.0).
-
Sample Preparation: Dilute a stock solution of ¹³C₉ ¹⁵N₂ UTP to a known final concentration (e.g., 1 mM) in each of the prepared buffers. Aliquot these samples into sterile microcentrifuge tubes.
-
Incubation:
-
Place sets of aliquots for each pH condition into incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Include a control set stored at -80°C, which will represent the T=0 time point.
-
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 6, 12, 24, 48 hours), remove one aliquot from each condition and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw all samples, including the T=0 controls.
-
Analyze each sample by anion-exchange HPLC.
-
Use a UV detector set to ~262 nm (the absorbance maximum for uridine).
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area corresponding to UTP.
-
Identify and integrate any new peaks corresponding to degradation products (e.g., UDP, UMP).
-
Calculate the percentage of remaining UTP at each time point relative to the T=0 sample.
-
Plot the percentage of intact UTP versus time for each condition to determine the degradation kinetics.
-
Applications in Advanced Research
The true power of ¹³C₉ ¹⁵N₂ UTP lies in its application as a tool to probe complex biological systems.
NMR Spectroscopy: Unraveling Structure and Dynamics
NMR spectroscopy is a primary application for labeled nucleotides. The ¹³C and ¹⁵N nuclei have a nuclear spin of 1/2, making them NMR-active. Their incorporation into RNA molecules synthesized in vitro using labeled NTPs provides several key advantages:
-
Resolving Spectral Overlap: In large RNA molecules, the proton (¹H) NMR spectra are often too crowded to interpret. By spreading the signals into additional dimensions based on the attached ¹³C and ¹⁵N frequencies (e.g., in an HSQC experiment), individual nucleotide signals can be resolved.[19][20]
-
Structure Determination: NMR experiments can detect through-bond and through-space correlations between nuclei, providing the distance and angular constraints needed to calculate a high-resolution 3D structure of an RNA molecule.[21]
-
Studying Molecular Interactions: When a protein or small molecule binds to a labeled RNA, changes (chemical shift perturbations) can be observed in the NMR spectrum. These changes pinpoint the exact nucleotides at the binding interface, providing a detailed map of the interaction site.[8][22]
Mass Spectrometry: Quantification and Metabolic Tracing
In mass spectrometry, ¹³C₉ ¹⁵N₂ UTP is invaluable as an internal standard for accurately quantifying unlabeled UTP in biological samples.[23][24]
-
Isotope Dilution Mass Spectrometry: A known amount of the "heavy" ¹³C₉ ¹⁵N₂ UTP is spiked into a biological sample. The sample is processed, and the ratio of the "heavy" labeled UTP to the "light" endogenous UTP is measured by MS. Because the heavy standard experiences the exact same sample preparation and ionization effects as the endogenous analyte, this method provides highly accurate and precise quantification.[24][25]
-
Metabolic Flux Analysis: By introducing ¹³C₉ ¹⁵N₂ UTP (or its precursors) to cells, researchers can trace the metabolic fate of the uridine moiety through various biosynthetic and degradation pathways, providing a dynamic view of cellular metabolism.[26][]
Handling and Storage Recommendations
To ensure the long-term integrity and performance of ¹³C₉ ¹⁵N₂ UTP, adherence to proper handling and storage protocols is critical.
-
Storage: Store aliquots at -20°C or, for maximum stability, at -80°C.[15]
-
Buffer: Store in a sterile, nuclease-free buffered solution at a pH between 7.0 and 8.0 (e.g., 10 mM Tris-HCl, pH 7.5).
-
Handling: Use sterile, nuclease-free pipette tips and tubes. Thaw on ice and keep on ice during experimental setup to minimize degradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation. Prepare single-use aliquots appropriately sized for your experiments.[10]
Conclusion
¹³C₉ ¹⁵N₂ Uridine Triphosphate is a sophisticated and powerful research tool that enables detailed investigation into the world of RNA biology and drug discovery. Its uniform isotopic labeling provides unparalleled sensitivity and resolution in NMR and MS applications. Understanding its molecular structure and, critically, its stability profile with respect to pH, temperature, and enzymes is paramount for designing robust experiments and generating reliable, high-quality data. By following the synthesis, characterization, and handling protocols outlined in this guide, researchers can confidently employ this labeled nucleotide to probe the fundamental mechanisms of life at the molecular level.
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D'Souza, R., et al. (2016). Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations. Nucleic Acids Research, 44(10), e93. Available at: [Link]
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Wikipedia. Uridine triphosphate. Available at: [Link]
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Sato, T., et al. (2012). Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N-Glycans. Journal of Biological Chemistry, 287(40), 33723-33733. Available at: [Link]
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Mallisetty, S. R., & Nelson, D. L. (1987). Differentiation of Isotopically Labeled Nucleotides Using Fast Atom Bombardment Tandem Mass Spectrometry. Analytical Chemistry, 59(24), 2919-2923. Available at: [Link]
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Scott, L. G. (1995). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. DSpace@MIT. Available at: [Link]
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P. aeruginosa Metabolome Database. Uridine triphosphate (PAMDB000117). Available at: [Link]
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Roca, M., et al. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
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Roca, M., et al. (2024). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass Spectrometry Reviews, 43(5), 1143-1167. Available at: [Link]
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Patsnap Eureka. (2026, March 5). Compare Nucleotide vs Nucleoside Stability in Solutions. Available at: [Link]
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Biology Online Dictionary. (2021, March 1). Uridine triphosphate Definition and Examples. Available at: [Link]
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Eurolab. Nucleic Acid Stability Testing. Available at: [Link]
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Batey, R. T., et al. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4515-4523. Available at: [Link]
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Hall, K. B. (1995). Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes. Methods in Enzymology, 261, 542-559. Available at: [Link]
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Marchanka, A., et al. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 762694. Available at: [Link]
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Alvarado, L. J., et al. (2014). Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies. Methods in Enzymology, 549, 143-166. Available at: [Link]
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Ahmad, M. F., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Bio-protocol, 14(8), e4995. Available at: [Link]
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PubChem - NIH. Uridine 5'-triphosphate. Available at: [Link]
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Felli, I. C., & Pierattelli, R. (2007). ¹³C-Detection in RNA Bases: Revealing Structure−Chemical Shift Relationships. Journal of the American Chemical Society, 129(51), 15966-15975. Available at: [Link]
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Keppler, D., & Decker, K. (1974). Uridine-5′-triphosphate, Uridine-5′-diphosphate, and Uridine-5′-monophosphate. Methods of Enzymatic Analysis, 4, 2165-2170. Available at: [Link]
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ResearchGate. (a) Effect of different concentrations of uridine triphosphate (UTP on.... Available at: [Link]
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Cortecnet. Uridine 5'-Triphosphate Utp-13C9,15N2. Available at: [Link]
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Winde, V., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Ecology and Evolution, 14(11), e70216. Available at: [Link]
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DeMarco, M. L., & Woods, R. J. (2012). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(11), 1909-1918. Available at: [Link]
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Stable Isotope. Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Available at: [Link]
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Hrosh, Y., et al. (2021). Development of a combined solution of pyrimidine nucleotides with vitamin B6. ScienceRise: Pharmaceutical Science, 2(30), 19-27. Available at: [Link]
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Cerno Bioscience. Isotope Labeling. Available at: [Link]
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Lifeasible. Testing of Nucleosides and Nucleotides. Available at: [Link]
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Le-Goff, D., & Le-Gall, J. Y. (1995). Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C]. Biochimie, 77(5), 331-336. Available at: [Link]
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Douki, T., & Cadet, J. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. Available at: [Link]
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Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 739. Available at: [Link]
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The Strategic Advantage of Sodium Salt Labeled UTP in RNA Synthesis and Structural Biology
Introduction: The Counterion Conundrum
In the development of RNA-based therapeutics and the structural elucidation of complex riboswitches, researchers invest heavily in isotopically labeled nucleotides (e.g., 13 C, 15 N, 2 H). However, the salt form of the Uridine 5'-triphosphate (UTP)—specifically its counterion—is frequently overlooked. As an application scientist, I routinely observe that the choice of counterion fundamentally dictates the thermodynamic stability, solubility, and downstream enzymatic compatibility of the reagent. For high-precision applications like Nuclear Magnetic Resonance (NMR) spectroscopy and high-yield in vitro transcription (IVT), the sodium salt form of labeled UTP stands as the gold standard.
Physicochemical Causality: Why Sodium Outperforms Alternatives
Thermodynamic Stability vs. TEA and Free Acids
Nucleoside triphosphates are inherently susceptible to hydrolysis at their phosphoanhydride bonds. The free acid form of UTP is highly unstable due to autocatalytic acid hydrolysis, rapidly degrading into UDP and UMP. During chemical synthesis, Triethylammonium (TEA) salts are frequently used as intermediates; however, TEA salts of nucleotides have been empirically shown to deteriorate and decompose into unlabelled substrates even when stored under cold conditions (1[1]).
Conversely, sodium ( Na+ ) acts as a hard Lewis acid that effectively coordinates the hard Lewis base oxygen atoms of the triphosphate moiety. This coordination stabilizes the leaving group, preventing spontaneous hydrolysis and granting sodium salt UTP a shelf-life of years at -20°C with >99% purity (2[2]).
Spectroscopic Clarity in NMR Studies
Isotope-labeled UTP is a critical building block for resolving RNA structures via NMR (3[3]). For structural biologists, the presence of organic counterions like TEA or Tris(hydroxymethyl)aminomethane (Tris) is a severe liability.
-
Tris/TEA Contamination: These organic salts possess their own aliphatic protons and carbons. Trace carryover into the final RNA sample can obscure critical RNA resonances, exacerbating spectral crowding in 1D 1 H or 2D HSQC spectra (4[4]).
-
The Sodium Advantage: Sodium is completely invisible in 1 H, 13 C, and 15 N NMR. Utilizing the sodium salt ensures zero background interference, maximizing the signal-to-noise ratio of the labeled RNA (5[5]).
Enzymatic Compatibility in In Vitro Transcription (IVT)
T7 RNA Polymerase requires precise stoichiometric ratios of Mg2+ to NTPs because the active substrate is the Mg-NTP complex. While ultra-high titer IVT reactions (>10 mM per NTP) sometimes utilize Tris-salts to avoid the inhibitory effects of excessive Na+ ionic strength (6[6]), standard labeled IVT reactions (typically run at 2-5 mM per NTP to conserve expensive labeled reagents) perform optimally with sodium salts. Sodium provides the necessary ionic strength to maintain polymerase solubility without competing with Mg2+ for triphosphate binding.
Fig 1: Mechanistic causality of utilizing Sodium Salt UTP in structural biology workflows.
Quantitative Comparison of UTP Salt Forms
To guide experimental design, the following table summarizes the physicochemical properties of various UTP salt forms based on empirical manufacturing and laboratory data.
| Salt Form | Hydrolytic Stability | Max Aqueous Solubility | NMR Interference | IVT Compatibility (Standard ≤8mM) |
| Sodium ( Na+ ) | High (Years at -20°C) | >200 mM | None (Invisible) | Optimal |
| Tris | Moderate | >200 mM | High (Aliphatic protons) | Optimal (Preferred only for >10mM) |
| TEA | Low (Deteriorates in cold) | ~100 mM | High (Aliphatic protons) | Sub-optimal |
| Free Acid | Very Low (Autocatalytic) | <50 mM | None | Poor (Acidic pH inhibits RNAP) |
Table 1: Physicochemical and Application Comparison of UTP Salt Forms.
Self-Validating Experimental Protocol: High-Yield IVT with Labeled UTP
To maximize the incorporation of expensive 13 C/ 15 N-labeled UTP (Sodium Salt), the following protocol utilizes a highly optimized Mg/NTP ratio (7[7]). This system is self-validating: the successful precipitation and size-exclusion profile of the transcript directly confirm the functional integrity of the sodium salt UTP.
Materials Required:
-
13 C/ 15 N-labeled UTP, Sodium Salt (100 mM aqueous solution, pH 8.0)
-
Unlabeled ATP, CTP, GTP (100 mM, Sodium Salt)
-
T7 RNA Polymerase (50 U/µL)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 10 mM spermidine, 100 mM DTT, 0.1% Triton X-100)
-
MgCl2 (280 mM stock)
Step-by-Step Methodology:
-
Reaction Assembly (Room Temperature): Crucial Causality: Always assemble the reaction at room temperature. Adding DNA template to a cold buffer containing spermidine causes irreversible DNA precipitation, destroying the template before transcription begins.
-
Stoichiometric Mg2+ Addition: Calculate the total NTP concentration. If using 5 mM of each NTP (20 mM total), add MgCl2 to a final concentration of 34-40 mM. This ensures a [Mg2+]/[NTP] ratio of 1.7–2.0, which is critical for stabilizing the transition state of the polymerase without precipitating the sodium-nucleotide complexes (7[7]).
-
Enzyme Addition & Incubation: Add T7 RNA Polymerase and incubate in a water bath at 37°C for 3-4 hours.
-
Reaction Termination (Self-Validation Step): Quench the reaction by adding 0.5 M EDTA (pH 8.0) to a final concentration equivalent to the Mg2+ concentration (e.g., 40 mM). Causality: EDTA preferentially chelates the magnesium, immediately halting polymerase activity and dissolving any insoluble Mg-pyrophosphate complexes, thereby clarifying the solution and validating that the reaction proceeded to completion.
-
Purification: Purify the labeled RNA via Size Exclusion Chromatography (SEC) or denaturing PAGE to remove unincorporated labeled UTP, which can be recovered, lyophilized (thanks to the stable sodium salt form), and recycled.
Fig 2: Step-by-step In Vitro Transcription workflow using labeled Sodium Salt UTP.
References
- Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies Source: PMC, nih.gov
- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Source: ACS Public
- Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies Source: MDPI
- Preparation of Yeast tRNA Sample for NMR Spectroscopy Source: PMC, nih.gov
- High-Quality Modified Nucleotides for Research Source: Thermo Fisher Scientific
- Synthesis and evaluation of fluorescent cap analogues for mRNA labelling Source: PMC, nih.gov
- Codex® HiCap RNA Polymerase In vitro transcription protocol Source: Codexis (via nacalai.co.jp)
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Unlocking Cellular Dynamics: An In-depth Technical Guide to Stable Isotope Labeling with 13C and 15N
For researchers, scientists, and drug development professionals, understanding the intricate and dynamic processes within a cell is paramount to innovation. Stable isotope labeling (SIL) with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) has emerged as a cornerstone technique, offering a powerful lens to track and quantify the flux of molecules through metabolic and protein synthesis pathways.[1][2][3] This guide provides a comprehensive technical overview of the principles, methodologies, and applications of ¹³C and ¹⁵N labeling, empowering you to design, execute, and interpret these sophisticated experiments with confidence.
The Foundation: Principles of Stable Isotope Labeling
At its core, stable isotope labeling is a technique that introduces non-radioactive, "heavy" isotopes into molecules to act as tracers.[1][2] Unlike their more abundant "light" counterparts (¹²C and ¹⁴N), these heavier isotopes possess additional neutrons, resulting in a distinct mass that can be precisely measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This mass difference is the key to distinguishing labeled from unlabeled molecules, allowing for the quantitative analysis of biochemical pathways.[2][4]
The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures a high signal-to-noise ratio, minimizing background interference and enabling clear differentiation between labeled and unlabeled molecules in mass spectrometry.[] Because stable isotopes are chemically identical to their lighter forms, they participate in biochemical reactions in the same manner, providing an accurate and non-perturbative window into cellular function.[1][6]
Key Methodologies: From Proteomics to Metabolomics
Stable isotope labeling encompasses a versatile array of techniques tailored for different biological questions. The two most prominent applications are in quantitative proteomics and metabolic flux analysis.
Quantitative Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for the accurate quantification of proteins and their post-translational modifications.[7][8][9][10] The fundamental principle involves growing two populations of cells in media containing either "light" (natural) or "heavy" (¹³C and/or ¹⁵N-labeled) essential amino acids, most commonly lysine (K) and arginine (R).[8]
Over several cell doublings (typically 5-6), the heavy amino acids are fully incorporated into the proteome of one cell population.[8] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), after which they are combined at a 1:1 ratio.[8] This early mixing minimizes sample handling variability and enhances the accuracy of quantification.[6][7]
Following protein extraction and digestion (commonly with trypsin, which cleaves after lysine and arginine), the resulting peptides are analyzed by mass spectrometry.[8] Peptides from the "heavy" and "light" samples will appear as pairs of peaks with a characteristic mass difference, and the ratio of their intensities directly reflects the relative abundance of the protein in the two original samples.[11]
Caption: A generalized workflow for a SILAC experiment.
-
Cell Culture and Labeling:
-
Select two populations of the same cell line.
-
Culture one population in "light" SILAC medium containing natural lysine and arginine.
-
Culture the second population in "heavy" SILAC medium containing ¹³C₆-lysine and ¹³C₆-arginine.
-
Ensure cells undergo at least five to six doublings to achieve >95% incorporation of the heavy amino acids.[8] It is crucial to use dialyzed serum to prevent contamination from unlabeled amino acids.[6]
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.
-
-
Sample Preparation:
-
Harvest both cell populations and determine the protein concentration for each.
-
Combine equal amounts of protein from the "light" and "heavy" samples.[8]
-
Lyse the combined cells and extract the proteins.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Utilize specialized software (e.g., MaxQuant) to identify peptide pairs and quantify the intensity ratios of the heavy and light forms.[11] This ratio reflects the change in protein abundance between the two experimental conditions.
-
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[13][14] It provides a dynamic view of cellular physiology by tracking the flow of carbon atoms through metabolic pathways.[13] The core principle involves introducing a ¹³C-labeled substrate, such as [U-¹³C]-glucose, into a biological system and then measuring its incorporation into downstream metabolites.[13]
The specific pattern of ¹³C incorporation into a metabolite, known as its mass isotopomer distribution (MID), is a direct consequence of the enzymatic reactions that produce it.[13] By analyzing the MIDs of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can computationally model and estimate the fluxes through various metabolic pathways.[14][15][16]
Caption: A schematic overview of a ¹³C-MFA experiment.
-
Experimental Design:
-
Define the metabolic network of interest.
-
Select an appropriate ¹³C-labeled substrate (e.g., uniformly labeled glucose, or specifically labeled variants) to best resolve the fluxes of interest.[17]
-
-
Tracer Experiment:
-
Isotopic Labeling Measurement:
-
Flux Estimation and Statistical Analysis:
-
Utilize a computational model of the metabolic network to simulate the expected MIDs for a given set of fluxes.
-
Iteratively adjust the flux values in the model to find the best fit between the simulated and experimentally measured MIDs.[13]
-
Perform statistical analysis to assess the confidence of the estimated fluxes.[15]
-
Instrumentation and Data Analysis
The success of stable isotope labeling experiments hinges on high-resolution and accurate mass spectrometry.
| Instrument Type | Key Features for SIL | Applications |
| Orbitrap Mass Spectrometers | High resolution and mass accuracy, enabling the clear separation of isotopically labeled peptides and metabolites.[11][12] | Quantitative proteomics (SILAC), ¹³C-MFA, metabolomics. |
| Quadrupole Time-of-Flight (Q-TOF) | Good resolution and mass accuracy, suitable for a wide range of applications.[12] | Proteomics, metabolomics. |
| Triple Quadrupole (QQQ) | Excellent for targeted quantification of specific molecules with high sensitivity and precision.[12] | Targeted proteomics, targeted metabolomics. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-suited for the analysis of volatile and thermally stable metabolites.[16] | ¹³C-MFA, metabolomics. |
Data analysis for SIL experiments requires specialized software. For proteomics, platforms like MaxQuant are widely used for peptide identification and quantification in SILAC experiments.[11] For ¹³C-MFA, software packages that can perform complex computational modeling and flux estimation are necessary.[18]
Applications in Drug Development
Stable isotope labeling with ¹³C and ¹⁵N is an indispensable tool in the pharmaceutical industry, impacting various stages of drug discovery and development.[1][19][20]
-
Target Identification and Validation: SILAC can be used to identify protein targets of drug candidates and elucidate their mechanism of action by quantifying changes in protein expression or post-translational modifications upon drug treatment.[8][21]
-
Pharmacokinetics and Drug Metabolism (ADME): By incorporating stable isotopes into drug molecules, researchers can accurately trace their absorption, distribution, metabolism, and excretion (ADME) in the body using mass spectrometry.[1][20] This is crucial for understanding a drug's efficacy and safety profile.[19][20]
-
Pharmacodynamics and Biomarker Discovery: ¹³C-MFA can reveal how a drug modulates specific metabolic pathways, providing insights into its pharmacodynamic effects.[1][13] This can also aid in the discovery of biomarkers to monitor treatment efficacy.[19]
-
Personalized Medicine: Stable isotope labeling techniques can help monitor how individuals metabolize drugs, paving the way for tailored treatment regimens.[1]
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Incomplete Labeling in SILAC | Insufficient number of cell doublings; contamination from unlabeled amino acids in the serum.[22] | Ensure cells are cultured for at least 5-6 doublings in the heavy medium.[22] Use dialyzed fetal bovine serum.[6] |
| Amino Acid Conversion in SILAC | Some cell lines can metabolically convert one amino acid to another (e.g., arginine to proline).[22] | Use cell lines deficient in the conversion pathway or supplement the medium with the labeled converted amino acid.[22] |
| Isotopic Impurity of Labeled Standards | Contamination of the "heavy" labeled compound with its unlabeled counterpart.[23] | Obtain a Certificate of Analysis (CoA) from the supplier detailing isotopic enrichment.[23] Experimentally verify purity by analyzing a high-concentration solution of the standard.[23] |
| Metabolic Scrambling in ¹³C-MFA | The labeled substrate is metabolized and isotopes are incorporated into unintended molecules.[22][24] | Careful experimental design and analysis of tandem mass spectra can help identify and account for scrambling.[22] |
Conclusion
Stable isotope labeling with ¹³C and ¹⁵N provides an unparalleled view into the dynamic world of the cell. From quantifying proteome-wide changes with SILAC to mapping the intricate flow of metabolites with ¹³C-MFA, these techniques are fundamental to advancing our understanding of biology and accelerating the development of new therapeutics. By mastering the principles and methodologies outlined in this guide, researchers can harness the power of stable isotopes to drive their next scientific breakthrough.
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Gouw, J. W., Krijgsveld, J., & Heck, A. J. (2010). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]
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University of Washington's Proteomics Resource. Stable Isotope Labeling Strategies. [Link]
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Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]
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Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. [Link]
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Wiechert, W. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Microbial Biotechnology, 5(2), 119-133. [Link]
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A, A., & B, C. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Proteomics, 129, 3-12. [Link]
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Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative proteomics by stable isotope labeling and mass spectrometry. Current Opinion in Biotechnology, 10(5), 495-499. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Tandem mass spectrometry for measuring stable-isotope labeling. Metabolic Engineering, 16, 31-40. [Link]
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Wang, L., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1148613. [Link]
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Krijgsveld, J., et al. (2009). Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics. Journal of Proteome Research, 8(10), 4575-4583. [Link]
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Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
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ResearchGate. Principle of ¹³C-based metabolic flux analysis. [Link]
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Hahne, H., et al. (2022). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Clinical Proteomics, 19(1), 43. [Link]
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Silantes. (2024, March 22). Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]
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MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646-7653. [Link]
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Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular BioSystems, 12(5), 1629-1638. [Link]
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Rosing, H., et al. (2013). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 76(4), 481-501. [Link]
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Adesis, Inc. (2024, May 20). Future of Stable Isotope Labeling Services. [Link]
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Wikipedia. Isotopic labeling. [Link]
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Wienkoop, S., et al. (2011). Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. Molecular & Cellular Proteomics, 10(10), M111.009586. [Link]
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Agilent. (2020, April 14). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. [Link]
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Brodbelt, J. S., et al. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]
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Schulze, W. X., & Usadel, B. (2010). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. Methods in Molecular Biology, 658, 299-313. [Link]
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University of North Texas. 13C-Stable Isotope Labeling - UNT Research. [Link]
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Tea, I., et al. (2016). 13C and 15N natural isotope abundance reflects breast cancer cell metabolism. Scientific Reports, 6, 34251. [Link]
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Gibb, A. A., & Hill, B. G. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 768822. [Link]
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ResearchGate. Troubleshooting for Possible Issues. [Link]
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Kappelmann, N., et al. (2018). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 14(3), e8022. [Link]
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Dijkstra, P., et al. (2014). Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. Journal of Visualized Experiments, (83), e51139. [Link]
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Lubeckyj, R. A., et al. (2016). Sample Preparation Methods for Targeted Single-Cell Proteomics. Journal of the American Society for Mass Spectrometry, 27(12), 2035-2043. [Link]
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Kowalski, G. M., & Bruce, C. R. (2014). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 4(3), 659-682. [Link]
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Jackson, A. L., et al. (2014). Application of Nitrogen and Carbon Stable Isotopes (δ15N and δ13C) to Quantify Food Chain Length and Trophic Structure. PLoS ONE, 9(3), e93281. [Link]
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Perez, C. L., & Van Gilst, M. R. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PLoS ONE, 10(11), e0141850. [Link]
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UTP-¹³C₉,¹⁵N₂ Sodium: A Definitive Guide to Chemical Identification and Advanced Analytical Applications
Executive Summary
In modern structural biology and quantitative metabolomics, the precision of our analytical output is entirely dependent on the integrity of our molecular inputs. Uridine 5'-triphosphate-¹³C₉,¹⁵N₂ sodium salt is a uniformly stable-isotope-labeled nucleotide that has become indispensable in two primary domains: Biomolecular NMR spectroscopy of RNA and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolic flux analysis.
This whitepaper provides an in-depth technical analysis of UTP-¹³C₉,¹⁵N₂ sodium[1], detailing its exact chemical identification, the causality behind its experimental utility, and field-proven, self-validating protocols for its application.
Chemical Identity & Physicochemical Properties
The utility of UTP-¹³C₉,¹⁵N₂ lies in its complete uniform labeling. Every carbon atom in the ribose sugar and pyrimidine base is substituted with Carbon-13 (spin-½), and both nitrogen atoms in the pyrimidine ring are substituted with Nitrogen-15 (spin-½). This specific isotopic architecture allows researchers to bypass the limitations of naturally abundant ¹²C and ¹⁴N, which are either NMR-silent or possess quadrupolar moments that broaden spectral lines.
Quantitative Identification Data
The following table summarizes the critical identification metrics and physicochemical properties required for procurement, quality control, and experimental design[2][3].
| Property | Value / Specification | Causality / Significance |
| Chemical Name | Uridine 5'-triphosphate-¹³C₉,¹⁵N₂ sodium salt | Active substrate for RNA polymerases. |
| CAS Number (Labeled) | 285978-18-9 | Unique identifier for the ¹³C/¹⁵N labeled salt. |
| CAS Number (Unlabeled) | 63-39-8 (Sodium salt) | Reference for baseline chromatographic retention. |
| Molecular Formula | ¹³C₉H₁₅¹⁵N₂O₁₅P₃·xNa | Defines the exact mass shift (+11 Da) vs. unlabeled UTP. |
| Molecular Weight | ~539.03 g/mol (Disodium salt) | Critical for precise molarity calculations in LC-MS spiking. |
| Isotopic Purity | ≥ 98 atom % ¹³C, ≥ 98 atom % ¹⁵N | Ensures minimal spectral overlap from unlabeled isotopologues. |
| Chemical Purity | ≥ 95% (HPLC) | Prevents competitive inhibition by UDP/UMP degradation products. |
Mechanistic Role in Biomolecular NMR Spectroscopy
When resolving the 3D structure of large RNA molecules (>30 nucleotides), 1D and 2D ¹H-NMR spectra suffer from severe resonance overlap. By incorporating UTP-¹³C₉,¹⁵N₂ during In Vitro Transcription (IVT), we enable multidimensional (3D and 4D) heteronuclear NMR experiments (e.g., HC-TOCSY, HCN).
The Causality of the Label: Why label both Carbon and Nitrogen? The ¹⁵N labels at the N1 and N3 positions of the pyrimidine ring act as a critical "bridge." Through-bond scalar coupling (J-coupling) allows us to correlate the ribose sugar spin system (via ¹³C) to the nucleobase spin system (via ¹⁵N). Without the ¹⁵N label, assigning the glycosidic bond linkage in large RNA complexes is highly ambiguous.
Caption: Workflow for generating isotope-labeled RNA via In Vitro Transcription for NMR analysis.
Application in Metabolic Flux Analysis (LC-MS/MS)
In pharmacokinetics and cancer metabolism, quantifying intracellular nucleotide pools is notoriously difficult due to "matrix effects"—where co-eluting biological molecules suppress or enhance the ionization of the target analyte in the mass spectrometer.
UTP-¹³C₉,¹⁵N₂ sodium is utilized as an Internal Standard (IS) [4]. Because it shares the exact physicochemical properties of endogenous UTP, it experiences identical extraction recovery and ionization suppression. However, because it is 11 Daltons heavier, the mass spectrometer can perfectly isolate it in Multiple Reaction Monitoring (MRM) mode.
Caption: LC-MS/MS pipeline utilizing UTP-13C9,15N2 as an internal standard for absolute quantification.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each includes a built-in quality control (QC) checkpoint to verify success before proceeding to the next expensive analytical step.
Protocol A: In Vitro Transcription (IVT) for NMR Sample Preparation
Objective: Synthesize uniformly labeled RNA while preventing premature hydrolysis of the expensive labeled UTP.
-
Reaction Assembly: In an RNase-free environment, combine 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM Spermidine, and 10 mM DTT.
-
Nucleotide Addition: Add unlabeled ATP, CTP, and GTP to a final concentration of 4 mM each. Add to a final concentration of 4 mM[3].
-
Enzyme Initiation: Add T7 RNA Polymerase (0.1 mg/mL) and the DNA template (1 µM).
-
Incubation & Causality: Incubate at 37°C for 3 hours. Causality Check: Do not exceed 4 hours; prolonged incubation leads to 3' end heterogeneity due to the non-templated addition activity of T7 polymerase.
-
Self-Validation Checkpoint: Run 1 µL of the crude reaction on a 10% Urea-PAGE gel. You must observe a distinct, dominant band at the expected RNA length before proceeding to SEC (Size Exclusion Chromatography) purification.
Protocol B: Intracellular Metabolite Extraction for LC-MS/MS
Objective: Extract endogenous UTP without enzymatic degradation, using the labeled standard for absolute quantification.
-
Quenching: Rapidly aspirate media from cultured cells (e.g., 1x10⁶ cells) and immediately plunge the plate onto dry ice. Causality Check: Triphosphates degrade to diphosphates in seconds at room temperature. Immediate freezing halts enzymatic ATPase/UTPase activity.
-
IS Spiking: Add 500 µL of pre-chilled (-80°C) 80% Methanol containing exactly 1 µM of UTP-¹³C₉,¹⁵N₂ sodium as the internal standard[5].
-
Extraction: Scrape the cells, transfer to a microcentrifuge tube, and vortex for 10 minutes at 4°C.
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Self-Validation Checkpoint: Analyze the supernatant via HILIC-LC-MS/MS. Check the MRM transition for the internal standard (m/z ~495 -> m/z 97 for unlabeled; m/z ~506 -> m/z 97 for labeled). If the labeled IS peak area varies by more than 15% across your sample cohort, your extraction matrix effect is highly variable, and the sample dilution must be optimized.
References
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Application Note: Absolute Quantification of Intracellular Nucleotides Using UTP-13C9,15N2 as an Internal Standard in LC-MS/MS
Executive Summary
The accurate quantification of intracellular nucleotides, such as Uridine 5'-triphosphate (UTP), is critical for understanding cellular energy charge, RNA synthesis dynamics, and pyrimidine metabolism in drug development. However, the highly polar and negatively charged nature of triphosphates makes them notoriously difficult to extract and quantify without significant losses. Furthermore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological matrices is frequently compromised by matrix-induced ion suppression[1].
To overcome these analytical hurdles, Isotope Dilution Mass Spectrometry (IDMS) using a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold-standard methodology[2]. This application note details the mechanistic rationale and step-by-step protocol for utilizing UTP-13C9,15N2 as an internal standard to achieve absolute, reproducible quantification of endogenous UTP in complex biological matrices[3].
Mechanistic Insights: The Causality of Isotope Dilution
In LC-MS bioanalysis, the accuracy of reported concentrations is often skewed by analyte losses during sample preparation and ionization fluctuations (matrix effects) during mass spectrometric detection[1]. When quantifying UTP, these challenges are magnified:
-
Enzymatic Lability: UTP is rapidly hydrolyzed to UDP and UMP by endogenous ATPases and phosphatases during cell lysis.
-
Ion Suppression: Co-eluting phospholipids and salts compete with UTP for charge during Electrospray Ionization (ESI), leading to signal quenching[4].
Why UTP-13C9,15N2? UTP-13C9,15N2 is fully labeled on the uridine moiety (9 carbon-13 atoms and 2 nitrogen-15 atoms), resulting in a mass shift of +11 Da compared to endogenous UTP[3]. This specific mass shift is critical because it moves the internal standard completely out of the natural isotopic envelope of endogenous UTP, preventing cross-talk.
Because the SIL-IS shares the exact physicochemical properties of the target analyte, it elutes at the identical retention time[5]. Consequently, the endogenous UTP and the UTP-13C9,15N2 standard undergo the exact same matrix suppression in the ESI source[4]. By calculating the ratio of the endogenous analyte peak area to the SIL-IS peak area, the method mathematically nullifies the matrix effect, providing a self-correcting, highly trustworthy quantitative readout[6].
Caption: Workflow for Isotope Dilution LC-MS/MS using UTP-13C9,15N2 to normalize matrix effects.
Experimental Protocol: Self-Validating Extraction and Analysis
This protocol is designed as a self-validating system. Every step is engineered to prevent the degradation of the analyte while simultaneously ensuring that any unavoidable loss is perfectly mirrored by the UTP-13C9,15N2 standard[2].
Step 1: Preparation of the Quenching/Spiking Solution
-
Action: Prepare an extraction solvent consisting of Methanol:Acetonitrile:Water (40:40:20, v/v/v) pre-chilled to -20°C. Spike UTP-13C9,15N2 directly into this solvent to a final concentration of 500 nM.
-
Causality: Adding the internal standard directly to the cold extraction solvent ensures that the moment the cells are lysed, the SIL-IS is present[1]. The -20°C temperature instantly denatures and inactivates endogenous phosphatases, preventing the conversion of UTP to UDP. Any physical loss of the sample from this point forward will affect the endogenous UTP and the SIL-IS equally.
Step 2: Cell Lysis and Metabolite Extraction
-
Action: Rapidly aspirate culture media from cells (e.g., 1x10^6 cells) grown in a 6-well plate. Immediately add 1 mL of the cold Quenching/Spiking solution. Scrape the cells on ice and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Causality: Speed is critical. Nucleotide turnover occurs in seconds. The immediate application of the organic solvent disrupts the lipid bilayer and precipitates proteins, releasing the intracellular nucleotide pool intact.
Step 3: Phase Separation
-
Action: Vortex the lysate for 30 seconds, then centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to an LC-MS vial.
-
Causality: Centrifugation pellets the denatured proteins and cellular debris. Removing these macromolecules is mandatory to prevent LC column clogging and to reduce the baseline noise during MS acquisition.
Step 4: Ion-Pairing LC-MS/MS Analysis
-
Action: Inject 5 µL of the extract onto a reversed-phase C18 column using an ion-pairing mobile phase (e.g., Diisopropylethylamine/Hexafluoro-2-propanol).
-
Causality: Standard C18 columns cannot retain highly polar triphosphates. The addition of an alkylamine ion-pairing agent (DIPEA) masks the negative charges on the UTP phosphate groups, allowing hydrophobic interaction with the stationary phase[6]. This separates UTP from isobaric interferences that might otherwise cause false-positive signals[7].
Quantitative Data Presentation
To execute the Multiple Reaction Monitoring (MRM) method, the mass spectrometer must be tuned to the specific precursor-to-product ion transitions of both the endogenous analyte and the SIL-IS.
Table 1: MRM Transitions and Collision Energies for UTP Quantification
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Endogenous UTP | 483.0 | 159.0 | 50 | 35 |
| UTP-13C9,15N2 (SIL-IS) | 494.0 | 159.0 | 50 | 35 |
*Note: The product ion m/z 159.0 corresponds to the cleaved triphosphate moiety (HP2O6⁻). Because the 13C and 15N isotopes are located exclusively on the uridine base and ribose sugar, the triphosphate fragment remains unlabelled, resulting in an identical product ion mass for both compounds.
Table 2: Ion-Pairing LC Gradient Conditions
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 300 | 98 | 2 |
| 2.0 | 300 | 98 | 2 |
| 8.0 | 300 | 60 | 40 |
| 10.0 | 300 | 10 | 90 |
| 12.0 | 300 | 10 | 90 |
| 12.1 | 300 | 98 | 2 |
| 16.0 | 300 | 98 | 2 |
Mobile Phase A: 10 mM Diisopropylethylamine (DIPEA) and 8 mM Hexafluoro-2-propanol (HFIP) in LC-MS grade Water. Mobile Phase B: 10 mM DIPEA and 8 mM HFIP in LC-MS grade Methanol.
Pathway Integration and Analytical Convergence
Understanding where UTP sits within the cellular metabolic network is crucial for interpreting flux and concentration data. UTP is not only a direct precursor for RNA synthesis but also acts as a critical energy donor in glycogen synthesis (via UDP-glucose). When conducting metabolic tracing or absolute quantification, the spiked UTP-13C9,15N2 converges with the endogenous pool purely at the analytical extraction step, acting as a silent observer to the biological state.
Caption: UTP biosynthesis pathway and LC-MS analytical convergence with the SIL-IS.
Troubleshooting and Optimization
-
Endogenous Interferences: In highly concentrated cell lysates, you may observe endogenous isobaric interferences near the retention time of the SIL-IS[7]. If the baseline for the m/z 494.0 -> 159.0 transition is abnormally high, optimizing the LC gradient to elongate the separation window or switching to a High-Resolution Mass Spectrometry (HRMS) platform (e.g., Orbitrap) is recommended[6].
-
Recovery Assessment: While the internal standard compensates for recovery losses, absolute recovery should still be monitored. If absolute recovery drops below 50%, evaluate the extraction solvent ratio. Highly lipophilic tissues may require a biphasic extraction (e.g., Folch method) before aqueous phase LC-MS analysis.
References
-
IntechOpen. "Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues." IntechOpen Publications. Available at:[Link]
-
bioRxiv. "Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high-resolution mass spectrometry." bioRxiv Preprint Server. Available at:[Link]
-
MtoZ Biolabs. "How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?" MtoZ Biolabs Technical Resources. Available at:[Link]
-
Utrecht University Repository. "Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides." DSpace Repository. Available at:[Link]
-
Physikalisch-Technische Bundesanstalt (PTB). "Isotope Dilution Mass Spectrometry." PTB.de. Available at:[Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues | IntechOpen [intechopen.com]
- 5. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Application Note: High-Efficiency Enzymatic Synthesis of Labeled RNA Probes Using T7 RNA Polymerase and Modified UTPs
Abstract
This comprehensive guide details the principles and practices for the in vitro synthesis of RNA probes labeled with modified uridine triphosphate (UTP) using bacteriophage T7 RNA Polymerase. We provide an in-depth exploration of the enzymatic reaction, from template design to post-synthesis purification. This document offers robust, step-by-step protocols, strategies for optimizing probe labeling efficiency and yield, and a systematic approach to troubleshooting common experimental challenges. The methodologies described herein are designed to empower researchers to reliably produce high-quality, specifically-labeled RNA for a wide array of applications, including nucleic acid hybridization assays, microarray analysis, and RNA-protein interaction studies.
The Principle of the Method: Harnessing T7 RNA Polymerase for Targeted RNA Labeling
In vitro transcription (IVT) is a cornerstone technique that enables the cell-free synthesis of large quantities of RNA from a DNA template.[] The workhorse for this process is typically a bacteriophage-derived DNA-dependent RNA polymerase, with T7 RNA Polymerase being the most common due to its high processivity and strict promoter specificity.[2][3]
The core of the reaction involves the T7 RNA Polymerase recognizing a specific, double-stranded DNA sequence known as the T7 promoter (5'-TAATACGACTCACTATA-3').[4] Upon binding, the polymerase unwinds the DNA and begins synthesizing a complementary RNA strand using the downstream sequence as a template. This synthesis proceeds in the 5' to 3' direction, incorporating ribonucleoside triphosphates (ATP, GTP, CTP, and UTP) supplied in the reaction buffer.[5]
The power of this system for generating labeled probes lies in the polymerase's ability to incorporate modified NTPs, such as those conjugated to biotin, fluorophores, or radioactive isotopes, in place of their canonical counterparts.[6] By strategically adjusting the ratio of labeled UTP to standard UTP in the reaction, one can precisely control the specific activity and labeling density of the resulting RNA probe.[7] This allows for the production of probes tailored to the sensitivity requirements of diverse downstream applications.[8][9]
Critical Component: The DNA Template
The quality and design of the DNA template are paramount for a successful transcription reaction.[] The template must contain the T7 promoter sequence upstream of the target sequence to be transcribed. For efficient initiation, the promoter region must be double-stranded.[4] The template can be a linearized plasmid, a PCR product, or a synthetic oligonucleotide.[2]
-
Linearized Plasmids: Plasmids must be fully linearized with a restriction enzyme that creates a blunt or 5' overhang end.[10] This defines a precise termination point for the polymerase, ensuring the synthesis of transcripts of a uniform length. Incomplete linearization can lead to longer-than-expected transcripts.[10][11]
-
PCR Products: Using PCR products as templates allows for rapid template generation. The forward primer should incorporate the T7 promoter sequence at its 5' end.
-
Synthetic Oligonucleotides: For short RNA synthesis, two complementary DNA oligos can be annealed to form a double-stranded promoter region followed by a single-stranded template overhang.[4]
Experimental Workflow Overview
The entire process, from template preparation to purified labeled RNA, follows a logical sequence of steps. Each stage is critical for ensuring the final product's quality and functionality.
Figure 1: General workflow for enzymatic RNA synthesis.
Materials and Reagents
Ensuring all reagents are nuclease-free is critical to prevent RNA degradation.[2]
-
Enzymes & Buffers:
-
T7 RNA Polymerase (high concentration)
-
10X Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, and DTT)
-
RNase Inhibitor
-
DNase I, RNase-free
-
-
Nucleotides:
-
100 mM ATP solution
-
100 mM GTP solution
-
100 mM CTP solution
-
100 mM UTP solution
-
Labeled UTP (e.g., Biotin-16-UTP, Fluorescein-12-UTP, or [α-³²P]UTP) at a stock concentration of 10-50 mM.
-
-
Template DNA:
-
Linearized plasmid DNA or purified PCR product (0.5-1.0 µg/µL)
-
-
Other Reagents:
-
Nuclease-free water
-
EDTA solution (0.5 M) for reaction termination
-
RNA purification kit (spin column-based) or reagents for precipitation (e.g., Lithium Chloride).[12]
-
RNA loading dye
-
Nuclease-free tubes and pipette tips
-
Detailed Protocol: Standard Biotin-UTP Labeling Reaction
This protocol is optimized for a standard 20 µL reaction to generate a biotin-labeled RNA probe.
Step 1: Reaction Assembly
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice at all times.[2]
-
In a nuclease-free microcentrifuge tube, assemble the reaction components at room temperature in the following order. This order minimizes the risk of DNA precipitation by spermidine in the buffer.
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM UTP | 0.5 µL | 2.5 mM |
| 10 mM Biotin-16-UTP | 1.5 µL | 0.75 mM |
| Template DNA (1 µg) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Note on Labeled UTP Ratio: The ratio of Biotin-UTP to UTP is a critical parameter. The suggested 1:3.3 ratio (Biotin-UTP:UTP) is a good starting point for generating probes suitable for hybridization. For applications requiring higher signal, this ratio can be increased, but be aware that high densities of bulky labels can reduce transcription efficiency.[6][7]
Step 2: Incubation
-
Flick the tube to mix the components gently and centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 hours.[13] For some templates, extending the incubation to 4 hours or overnight can increase yield.[4]
Step 3: DNA Template Removal
-
Add 2 µL (2-4 units) of RNase-free DNase I directly to the transcription reaction.
-
Mix gently and incubate at 37°C for 15-30 minutes.[8] This step is crucial to prevent the DNA template from interfering with downstream applications.
Step 4: RNA Purification
-
Purify the labeled RNA from unincorporated NTPs, enzymes, and salts. Spin column purification is highly recommended for its efficiency and speed.[12][14]
-
Follow the manufacturer's protocol for your chosen RNA cleanup kit. Typically, this involves adding a binding buffer (often containing ethanol) to the reaction, passing it through a silica membrane column, washing the column, and eluting the pure RNA in nuclease-free water.[14]
-
Elute the RNA in a volume of 30-50 µL.
Step 5: Quantification and Quality Control
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the transcript by running an aliquot (e.g., 100-300 ng) on a denaturing agarose or polyacrylamide gel.[8] A successful reaction should yield a sharp, single band at the expected size.[15]
Optimization and Troubleshooting
Achieving high yields of full-length, efficiently labeled RNA can sometimes require optimization.
Modulating Labeling Efficiency vs. Yield
There is often a trade-off between the specific activity (label incorporation) and the total yield of full-length transcript.[7] High concentrations of modified NTPs, especially those with bulky adducts, can sometimes lead to premature termination by the polymerase.
Table for Optimizing UTP/Labeled-UTP Ratio (20 µL reaction):
| Goal | UTP (from 100mM) | Labeled UTP (from 10mM) | Ratio (Labeled:Unlabeled) | Expected Outcome |
| High Yield | 1.5 µL | 0.5 µL | 1:30 | Maximizes full-length transcript yield, lower specific activity. |
| Balanced | 0.75 µL | 1.25 µL | 1:6 | Good balance of yield and probe sensitivity. |
| High Specific Activity | 0.25 µL | 1.75 µL | 1:1.4 | Highest sensitivity, may slightly reduce overall yield. |
Troubleshooting Guide
Low yield or unexpected transcript sizes are common issues that can typically be resolved through systematic troubleshooting.[]
Figure 2: Troubleshooting flowchart for in vitro transcription.
Common Problems and Solutions:
-
No or Low RNA Yield:
-
Cause: Poor quality DNA template with contaminants like salts or ethanol.[11]
-
Solution: Re-purify the template DNA by ethanol precipitation or using a cleanup kit. Always verify template integrity on a gel.[2][11]
-
Cause: Degraded enzyme or nucleotides. Inhibitors present in labeled nucleotide stocks can also be a cause.[7][15]
-
Solution: Run a control reaction with a reliable template. Also, set up an unlabeled ("cold") reaction; if this works, the labeled nucleotide may be the issue.[15]
-
Solution: Use an RNase inhibitor in the reaction and always use certified nuclease-free labware.[10]
-
-
Smeared RNA on Gel:
-
Transcript is Longer Than Expected:
-
Cause: Incomplete linearization of the plasmid template.[10][11]
-
Solution: Ensure complete digestion by checking an aliquot on an agarose gel before transcription.
-
Cause: The restriction enzyme used for linearization created a 3' overhang, which can promote template switching by the polymerase.[10]
-
Solution: Use a restriction enzyme that generates blunt or 5' overhangs.
-
Downstream Applications
The high-quality labeled RNA probes generated using this protocol are suitable for a wide range of molecular biology applications, including:
-
Northern Blotting: For the detection and size estimation of specific RNA molecules.
-
In Situ Hybridization (ISH): To visualize the localization of specific mRNA within cells or tissues.[8]
-
Microarray Analysis: As targets for hybridization to DNA microarrays to profile gene expression.[8]
-
RNase Protection Assays (RPA): For the quantification and mapping of RNA transcripts.
-
RNA Pull-down Assays: Biotinylated probes can be used to isolate and identify RNA-binding proteins.
References
-
Doudna Lab. (2018). Protocol for in vitro transcription of DNA oligos by T7 polymerase V.4. protocols.io. Retrieved from [Link]
-
Roche. (n.d.). T7 RNA Polymerase. Roche Life Science. Retrieved from [Link]
-
Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure. Retrieved from [Link]
-
Barrick Lab, University of Texas at Austin. (n.d.). in vitro RNA synthesis(T7 RNA Polymerase). Retrieved from [Link]
-
Jena Bioscience. (n.d.). Random RNA Labeling (in vitro Transcription-based). Retrieved from [Link]
-
ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting. ZAGENO Blog. Retrieved from [Link]
-
Extavour Lab, Harvard University. (2008). RNA probe synthesis with Roche SP6 or T7 RT enzyme. Retrieved from [Link]
-
The Protein Expression and Purification Facility of the Wolfson Centre for Applied Structural Biology. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. Retrieved from [Link]
-
The College of Natural Sciences at The University of Texas at Austin. (2022, May 6). T7 RNA Polymerase & in vitro transcription (and more). YouTube. Retrieved from [Link]
Sources
- 2. RNAT7 < Lab < TWiki [barricklab.org]
- 3. T7 RNA Polymerase Protocol [promega.sg]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 7. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. neb.com [neb.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. go.zageno.com [go.zageno.com]
- 12. neb.com [neb.com]
- 13. extavourlab.com [extavourlab.com]
- 14. promega.jp [promega.jp]
- 15. thermofisher.com [thermofisher.com]
Quantifying intracellular UTP pools using isotope dilution mass spectrometry
Application Note: Absolute Quantification of Intracellular UTP Pools via Isotope Dilution LC-MS/MS
Executive Summary
Uridine-5'-triphosphate (UTP) is a critical pyrimidine nucleoside triphosphate that serves as the direct precursor for RNA synthesis, a substrate for glycogen production (via UDP-glucose), and a potent extracellular signaling molecule mediating inflammatory and vascular responses[1]. For drug development professionals targeting pyrimidine biosynthesis (e.g., DHODH inhibitors) or researchers mapping metabolic rewiring in oncology, accurately quantifying intracellular UTP is essential.
However, UTP's high polarity, rapid enzymatic turnover, and susceptibility to matrix-induced ion suppression present severe analytical challenges. This application note details a field-proven, self-validating protocol utilizing Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) to achieve absolute quantification of intracellular UTP pools[2].
Biological Context & Analytical Challenges
As a Senior Application Scientist, I frequently observe that the most common point of failure in nucleotide quantification is not the mass spectrometer's sensitivity, but the sample preparation phase. Nucleoside triphosphates are highly labile. If a researcher uses room-temperature buffers or delays the quenching step by even a few seconds, intracellular UTP will rapidly hydrolyze into UDP and UMP, artificially skewing the pyrimidine pool data[3].
Furthermore, the highly negatively charged triphosphate moiety makes UTP nearly impossible to retain on standard reversed-phase columns, requiring specialized chromatographic approaches[2].
De novo pyrimidine biosynthesis pathway highlighting UTP generation and its downstream cellular roles.
The Causality of the Analytical Design (E-E-A-T)
To build a self-validating assay, every step of this protocol is designed with a specific mechanistic purpose:
-
Metabolic Quenching (-80°C): Rapidly lowering the temperature with organic solvents (e.g., cold methanol/chloroform/water) instantly denatures endogenous phosphatases, "freezing" the metabolome in its exact physiological state[4].
-
Isotope Dilution (The Self-Validating Core): By spiking a stable-isotope-labeled internal standard (SIL-IS, e.g., 13C9,15N2 -UTP) into the extraction buffer before cell lysis, we eliminate pre-analytical variability. Any subsequent degradation, physical loss during protein precipitation, or ion suppression in the MS source will affect the endogenous UTP and the SIL-IS identically. Because the mass spectrometer measures the ratio of the light-to-heavy isotopes, these variables mathematically cancel out, yielding absolute quantification[3].
-
Ion-Pairing Chromatography: Adding a volatile ion-pairing reagent (e.g., dimethylhexylamine, DMHA) to the mobile phase masks the negative charges on UTP's phosphate groups. This allows temporary hydrophobic interaction with the C18 stationary phase, resulting in sharp peak shapes and reproducible retention times[2].
Experimental Protocol: Step-by-Step Methodology
Step 1: Preparation of Reagents
-
Extraction Buffer: Prepare a solution of 2:1:1 Chloroform:Methanol:Water. Pre-chill to -80°C[4].
-
SIL-IS Spiking Solution: Prepare a known concentration (e.g., 1 µM) of 13C9,15N2 -UTP in the extraction buffer.
Step 2: Cell Culture & Quenching
-
Culture cells in 6-well plates until 70-80% confluent.
-
Rapidly aspirate the culture media and immediately wash the cells once with ice-cold PBS (less than 5 seconds per well).
-
Instantly add 1.0 mL of the -80°C Extraction Buffer (containing the SIL-IS) to each well to quench metabolism[3].
Step 3: Intracellular Metabolite Extraction
-
Incubate the plates at -20°C for 15 minutes to ensure complete protein precipitation.
-
Scrape the cells and transfer the lysate into pre-chilled 1.5 mL Eppendorf tubes.
-
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C[2].
-
Transfer the upper aqueous layer (containing polar nucleotides) to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried pellet in 100 µL of Mobile Phase A.
Step 4: LC-MS/MS Acquisition
-
Column: Waters XBridge C18 (2.1 × 100 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 10 mM DMHA and 5 mM Hexafluoro-2-propanol (HFIP) in Water (pH adjusted to 7.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-8 min (linear to 40% B), 8-9 min (95% B for wash), 9-12 min (5% B for re-equilibration).
-
MS Mode: Electrospray Ionization (ESI) in Negative Multiple Reaction Monitoring (MRM) mode.
Step-by-step experimental workflow for intracellular UTP quantification using ID-LC-MS/MS.
Quantitative Data Presentation
To ensure maximum selectivity, MRM transitions must be optimized. The loss of the phosphate groups is a highly reproducible fragmentation pathway for nucleotides in negative ion mode.
Table 1: Optimized MRM Parameters for UTP Quantification
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Endogenous UTP ( 12C ) | 483.0 | 159.0 | -35 | -40 |
| Internal Standard ( 13C9,15N2 -UTP) | 494.0 | 163.0 | -35 | -40 |
Table 2: Method Validation Summary (Representative Data) A robust ID-LC-MS/MS method should easily achieve the following validation parameters in biological matrices[2].
| Parameter | UTP Performance Metric | Acceptance Criteria |
| Linear Range | 0.05 – 50 µM | R² > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 50 nM | S/N ≥ 10 |
| Intra-day Precision (CV%) | 3.5% – 8.2% | ≤ 15% |
| Inter-day Precision (CV%) | 4.1% – 9.6% | ≤ 15% |
| Extraction Recovery | 92% – 98% | Consistent across range |
Data Interpretation & Normalization
The mass spectrometer software will integrate the area under the curve (AUC) for both the endogenous UTP peak and the SIL-IS peak. The absolute concentration in the extract is calculated as:
[UTP] = (AUC_Light / AUC_Heavy) × Concentration of Heavy IS Spiked
Because cell numbers can vary between wells, it is critical to normalize this absolute value to the biological input. We recommend running a parallel plate for cell counting or using a BCA assay on the precipitated protein pellet to express final UTP pools as pmol / 106 cells or pmol / mg protein [2].
Sources
- 1. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Illuminating the Architecture of Large RNA: A Guide to Incorporating ¹³C₉,¹⁵N₂-UTP for High-Resolution NMR Spectroscopy
Introduction: Overcoming the Size Barrier in RNA Structural Biology
The intricate functions of large RNA molecules, from ribozymes to long non-coding RNAs, are intrinsically linked to their three-dimensional structures.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to study these structures and their dynamics in solution, providing insights at atomic resolution.[2][3] However, as the size of the RNA molecule increases, so do the challenges of NMR analysis, primarily due to severe signal overlap and rapid signal decay.[4][5] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is a cornerstone strategy to circumvent these limitations.[6][7][8] This application note provides a comprehensive guide for researchers on the rationale, methodology, and best practices for incorporating fully labeled Uridine-5'-triphosphate (¹³C₉,¹⁵N₂-UTP) into large RNA molecules for advanced NMR studies.
The use of uniformly ¹³C- and ¹⁵N-labeled nucleotides is essential for multidimensional heteronuclear NMR experiments, which simplify complex spectra and enable the determination of RNA solution structures.[9][10][11] By introducing these NMR-active nuclei, we can exploit their distinct magnetic properties to resolve individual atomic signals, even in the context of a large macromolecule. This guide will detail the in vitro transcription process for producing isotopically labeled large RNA, critical purification strategies, and the underlying principles that make this technique indispensable for modern structural biology.
The "Why": Causality Behind Isotopic Labeling for Large RNA NMR
The primary motivation for incorporating ¹³C₉,¹⁵N₂-UTP is to overcome the inherent challenges of studying large RNAs (>50 nucleotides) by NMR.[12] Here's a breakdown of the key advantages:
-
Spectral Simplification and Resolution: Uniform labeling with ¹³C and ¹⁵N allows for the use of multi-dimensional NMR experiments (3D and 4D).[9] These experiments correlate the proton (¹H) signals with the attached ¹³C and ¹⁵N nuclei, spreading out the otherwise crowded proton spectrum into higher dimensions. This dramatically reduces signal overlap, a major hurdle in analyzing large biomolecules.[1][4]
-
Enabling Advanced NMR Experiments: The presence of ¹³C and ¹⁵N is a prerequisite for a suite of powerful NMR experiments that are not possible with unlabeled RNA. These include experiments for sequential resonance assignment (the first step in structure determination) and the measurement of residual dipolar couplings (RDCs), which provide long-range structural information.[13]
-
Probing Dynamics: Isotope labeling is also crucial for studying the dynamics of RNA molecules. By monitoring the relaxation properties of ¹³C and ¹⁵N nuclei, researchers can gain insights into the flexibility and conformational changes of the RNA, which are often critical for its biological function.[7]
The choice of fully labeled UTP allows for specific investigation of uridine residues and their interactions within the RNA structure. This can be particularly useful for studying U-rich regions, U-A or G-U base pairs, and the roles of uridines in protein recognition or catalytic activity.
Experimental Workflow: From DNA Template to Purified Labeled RNA
The overall process of generating ¹³C₉,¹⁵N₂-UTP labeled large RNA involves several key stages, from the preparation of a high-quality DNA template to the final purification of the labeled RNA product.
Caption: Overview of the workflow for producing isotopically labeled large RNA.
Detailed Protocols
Part 1: Preparation of the DNA Template
A high-quality, linear DNA template is crucial for efficient in vitro transcription. The template must contain a T7 RNA polymerase promoter sequence upstream of the target RNA sequence. Two common methods for template generation are PCR amplification and plasmid linearization.
Protocol 1A: PCR-based Template Generation
-
Primer Design: Design forward and reverse primers to amplify the target RNA coding sequence. The forward primer should include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') at its 5' end, followed by the first few nucleotides of the RNA sequence. The reverse primer will be complementary to the 3' end of the target sequence.
-
PCR Amplification: Perform a standard PCR reaction using a high-fidelity DNA polymerase to minimize the introduction of mutations.
-
Purification: Purify the PCR product using a commercial PCR purification kit or by gel electrophoresis to remove primers, dNTPs, and the polymerase.
-
Quantification and Quality Control: Quantify the purified PCR product using a spectrophotometer (e.g., NanoDrop) and verify its integrity and size by running an aliquot on an agarose gel.
Protocol 1B: Plasmid-based Template Generation
-
Cloning: Clone the target RNA sequence into a plasmid vector downstream of a T7 promoter.
-
Linearization: Linearize the plasmid with a restriction enzyme that cuts immediately downstream of the target sequence. This will define the 3' end of the transcript.
-
Purification: Purify the linearized plasmid by phenol:chloroform extraction followed by ethanol precipitation, or by using a suitable purification kit.
-
Quantification and Quality Control: Quantify the linearized plasmid and confirm complete linearization by agarose gel electrophoresis.
Part 2: In Vitro Transcription with ¹³C₉,¹⁵N₂-UTP
This is the core step where the isotopically labeled UTP is incorporated into the RNA molecule. The following is a representative protocol that may require optimization depending on the specific RNA sequence and length.[14]
Table 1: In Vitro Transcription Reaction Components
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Transcription Buffer | 10X | 1X | 100 µL |
| MgCl₂ | 1 M | 15-30 mM | 15-30 µL |
| DTT | 100 mM | 10 mM | 100 µL |
| Spermidine | 100 mM | 2 mM | 20 µL |
| Triton X-100 | 1% (v/v) | 0.01% (v/v) | 10 µL |
| ATP | 100 mM | 4 mM | 40 µL |
| GTP | 100 mM | 4 mM | 40 µL |
| CTP | 100 mM | 4 mM | 40 µL |
| ¹³C₉,¹⁵N₂-UTP | 100 mM | 4 mM | 40 µL |
| DNA Template | 1 µg/µL | ~50-100 µg/mL | 50-100 µL |
| T7 RNA Polymerase | 1-5 mg/mL | 0.1 mg/mL | 20-100 µL |
| RNase-free Water | - | - | to 1 mL |
Protocol 2: Transcription Reaction Setup and Incubation
-
Reaction Assembly: At room temperature, combine the reaction components in a sterile, RNase-free microcentrifuge tube in the order listed in Table 1. Add the T7 RNA polymerase last.
-
Incubation: Incubate the reaction at 37°C for 2.5 to 5 hours.[14] For large RNAs, longer incubation times and higher concentrations of Mg²⁺ and NTPs may improve yield.[15]
-
Pyrophosphate Removal: During the reaction, inorganic pyrophosphate will precipitate. This can inhibit the reaction. After about 2.5 hours, centrifuge the reaction tube to pellet the pyrophosphate, and transfer the supernatant to a new tube. Additional MgCl₂ can be added to the reaction at this point.[14]
-
DNase Treatment: After the incubation is complete, add RNase-free DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
Part 3: Purification of the Labeled RNA
Purification is a critical step to remove the DNA template, unincorporated NTPs, T7 RNA polymerase, and any abortive transcripts.[16] The choice of purification method depends on the size of the RNA and the required purity.[16]
Protocol 3A: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Sample Preparation: Add an equal volume of 2X formamide loading buffer to the transcription reaction and heat at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the sample onto a denaturing polyacrylamide gel of an appropriate percentage to resolve the target RNA.
-
Visualization: Visualize the RNA bands by UV shadowing.
-
Excision and Elution: Excise the band corresponding to the full-length RNA and elute the RNA from the gel slice by crush-and-soak in an appropriate buffer (e.g., 0.3 M sodium acetate).
-
Recovery: Recover the RNA from the elution buffer by ethanol precipitation.
Protocol 3B: Size-Exclusion Chromatography (SEC)
-
Denaturation: Boil the transcription mix to denature the components.[14]
-
Chromatography: Load the supernatant onto a size-exclusion column equilibrated with a denaturing buffer. This method separates molecules based on size, effectively removing smaller contaminants like NTPs and abortive transcripts, as well as the larger T7 RNA polymerase.[14][15]
-
Fraction Collection and Analysis: Collect fractions and analyze them by denaturing PAGE to identify those containing the pure, full-length RNA.
-
Pooling and Precipitation: Pool the pure fractions and recover the RNA by ethanol precipitation.
Protocol 3C: Spin Column Purification
-
Binding: Follow the manufacturer's protocol to bind the RNA from the transcription reaction to the silica membrane of the spin column.[17]
-
Washing: Wash the membrane to remove unincorporated NTPs, salts, and proteins.
-
Elution: Elute the purified RNA from the membrane with RNase-free water.[17]
Table 2: Comparison of RNA Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Denaturing PAGE | High purity, excellent size resolution.[16] | Can be time-consuming, potential for lower recovery.[16] | High-purity applications where precise length is critical. |
| Size-Exclusion Chromatography (SEC) | Reduced number of steps and time, high yield and purity.[14] | Requires specialized equipment (FPLC/HPLC). | Large-scale purification of RNAs >50 nt. |
| Spin Column | Fast and convenient.[16] | May not effectively remove all truncated transcripts, size cut-offs vary.[16] | Rapid purification for applications where some heterogeneity is acceptable. |
Quality Control and Quantification
After purification, it is essential to assess the quality and quantity of the labeled RNA.
-
Purity and Integrity: Run an aliquot of the purified RNA on a denaturing polyacrylamide or agarose gel to check for a single, sharp band corresponding to the expected size.
-
Quantification: Determine the concentration of the RNA using UV-Vis spectroscopy by measuring the absorbance at 260 nm (A₂₆₀). An A₂₆₀ of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. The A₂₆₀/A₂₈₀ ratio should be ~2.0 for pure RNA.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low RNA Yield | Inefficient transcription, degraded template or reagents. | Optimize Mg²⁺ and NTP concentrations.[15] Ensure all reagents are RNase-free. Verify template integrity. |
| Multiple RNA Bands on Gel | Abortive transcripts, premature termination, RNA degradation. | Optimize transcription conditions (temperature, time). Ensure high-purity template. Use fresh, high-quality reagents. |
| Contamination with NTPs | Incomplete purification. | Repeat the purification step or use a more stringent method (e.g., PAGE). |
| RNA Degradation | RNase contamination. | Use RNase-free water, tips, and tubes. Wear gloves. Add an RNase inhibitor to the transcription reaction. |
Conclusion and Future Perspectives
The ability to incorporate stable isotopes like ¹³C and ¹⁵N into large RNA molecules via in vitro transcription is a transformative technique for structural biology.[7][8] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can successfully produce high-quality, isotopically labeled RNA suitable for advanced NMR spectroscopy. The insights gained from these studies are invaluable for elucidating the complex structure-function relationships of large RNAs, paving the way for a deeper understanding of their roles in cellular processes and for the development of novel RNA-targeted therapeutics.
Future advancements in this field may include more sophisticated labeling schemes, such as segmental or site-specific labeling, to further simplify spectra from even larger and more complex RNA systems.[1][18][19]
References
-
Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. (2018). Bio-protocol, 8(15). [Link]
-
HPLC purification of in vitro transcribed long RNA. (2012). Methods in Molecular Biology, 941, 129-140. [Link]
-
Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. (2018). Cellular Physiology and Biochemistry, 48(4), 1339-1350. [Link]
-
Isotope labeling strategies for NMR studies of RNA. (2010). Journal of Biomolecular NMR, 46(1), 113-125. [Link]
-
Preparation of ¹³C and ¹⁵N labelled RNAs for heteronuclear multi-dimensional NMR studies. (1992). Nucleic Acids Research, 20(17), 4507-4513. [Link]
-
Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. (2019). Molecules, 24(19), 3508. [Link]
-
Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. (1998). Massachusetts Institute of Technology. [Link]
-
Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies. (2015). Methods in Enzymology, 565, 335-357. [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021). International Journal of Molecular Sciences, 22(18), 9993. [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021). International Journal of Molecular Sciences, 22(18), 9993. [Link]
-
Uses of ¹³C- and ¹⁵N-labeled RNA in NMR of RNA-protein complexes. (1995). Methods in Enzymology, 261, 542-559. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). Chemical Reviews, 122(10), 9687-9743. [Link]
-
Site-specific isotope labeling of long RNA for structural and mechanistic studies. (2012). Nucleic Acids Research, 40(3), e21. [Link]
-
Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. (2017). Chemical Communications, 53(94), 12652-12655. [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021). International Journal of Molecular Sciences, 22(18), 9993. [Link]
-
Selective ¹³C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. (2010). Journal of Biomolecular NMR, 46(1), 99-111. [Link]
-
Strategies for RNA Resonance Assignment by ¹³C/¹⁵N- and ¹H-Detected Solid-State NMR Spectroscopy. (2021). Frontiers in Molecular Biosciences, 8, 755869. [Link]
-
Labeling and Purification of RNA Synthesized by In Vitro Transcription. (n.d.). Current Protocols in Molecular Biology. [Link]
-
Preparation of ¹³C and ¹⁵N labelled RNAs for heteronuclear multi-dimensional NMR studies. (1992). Nucleic Acids Research, 20(17), 4507-4513. [Link]
-
Stable Isotope-Labeled RNA Phosphoramidites to Facilitate Dynamics by NMR. (2017). Methods in Enzymology, 594, 1-35. [Link]
-
Application of NMR to Large RNAs. (2015). Methods in Enzymology, 558, 277-311. [Link]
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- 3. mdpi.com [mdpi.com]
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Application Note: High-Resolution NMR Analysis of RNA Ribose Spin Systems Using 13C/15N-Labeled UTP
Target Audience: Researchers, structural biologists, and drug development professionals.
Mechanistic Rationale: The Ribose Resonance Bottleneck
Nuclear magnetic resonance (NMR) spectroscopy is a premier technique for determining RNA structure, dynamics, and ligand interactions in solution. However, RNA NMR suffers from severe spectral crowding because the chemical shift dispersion of ribose protons (H2', H3', H4', H5', and H5'') is exceptionally narrow, typically clustered within a ~0.6–0.8 ppm range 1. As RNA size increases beyond 30 nucleotides, this limited dispersion, combined with line broadening from rapid transverse relaxation, renders homonuclear 2D 1H-1H NMR insufficient for resonance assignment 1 [[2]]().
To overcome this bottleneck, researchers employ in vitro transcription (IVT) using 13C/15N-labeled ribonucleoside 5'-triphosphates (rNTPs) 3. By incorporating selectively labeled 13C/15N-UTP, the overlapping proton signals of uridine residues are dispersed into the much broader 13C dimension (spanning ~60–95 ppm) using heteronuclear 3D NMR experiments, allowing for logical editing and filtering of the spin systems 4.
Experimental Workflow & Magnetization Transfer
Caption: Step-by-step workflow for the preparation and NMR resonance assignment of RNA using 13C/15N-UTP.
The cornerstone of ribose assignment is the 3D HCCH-TOCSY experiment, which correlates the aliphatic side-chain protons and carbons via 1J(CH) and 1J(CC) scalar couplings [[5]]().
Caption: Magnetization transfer pathway in 3D HCCH-TOCSY for elucidating RNA ribose spin systems.
Causality in Pulse Sequence Selection: While HCCH-COSY is useful, scalar coupling between the C2' and C3' carbons cannot always be efficiently refocused due to their highly similar chemical shifts 6. This degeneracy causes the C2' coherences to evolve under scalar coupling to both C1' and C3', drastically reducing the sensitivity of sugar-specific COSY experiments 6. Therefore, the 3D HCCH-TOCSY experiment, which utilizes isotropic mixing to transfer magnetization across the entire ribose spin system, is the preferred method for complete assignment 7.
Self-Validating Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) of 13C-Uridine Labeled RNA
Objective: Synthesize RNA with selective 13C/15N-uridine labeling to reduce spectral complexity compared to uniformly labeled samples 4.
-
Reaction Assembly: Combine 40 mM Tris-HCl (pH 8.0), 2 mM spermidine, 10 mM DTT, 0.01% Triton X-100, and 1-2 μM DNA template.
-
NTP Addition: Add unlabeled ATP, CTP, and GTP to a final concentration of 4 mM each. Add 13C/15N-labeled UTP to a final concentration of 4 mM 3.
-
Magnesium Optimization (Critical Causality): Add MgCl2 to a final concentration of 22 mM.
-
Validation: NTPs chelate Mg2+ in a 1:1 stoichiometric ratio. The total NTP concentration is 16 mM (4 × 4 mM). Maintaining a free Mg2+ concentration of ~5-10 mM above the total NTP concentration is strictly required for optimal T7 RNA polymerase processivity.
-
-
Transcription: Add T7 RNA polymerase (0.1 mg/mL) and incubate at 37°C for 4-6 hours.
-
Quenching: Terminate the reaction by adding EDTA to a final concentration of 50 mM to chelate Mg2+ and halt enzyme activity.
Protocol 2: NMR Sample Preparation in D2O
Objective: Prepare the RNA sample for aliphatic ribose detection.
-
Purification: Purify the IVT RNA using preparative denaturing polyacrylamide gel electrophoresis (PAGE). Excise the target band and electroelute.
-
Desalting: Exchange the RNA into a low-salt NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 0.1 mM EDTA) using centrifugal concentrators (3 kDa MWCO).
-
Lyophilization: Flash-freeze the sample and lyophilize to complete dryness.
-
D2O Exchange (Critical Causality): Resuspend the RNA pellet in 99.99% D2O.
-
Validation: Record a 1D 1H NMR spectrum. The absence of a massive H2O peak at 4.7 ppm and the disappearance of exchangeable imino/amino proton signals (10-14 ppm) validates the exchange.
-
Why D2O? The 3D HCCH-TOCSY experiment does not involve exchangeable NH protons 5. Conducting the experiment in D2O eliminates the need for aggressive water suppression schemes (like MISSISSIPPI or WATERGATE), which inadvertently bleach or distort the ribose proton signals (H2', H3', H4') that resonate dangerously close to the water frequency 5.
-
Protocol 3: 3D HCCH-TOCSY Data Acquisition
Objective: Acquire 3D correlations of the Uridine H1'-C1'-C2'-H2' (and extended) spin systems 6.
-
Probe Tuning: Tune and match the 1H and 13C channels on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe.
-
Pulse Calibration: Carefully calibrate the 1H and 13C 90° pulse lengths.
-
Carrier Frequencies: Set the 1H carrier frequency to ~4.5 ppm (center of the ribose proton region) and the 13C carrier to ~75 ppm (center of the ribose carbon region).
-
TOCSY Mixing: Apply a 13C isotropic mixing sequence (e.g., DIPSI-3 or WALTZ-16) for 15-25 ms.
-
Validation: A 25 ms mixing time maximizes the signal transfer from C1' to C5' within the ribose spin system without losing signal to transverse relaxation 8.
-
-
Acquisition: Collect the 3D matrix with appropriate complex points in the indirect dimensions (t1 and t2) to ensure sufficient resolution of the heavily overlapped C2'/C3' resonances.
Data Analysis & Resonance Assignment Strategy
The logical progression for assigning the Uridine ribose spin system from the 3D HCCH-TOCSY data is as follows:
-
Root Identification: Begin with a 2D 1H-13C HSQC spectrum. Identify the well-dispersed H1'-C1' cross-peaks. Uridine H1' protons resonate uniquely between 5.3–6.0 ppm, and C1' carbons between 88–95 ppm.
-
Plane Navigation: Navigate to the specific 13C1' chemical shift plane in the 3D HCCH-TOCSY spectrum.
-
Spin System Tracing: Look along the direct 1H dimension at the H1' frequency. You will observe cross-peaks corresponding to H2', H3', H4', and H5'/H5'' that have been transferred via the 1J(CC) carbon network 5.
-
Carbon Correlation: To confirm assignments, navigate to the 13C planes of C2', C3', etc., and verify the reciprocal magnetization transfers (e.g., H2' to H1'). Because C2' and C3' have highly similar chemical shifts, scalar coupling between them is poorly refocused in standard COSY experiments 6. The TOCSY isotropic mixing overcomes this, ensuring continuous magnetization flow through the ring 6.
Quantitative Data Summaries
Table 1: Typical Quantitative NMR Parameters for Uridine Ribose Spin Systems
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Coupling Notes |
| H1' | 5.3 – 6.0 | Doublet; coupled to H2' |
| H2' | 4.0 – 4.8 | Heavy overlap with H3'/H4' |
| H3' | 4.0 – 4.7 | Heavy overlap with H2'/H4' |
| H4' | 4.0 – 4.5 | Heavy overlap with H2'/H3' |
| H5' / H5'' | 3.8 – 4.4 | Diastereotopic pair; geminal coupling |
| C1' | 88.0 – 95.0 | Well dispersed; root for assignment |
| C2' | 70.0 – 78.0 | Degenerate with C3' |
| C3' | 68.0 – 75.0 | Degenerate with C2' |
| C4' | 80.0 – 85.0 | Distinct from C2'/C3' |
| C5' | 62.0 – 68.0 | Upfield shifted |
Table 2: Recommended 3D HCCH-TOCSY Acquisition Parameters
| Parameter | Recommended Value | Causality / Rationale |
| 1H Carrier Frequency | ~4.5 ppm | Centered on the aliphatic ribose proton region. |
| 13C Carrier Frequency | ~75.0 ppm | Centered on the ribose carbon region (C2'-C4'). |
| Isotropic Mixing Time | 15 – 25 ms | Maximizes C1' to C5' transfer without excessive relaxation losses. |
| Mixing Sequence | DIPSI-3 or WALTZ-16 | Provides broadband homonuclear 13C decoupling/mixing. |
| Solvent | 99.99% D2O | Eliminates H2O suppression artifacts near the 4.7 ppm region. |
References
- Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - MDPI.
- High-Resolution Pyrimidine- and Ribose-Specific 4D HCCH-COSY Spectra of RNA Using the Filter Diagonalization Method - PMC.
- Rapid access to RNA resonances by proton-detected solid-state NMR at >100 kHz MAS - The Royal Society of Chemistry.
- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews - ACS Publications.
- 3D HCCH-COSY-TOCSY Experiment for the Assignment of Ribose and Amino Acid Side Chains in 13C Labeled RNA and Protein - PubMed.
- 3D HCCH-TOCSY Experiment - IMSERC.
- Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment | Nucleic Acids Research | Oxford Academic.
- Applications of NMR to structure determination of RNAs large and small - NSF PAR.
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- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3D HCCH-TOCSY Experiment [imserc.northwestern.edu]
- 6. High-Resolution Pyrimidine- and Ribose-Specific 4D HCCH-COSY Spectra of RNA Using the Filter Diagonalization Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D HCCH-COSY-TOCSY experiment for the assignment of ribose and amino acid side chains in 13C labeled RNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yields in Labeled RNA In Vitro Transcription (IVT)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of progress due to failed in vitro transcription (IVT) reactions. Synthesizing labeled RNA—whether with Biotin, DIG, fluorophores, or radioisotopes—introduces unique biochemical stresses to the RNA polymerase that do not exist in standard IVT.
This guide bypasses generic advice to focus on the mechanistic causality of IVT failures. By understanding the physical interactions between your template, the polymerase, and modified nucleotides, you can transform a failing reaction into a robust, self-validating workflow.
Part 1: Diagnostic Logic & Core FAQs
Before altering your protocol, you must isolate the root cause of the failure. The workflow below outlines the logical progression for diagnosing low labeled RNA yields.
Diagnostic workflow for isolating the root cause of low yields in labeled IVT reactions.
Q1: Why is my labeled RNA yield significantly lower than my unlabeled control?
The Causality: When incorporating bulky modified nucleotides (e.g., Biotin-16-UTP or Cyanine dyes), the T7, T3, or SP6 RNA polymerase experiences severe steric hindrance within its active site. This alters the kinetics of nucleotide addition, often leading to polymerase stalling and premature termination [1]. Furthermore, labeled reactions require a reduced concentration of the corresponding unlabeled nucleotide (the "limiting nucleotide"). If the total concentration of this limiting nucleotide falls below the enzyme's Km (typically <12 µM), the polymerase will abort transcription entirely [1]. The Solution: Always maintain a minimum total nucleotide concentration. If high specific activity is not strictly required, increase the ratio of unlabeled to labeled NTP. Additionally, lowering the reaction temperature alters the enzyme kinetics (See Rescue Protocol 2).
Q2: My RNA appears as a smear or as multiple short bands on a denaturing gel. What went wrong?
The Causality: This is the classic fork in the troubleshooting road.
-
Smearing indicates RNA degradation, almost universally caused by RNase contamination introduced via the plasmid template (especially from crude minipreps) or the laboratory environment [2].
-
Discrete short bands indicate premature termination. The polymerase is physically falling off the template before reaching the end due to limiting nucleotide depletion or complex secondary structures in the RNA transcript [1]. The Solution: Run a standardized control template (e.g., pTRI-Xef). If the control yields full-length RNA but your template smears, you must repurify your template (See Rescue Protocol 1).
Q3: How critical is the restriction enzyme choice for template linearization?
The Causality: Extremely critical. Linearizing a plasmid with restriction enzymes that leave 3' overhangs (e.g., PstI, KpnI) allows the RNA polymerase to loop back onto the complementary strand, initiating transcription of antisense RNA [3]. This consumes reagents, drastically lowers your target yield, and generates double-stranded RNA (dsRNA) impurities that can trigger immune responses in downstream cellular assays. The Solution: Always use restriction enzymes that generate blunt ends or 5' overhangs. If a 3' overhang enzyme must be used, blunt the ends with T4 DNA Polymerase prior to IVT [3].
Part 2: Quantitative Optimization Data
To prevent polymerase stalling while maintaining adequate labeling density, adhere to the empirically derived nucleotide ratios and thermal conditions in the table below.
Table 1: Recommended Labeled to Unlabeled NTP Ratios and Reaction Conditions
| Label Type | Limiting NTP | Recommended Ratio (Labeled : Unlabeled) | Minimum Total Limiting NTP Conc. | Optimal Incubation Temp |
| Biotin-16-UTP | UTP | 1:2 to 1:3 | 0.5 mM | 37°C |
| DIG-11-UTP | UTP | 1:2 to 1:3 | 0.5 mM | 37°C |
| Fluorescent (e.g., Cy3/Cy5-UTP) | UTP | 1:3 to 1:4 | 0.5 mM | 16°C – 37°C |
| Radiolabeled (e.g., [α-32P]-UTP) | UTP | High specific activity (Trace) | 12 µM | 16°C |
Part 3: Self-Validating Rescue Protocols
Rescue Protocol 1: Template Rescue & Validation (RNase Elimination)
If your RNA is smearing, your template is likely contaminated with trace RNases or inhibitory salts from previous plasmid preps.
-
Enzymatic Digestion: Add Proteinase K (100–200 µg/mL) and SDS (0.5% final concentration) to your linearized plasmid. Incubate at 50°C for 30 minutes. Causality: This irreversibly destroys residual RNases and restriction enzymes [3].
-
Organic Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1). Vortex vigorously for 1 minute, then centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Aqueous Recovery: Carefully transfer the upper aqueous phase to a clean, RNase-free tube.
-
Precipitation: Add 1/10th volume of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% Ethanol. Incubate at -20°C for 30 minutes.
-
Validation Step: Centrifuge, wash the pellet with 70% Ethanol, air dry, and resuspend in nuclease-free water. Do not proceed to IVT until you have measured the A260/280 ratio—it must be between 1.8 and 2.0.
Rescue Protocol 2: Low-Temperature, High-Yield IVT
If your RNA shows discrete short bands (premature termination) when using bulky fluorophores or trace radiolabels, use this kinetic rescue method.
-
Assembly: On ice, combine nuclease-free water, 10X Transcription Buffer, unlabeled NTPs, and the labeled NTP at the optimized ratio (refer to Table 1).
-
Template Addition: Add 1 µg of the highly purified, blunt-end linearized DNA template from Protocol 1.
-
Enzyme Addition: Add Murine RNase Inhibitor and your T7/T3/SP6 RNA Polymerase mix [4].
-
Thermal Modulation: Instead of the standard 37°C, incubate the reaction in a thermal cycler set to 16°C for 4 to 6 hours [1]. Causality: Lowering the temperature slows the polymerase's progression. This prevents the enzyme from dissociating when it encounters the steric clash of a modified nucleotide or a complex secondary structure.
-
Validation Step: Run a 1 µL aliquot on a denaturing agarose gel alongside an unlabeled control transcript to verify full-length synthesis before proceeding to purification.
Part 4: Purification & Recovery Strategy
A common tragedy in labeled IVT is successfully synthesizing the RNA, only to lose it during purification. Unincorporated labeled nucleotides must be removed to prevent high background in downstream assays, but the method chosen depends entirely on your yield.
Decision matrix for post-transcriptional purification to maximize labeled RNA recovery.
The Causality of Precipitation Loss: Lithium Chloride (LiCl) precipitation is highly effective at removing unincorporated nucleotides and proteins. However, LiCl requires a minimum RNA concentration of 0.1 µg/µL to form a stable precipitate [3]. If your labeled transcript yield is low, LiCl precipitation will result in the complete, irreversible loss of your RNA. In these cases, you must use size-exclusion spin columns or add a carrier molecule (like glycogen) to force precipitation.
References
-
Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio URL: [Link]
Improving incorporation efficiency of 13C 15N nucleotides
Technical Support Center: Optimizing 13C/15N Nucleotide Incorporation in RNA Synthesis
Welcome to the Technical Support Center for Isotope-Labeled RNA Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks of in vitro transcription (IVT) using 13C and 15N-labeled ribonucleoside triphosphates (rNTPs). Because isotopically labeled rNTPs are cost-prohibitive, maximizing their incorporation efficiency (yield of target RNA per input labeled rNTP) is paramount for downstream NMR and mass spectrometry applications.
Below, you will find a mechanistic workflow, an FAQ addressing core principles, a troubleshooting guide for common pitfalls, and a self-validating experimental protocol.
Visual Workflow: Mechanistic Bottlenecks in Isotopic IVT
Mechanistic pathway of T7 IVT highlighting critical bottlenecks in 13C/15N rNTP incorporation.
Section 1: Frequently Asked Questions (FAQs) - Core Mechanistic Principles
Q1: Why does my IVT yield drop significantly when switching from standard unlabeled rNTPs to 13C/15N-labeled rNTPs? A1: The primary culprit is the disruption of the free Mg²⁺ equilibrium. T7 RNA polymerase (T7 RNAP) strictly requires both Mg-NTP²⁻ complexes as substrates and free Mg²⁺ ions as catalytic cofactors for the elongation phase[1]. Isotopically labeled rNTPs are often supplied as different salt forms (e.g., lithium or triethylammonium salts) compared to standard sodium salts. These counterions can alter the ionic strength and pH, shifting the Mg²⁺ binding affinity. If the free Mg²⁺ concentration falls below 5 mM, the rate of transcription and the efficiency of NTP incorporation are severely compromised[1].
Q2: How exactly should I calculate and optimize the Mg²⁺ to NTP ratio? A2: A self-validating system requires empirical titration, but the mechanistic rule of thumb is: [Total Mg²⁺] = [Total NTPs] + (5 to 10 mM). For example, if you are using 4 mM of each 13C/15N rNTP (16 mM total), your baseline Mg²⁺ should be 21-26 mM. However, excessive Mg²⁺ increases ionic strength, which inhibits T7 RNAP[1]. You must also account for the accumulation of inorganic pyrophosphate (PPi), which chelates Mg²⁺ in a 2:1 (Mg:PPi) ratio, precipitating out of solution and starving the polymerase of its cofactor[1]. Always include inorganic pyrophosphatase (PPase) to hydrolyze PPi into soluble orthophosphate, preserving free Mg²⁺[2].
Q3: Can I use lower concentrations of 13C/15N rNTPs to save costs without sacrificing full-length transcript yield? A3: Standard batch IVT requires high NTP concentrations (up to 8 mM each) to drive the Michaelis-Menten kinetics of T7 RNAP, which can increase target RNA yields by 100% compared to lower concentrations[3]. Lowering the concentration of labeled rNTPs in a standard batch reaction will increase abortive cycling and truncation. However, you can adopt Position-Selective Labeling of RNA (PLOR) methodologies. In PLOR, the initiation phase uses high concentrations of unlabeled NTPs, while the elongation phase uses labeled NTPs in the micromolar (μM) range, achieving near-quantitative incorporation efficiency of the expensive isotopes[4].
Section 2: Troubleshooting Guide - Common Pitfalls & Interventions
Issue 1: High levels of short, abortive transcripts (<10 nt) and low full-length RNA.
-
Root Cause: T7 RNAP struggles with promoter clearance. During the first 8-10 nucleotides, the initiation complex is unstable. If the +1 to +3 positions lack sufficient GTP, the polymerase undergoes abortive cycling.
-
Intervention: Supplement the reaction with an excess of unlabeled GMP (e.g., 5 mM) to prime initiation, reserving the expensive 13C/15N GTP exclusively for elongation[5]. Alternatively, utilize engineered T7 RNAP variants, such as the T7 P&L mutant, which exhibits decreased abortive transcription and increased 5' incorporation efficiency[6].
Issue 2: A white precipitate forms during the reaction, and RNA synthesis stalls after 1 hour.
-
Root Cause: Magnesium pyrophosphate (Mg₂PPi) precipitation. As rNTPs are incorporated, PPi is released. PPi strongly chelates Mg²⁺, removing the essential catalytic cofactor from the solution[1].
-
Intervention: Add 0.001 U/μL of yeast inorganic pyrophosphatase (PPase) to the master mix. PPase cleaves PPi into two molecules of inorganic phosphate (Pi), which has a much lower affinity for Mg²⁺, thus keeping the reaction homogeneous and active[2].
Issue 3: High molecular weight smears (dsRNA byproducts) appear on the denaturing urea-PAGE gel.
-
Root Cause: T7 RNAP possesses RNA-dependent RNA polymerase activity at late stages of the reaction when the DNA template is exhausted but RNA concentration is high, leading to 3'-extension and double-stranded RNA (dsRNA) formation.
-
Intervention: Limit the reaction time to 2.5 hours rather than overnight, or use a modified T7 RNAP specifically engineered to reduce dsRNA formation (e.g., HighYield T7 PURE)[6].
Section 3: Quantitative Optimization Parameters
To facilitate easy comparison, the following table summarizes the transition from a standard IVT baseline to an optimized protocol for 13C/15N incorporation.
| Parameter | Standard IVT (Unlabeled) | Optimized IVT (13C/15N Labeled) | Mechanistic Rationale |
| rNTP Concentration | 2-4 mM each | 4-8 mM each (or μM in PLOR) | Drives processivity; compensates for isotope kinetic effects[3]. |
| Mg²⁺ Concentration | 15-20 mM | [Total NTP] + 6 mM | Maintains >5 mM free Mg²⁺ after NTP chelation[1]. |
| T7 RNAP Type | Wild-type T7 RNAP | T7 P&L or HighYield PURE | Reduces abortive cycling and dsRNA byproducts[6]. |
| Initiator | None | 5 mM GMP (unlabeled) | Primes the 5'-end, saving labeled GTP for elongation[5]. |
| Additives | RNase Inhibitor | RNase Inhibitor + PPase | PPase prevents Mg₂PPi precipitation[1]. |
Section 4: Self-Validating Experimental Protocol for 13C/15N RNA Synthesis
This protocol is designed as a self-validating system: the inclusion of specific checkpoints ensures that the thermodynamic equilibrium of the reaction is maintained, preventing the silent failure of expensive isotope incorporation.
Step 1: Template Preparation & Validation
-
Linearize the plasmid DNA template using a restriction enzyme that leaves a 5'-overhang or blunt end. Causality: 3'-overhangs act as aberrant promoters for T7 RNAP, generating antisense RNA.
-
Purify the template via phenol-chloroform extraction to remove RNases and residual EDTA. Causality: EDTA chelates Mg²⁺; even trace amounts will alter the delicate free Mg²⁺ balance required for labeled rNTPs.
-
Validation Checkpoint: Quantify DNA via A260/280. Ensure a final concentration of 40-50 ng/μL in the IVT reaction. The A260/230 ratio must be >2.0 to confirm the absence of chaotropic salts.
Step 2: Master Mix Assembly (Room Temperature) Caution: Assemble at room temperature. Adding DNA to cold spermidine causes irreversible DNA precipitation.
-
Add Nuclease-free water to reach the final desired volume.
-
Add 10x Transcription Buffer (Final: 40 mM Tris-HCl pH 8.0, 2 mM spermidine, 10 mM DTT).
-
Add 13C/15N rNTPs to a final concentration of 4 mM each (16 mM total).
-
Add MgCl₂ to a final concentration of 22 mM (16 mM to chelate NTPs + 6 mM free Mg²⁺).
-
Add unlabeled GMP to a final concentration of 5 mM[5].
-
Add Yeast Inorganic Pyrophosphatase (PPase) to 0.001 U/μL[2].
-
Add the linearized DNA template.
-
Add T7 RNA Polymerase (optimized variant) to 5-10 U/μL.
Step 3: Incubation and Kinetic Monitoring
-
Incubate the reaction at 37°C.
-
Validation Checkpoint: At 60 minutes, visually inspect the tube against a dark background. It should remain perfectly clear. If cloudiness appears, Mg₂PPi is precipitating; rescue the reaction immediately by adding 0.5 μL PPase and 2 mM MgCl₂ to restore the free Mg²⁺ pool.
-
Terminate the reaction at 2.5 to 3 hours to prevent dsRNA formation[6].
Step 4: Template Digestion and Purification
-
Add RNase-free DNase I (0.1 U/μL) and incubate for 30 minutes at 37°C.
-
Purify the labeled RNA using Size-Exclusion Chromatography (SEC) or preparative urea-PAGE to remove unincorporated 13C/15N rNTPs. Causality: SEC allows for the recovery and recycling of unreacted isotopes, significantly improving the overall economy of the experiment[3].
Section 5: References
-
[6] Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation. Jena Bioscience. 6
-
[1] Application of Solution Equilibrium Analysis to in Vitro RNA Transcription. ResearchGate. 1
-
[4] Synthesis and applications of RNAs with position-selective labeling and mosaic composition. NIH / PubMed Central. 4
-
[5] In vitro Transcription and Purification of RNAs of Different Size. Chimia. 5
-
[3] Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. Cellular Physiology and Biochemistry. 3
-
[2] A Modular Mechanistic In Silico Model for In Vitro Transcription Process Yield and Product Quality Prediction. arXiv. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and applications of RNAs with position-selective labeling and mosaic composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
Storage and handling of hygroscopic labeled UTP sodium salts
Welcome to the Technical Support Center for Labeled Nucleotide Handling. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic troubleshooting, and self-validating protocols for managing highly hygroscopic labeled UTP (Uridine 5'-triphosphate) sodium salts.
Section 1: Mechanistic FAQs
Q1: Why are labeled UTP sodium salts so susceptible to moisture? A1: Sodium ions possess a high charge density, allowing them to strongly coordinate with atmospheric water molecules, forming hydrates. When a lyophilized UTP sodium salt (such as Aminoallyl-UTP or Biotin-UTP) is exposed to ambient air, it rapidly absorbs moisture. This absorbed water acts as a nucleophile, facilitating the spontaneous hydrolysis of the labile high-energy phosphoanhydride bonds in the triphosphate chain[1]. This degrades the active UTP into inactive Uridine diphosphate (UDP) and Uridine monophosphate (UMP).
Q2: Why must I reconstitute UTP in TE buffer instead of RNase-free water? A2: Unbuffered laboratory water often absorbs atmospheric CO₂, dropping its pH to 5.5–6.0. Acidic environments catalyze the hydrolysis of nucleotide triphosphates. Reconstituting the salt in TE (Tris-EDTA) buffer at pH 7.5–8.0 maintains the UTP in a stable, slightly alkaline state[2]. Furthermore, EDTA chelates trace divalent cations (like Mg²⁺) that can act as Lewis acids and accelerate phosphoanhydride bond cleavage.
Q3: How does degraded UTP physically impact my in vitro transcription (IVT) reactions? A3: Phage RNA polymerases (T7, T3, SP6) require intact nucleotide triphosphates for chain elongation. The accumulation of UDP or UMP from degraded stocks acts as a competitive inhibitor, leading to premature transcription termination and truncated RNA transcripts. Furthermore, altered UTP stoichiometry can increase the RNA-dependent RNA polymerase activity of T7 polymerase, triggering template switching and the formation of highly immunogenic double-stranded RNA (dsRNA) byproducts[3].
Section 2: Diagnostic Troubleshooting Guide
Issue 1: Low RNA Yield or High Proportion of Truncated Transcripts
-
Causality: UTP has become the limiting reagent due to hydrolysis. The polymerase stalls when it encounters an adenine on the template but lacks intact UTP to incorporate, leading to complex dissociation.
-
Solution: Verify UTP integrity. Ensure the UTP stock was stored at -20°C or -80°C and not subjected to repeated freeze-thaw cycles[2]. If using a combined nucleotide feed, ensure the steady-state concentration of UTP is maintained above the polymerase stalling threshold[3].
Issue 2: High dsRNA Byproduct Formation in IVT
-
Causality: When UTP concentrations drop disproportionately compared to ATP, CTP, and GTP (often due to the selective hygroscopic degradation of a uniquely labeled UTP stock), the RNA polymerase is prone to run-on transcription, generating dsRNA[3].
-
Solution: Discard the compromised stock and use a fresh, validated aliquot of labeled UTP[4]. Implement a fed-batch IVT strategy where UTP and GTP are continuously fed into the reaction to maintain optimal stoichiometric ratios without reaching toxic initial concentrations[3].
Issue 3: Lyophilized Powder Appears "Gummy" or Clumped
-
Causality: The sodium salt has absorbed significant atmospheric moisture. This usually occurs due to improper sealing or opening the cold vial in a humid environment, causing immediate micro-condensation.
-
Solution: The reagent is likely heavily hydrolyzed and should be discarded. To prevent this, always equilibrate the sealed vial to room temperature inside a desiccator before opening[1].
Section 3: Quantitative Data & Storage Parameters
To maximize the half-life of your labeled UTPs, adhere strictly to the environmental parameters outlined below.
| State | Buffer / Condition | Storage Temp | Expected Shelf Life | Degradation Risk Profile |
| Lyophilized Powder | Desiccated, sealed | -20°C to -80°C | 12 - 36 months | Low (if kept strictly dry) |
| Lyophilized Powder | Unsealed (ambient humidity) | Room Temp | < 1 week | High (Hygroscopic moisture absorption) |
| Reconstituted Solution | TE Buffer (pH 8.0) | -20°C to -80°C | 6 - 12 months | Low (if aliquoted to prevent freeze-thaw) |
| Reconstituted Solution | RNase-free Water (Unbuffered) | -20°C | 1 - 3 months | Moderate (Acidic shift induces hydrolysis) |
| Working Stock | On Ice | 4°C | 4 - 8 hours | Low to Moderate |
Section 4: Validated Methodology
Protocol: Self-Validating Reconstitution of Hygroscopic UTP Sodium Salts
This protocol ensures the structural integrity of the triphosphate chain is maintained from powder to working solution, establishing a self-validating baseline for downstream IVT.
Step 1: Thermal Equilibration Remove the sealed vial of lyophilized UTP sodium salt from -20°C storage[1]. Place it immediately into a desiccator at room temperature. Allow 30 minutes for equilibration. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating rapid hydrolysis.
Step 2: Buffer Preparation Prepare a sterile TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) using nuclease-free water. Validation Check: Verify the pH is exactly 8.0 using a calibrated micro-pH probe. Do not proceed if the pH is < 7.5.
Step 3: Rapid Solubilization Quickly open the UTP vial and add the calculated volume of TE buffer to achieve the desired stock concentration (e.g., 10 mM)[4]. Immediately cap the vial and vortex for 10 seconds. Centrifuge briefly to collect the solution at the bottom.
Step 4: Single-Use Aliquoting Dispense the reconstituted UTP solution into pre-chilled, nuclease-free microcentrifuge tubes in volumes appropriate for a single experiment (e.g., 5–10 µL aliquots). Causality: Repeated freeze-thaw cycles physically shear the molecules and introduce micro-condensation. Single-use aliquots eliminate this risk[2].
Step 5: Snap-Freezing and Storage Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Transfer immediately to -80°C for long-term storage.
Section 5: Workflow Visualizations
Mechanism of hygroscopic degradation of UTP and its impact on IVT.
Self-validating workflow for the reconstitution and storage of hygroscopic UTP.
References
-
Frontiers. "Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP". Frontiers in Molecular Biosciences.[Link]
-
Integrated DNA Technologies (IDT). "DNA Oligonucleotide Resuspension and Storage". IDT Guidelines.[Link]
Sources
Technical Support Center: Post-Transcription Cleanup of 13C9 15N2 Labeled UTP
Welcome to the technical support center for post-in vitro transcription (IVT) purification. This guide is designed for researchers, scientists, and drug development professionals who are working with isotopically labeled RNA and need to efficiently remove unincorporated 13C9 15N2 UTP and other reaction components. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the purity and integrity of your synthesized RNA for downstream applications.
Understanding the "Why": The Critical Need for Purification
Following in vitro transcription, your reaction mixture contains not only your desired RNA transcript but also a cocktail of residual components: the DNA template, RNA polymerase, and, most notably, a significant excess of unincorporated nucleotide triphosphates (NTPs), including your expensive 13C9 15N2 labeled UTP.[1][2]
Failure to remove these unincorporated NTPs can lead to several downstream problems:
-
Inaccurate Quantification: The high concentration of free NTPs will absorb at 260 nm, leading to a gross overestimation of your RNA yield.[3]
-
Inhibition of Downstream Enzymes: Residual components can inhibit enzymes used in subsequent applications like reverse transcription, ligation, or translation.[4][5]
-
Interference in Structural Studies: For applications like NMR spectroscopy, the presence of free labeled NTPs will create significant background noise, obscuring the signals from your RNA of interest.
-
Immunogenicity: Uncapped or improperly purified RNA can trigger innate immune responses in cellular or in vivo applications.[6][7]
This guide will walk you through the most effective methods for removing these contaminants, with a focus on troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best method to remove unincorporated NTPs after my transcription reaction?
The optimal method depends on several factors, including the size of your RNA transcript, the required purity, and the downstream application.[1] Here’s a breakdown of the most common and effective techniques:
-
Size-Exclusion Chromatography (SEC) / FPLC: This is the gold standard for obtaining highly pure RNA, especially for structural biology applications.[8] It separates molecules based on size, allowing for the efficient removal of small molecules like NTPs from your larger RNA transcript.[8][9][10]
-
Silica-Based Spin Columns: This is a rapid and convenient method for routine purification.[1][11][12] The RNA binds to the silica membrane under high salt conditions, while NTPs and other small molecules are washed away.[2]
-
Lithium Chloride (LiCl) Precipitation: This method is effective for selectively precipitating RNA while leaving most NTPs, proteins, and DNA in the supernatant.[3][13][14] It is particularly useful for larger RNA transcripts (>300 nucleotides).[1]
Q2: I used a spin column, but my A260/A230 ratio is low. What does this mean and how can I fix it?
A low A260/A230 ratio (typically below 1.8) often indicates contamination with chaotropic salts (like guanidine thiocyanate) from the binding and wash buffers.[4] These salts are strong absorbers at 230 nm and can inhibit downstream enzymatic reactions.
Causality & Troubleshooting:
-
Incomplete Washing: The most common cause is insufficient washing of the silica membrane.
-
Solution: Perform an additional wash step with the recommended wash buffer. Ensure you are using the correct volume of wash buffer for your column size.[15]
-
-
Ethanol Carryover: Residual ethanol from the final wash step can also lower the A260/A230 ratio and inhibit enzymes.
-
Solution: After the final wash, perform a "dry spin" by centrifuging the empty column for an additional 1-2 minutes to completely remove any remaining ethanol before eluting your RNA.[16]
-
-
Column Overloading: Exceeding the binding capacity of the column can lead to inefficient washing.
-
Solution: If you have a high-yield transcription reaction, consider splitting the sample between two columns or using a column with a higher binding capacity.[16]
-
Q3: My RNA yield after LiCl precipitation is very low. What went wrong?
Low recovery after LiCl precipitation can be frustrating. Here are the key factors to consider:
Causality & Troubleshooting:
-
RNA Concentration: LiCl precipitation is less efficient at low RNA concentrations.
-
Insight: For dilute samples, consider concentrating the RNA first using ethanol precipitation or a spin column before proceeding with LiCl precipitation.
-
-
Incubation Time and Temperature: Inadequate incubation can lead to incomplete precipitation.
-
Protocol Standard: Ensure you are incubating at -20°C for at least 30 minutes.[17] For very small amounts of RNA, extending the incubation time can improve recovery.
-
-
Pellet Loss: The RNA pellet can be glassy and difficult to see, especially with small amounts.
-
Best Practice: After centrifugation, carefully aspirate the supernatant without disturbing the side of the tube where the pellet should be. Washing the pellet with ice-cold 70% ethanol helps to visualize it and removes residual salts.[17]
-
-
RNA Size: LiCl is less effective for precipitating small RNAs.
Q4: Can I use enzymatic methods to remove the unincorporated NTPs?
Yes, enzymatic "mop-up" strategies can be employed, although they are less common for routine post-transcription cleanup.[18] This approach typically involves adding an enzyme, such as a phosphatase, to dephosphorylate the free NTPs, rendering them unable to participate in subsequent reactions.
Considerations:
-
Enzyme Removal: A significant drawback is the need to subsequently remove the cleanup enzyme, which adds another purification step.
-
Specificity: You must ensure the enzyme does not degrade your RNA transcript.
-
Specialized Applications: This method is more common in applications like removing contaminating natural dNTPs from syntheses of modified dNTPs.[18]
Visualizing the Purification Workflow
This diagram illustrates the decision-making process for selecting the appropriate purification method based on your experimental needs.
Caption: Workflow for selecting an RNA purification method.
Quantitative Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (SEC) | Silica Spin Columns | Lithium Chloride (LiCl) Precipitation |
| Purity | Highest | High | Good (can have salt carryover) |
| RNA Size Range | Broad (column dependent)[8][19] | >25 nucleotides[1] | >100-300 nucleotides[1][17] |
| Speed | Slow (hours) | Fast (minutes)[11] | Moderate (1-2 hours) |
| Throughput | Low | High | High |
| Cost | High (instrumentation) | Low to Moderate | Low |
| Key Advantage | Superior resolution and purity | Speed and ease of use | Selectively precipitates RNA[3] |
Detailed Experimental Protocols
Protocol 1: Silica Spin Column Purification
This protocol is adapted from standard commercially available kits. Always refer to the manufacturer's specific instructions.
Principle: RNA selectively binds to a silica membrane in the presence of a high concentration of chaotropic salts. Impurities like NTPs are washed away, and pure RNA is eluted in a low-salt buffer or nuclease-free water.[2][11][12]
Steps:
-
Adjust Binding Conditions: Add 4-5 volumes of a guanidine-based binding buffer to your transcription reaction. Mix well.
-
Bind RNA: Apply the mixture to the spin column and centrifuge for 1 minute at >10,000 x g. Discard the flow-through.
-
Wash 1 (Desalting): Add 500 µL of a wash buffer containing a lower concentration of chaotropic salts. Centrifuge for 1 minute and discard the flow-through.
-
Wash 2 (Ethanol Wash): Add 500 µL of an ethanol-based wash buffer. Centrifuge for 1 minute and discard the flow-through.
-
Dry Spin: Centrifuge the empty column for an additional 2 minutes to remove all residual ethanol.[16] This is a critical step.
-
Elute: Transfer the column to a clean collection tube. Add 30-50 µL of nuclease-free water directly to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1 minute to elute the purified RNA.
Protocol 2: Lithium Chloride (LiCl) Precipitation
Principle: In the presence of a high concentration of lithium ions, large RNA molecules precipitate out of solution, while smaller molecules like NTPs, as well as proteins and DNA, remain soluble.[3][17]
Steps:
-
Add LiCl: Add 0.5 volumes of 7.5 M LiCl to your transcription reaction (final concentration ~2.5 M). Mix thoroughly.
-
Incubate: Chill the mixture at -20°C for at least 30 minutes.
-
Pellet RNA: Centrifuge at top speed in a microcentrifuge (>14,000 x g) for 15-30 minutes at 4°C.
-
Wash Pellet: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual LiCl.
-
Re-pellet: Centrifuge for 5-10 minutes at 4°C.
-
Dry and Resuspend: Carefully remove all the ethanol and briefly air-dry the pellet (do not over-dry). Resuspend the purified RNA in an appropriate volume of nuclease-free water or buffer.
References
-
Lukavsky, P. J., & Puglisi, J. D. (2004). Rapid purification of RNAs using fast performance liquid chromatography (FPLC). RNA, 10(5), 889–893. Retrieved from [Link]
-
Tips for RNA Extraction Troubleshooting. (2021, July 26). MP Biomedicals. Retrieved from [Link]
-
Troubleshooting Guide: RNA Extraction for Sequencing. (n.d.). CD Genomics. Retrieved from [Link]
-
Troubleshooting RNA Isolation. (n.d.). Bitesize Bio. Retrieved from [Link]
-
How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide. (2025, August 30). AHN Biotechnologie GmbH. Retrieved from [Link]
-
RNA purification by size-exclusion chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Enzymatically Active Xrn1 for Removal of Non-capped mRNAs from In Vitro Transcription Reactions and Evaluation of mRNA Decapping Status In Vivo. (2025). Methods in Molecular Biology, 2863, 81-105. Retrieved from [Link]
-
HPLC Purification of mRNA with Reverse Phase and Size Exclusion Chromatography. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]
-
Purification of HIV TAR RNA (60 nt) by size-exclusion chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Enzymatically Active Xrn1 for Removal of Non-capped mRNAs from In Vitro Transcription Reactions and Evaluation of mRNA Decapping Status In Vivo. (2025). Methods in Molecular Biology, 2863, 81-105. Retrieved from [Link]
-
Modified Spin Column-Based RNA Extraction Methods of Staphylococcus aureus using PureLink® RNA Mini Kit and Basic. (2021). Indonesian Journal of Medical Laboratory Science and Technology, 3(2), 73-80. Retrieved from [Link]
-
Total RNA Isolation Protocol (TRIzol + LiCl). (n.d.). PrimerDigital. Retrieved from [Link]
-
Hauk, F., et al. (2023). Template-independent enzymatic synthesis of RNA oligonucleotides. Nature Biotechnology. Retrieved from [Link]
-
In vitro approaches to analysis of transcription termination. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Karikó, K., et al. (2019). A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA. Molecular Therapy - Nucleic Acids, 15, 26-35. Retrieved from [Link]
-
Purification of Total RNA from DSS-treated Murine Tissue via Lithium Chloride Precipitation. (2017). Bio-protocol, 7(1). Retrieved from [Link]
-
LiCl Precipitation Solution (7.5 M) from Thermo Fisher Scientific. (n.d.). Biocompare. Retrieved from [Link]
-
Elimination of Residual Natural Nucleotides from 3′- O -Modified-dNTP Syntheses by Enzymatic Mop-Up. (2006). ResearchGate. Retrieved from [Link]
-
Rapid removal of unincorporated label and proteins from DNA sequencing reactions. (1995). BioTechniques, 18(6), 948-950. Retrieved from [Link]
-
Understanding the impact of in vitro transcription byproducts and contaminants. (2024). Frontiers in Molecular Biosciences, 11. Retrieved from [Link]
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- 2. promega.jp [promega.jp]
- 3. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
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- 5. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Enzymatically Active Xrn1 for Removal of Non-capped mRNAs from In Vitro Transcription Reactions and Evaluation of mRNA Decapping Status In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN Biotechnologie GmbH [ahn-bio.com]
- 12. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. PrimerDigital â Total RNA Isolation Protocol (TRIzol + LiCl) [primerdigital.com]
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- 16. neb.com [neb.com]
- 17. assets.fishersci.com [assets.fishersci.com]
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- 19. trilinkbiotech.com [trilinkbiotech.com]
RNA NMR Technical Support Center: Resolving Spectral Overlap
Welcome to the Advanced NMR Application Support Center. As RNA molecules increase in size (>30 nucleotides), Nuclear Magnetic Resonance (NMR) structural determination is severely hindered by spectral overlap. Because RNA is composed of only four chemically similar nucleotides, the chemical shift dispersion is inherently narrow. Furthermore, increased molecular weight leads to faster transverse relaxation ( T2 ) and broader linewidths.
This guide provides authoritative, field-proven troubleshooting strategies and protocols for resolving spectral crowding using advanced sparse labeling techniques, including atom-specific labeling, segmental ligation, and Position-Selective Labeling of RNA (PLOR).
Diagnostic Matrix: Selecting the Right Labeling Strategy
Before initiating a complex synthesis, consult this diagnostic matrix to align your experimental constraints with the appropriate labeling methodology.
| Labeling Strategy | Optimal RNA Size | Primary Use Case | Yield / Efficiency | Key Advantage |
| Nucleotide-Specific (Uniform) | < 30 nt | Global fold determination, small hairpins. | High (Standard IVT) | Simple setup; requires only one labeled rNTP type. |
| Atom-Specific / Deuteration | 30 - 70 nt | Resolving severe ribose crowding; reducing 1H−1H dipolar couplings. | High (Standard IVT) | Simplifies NOESY spectra; improves T2 relaxation times. |
| Segmental Labeling (Ligation) | 70 - 150 nt | Domain-specific structural studies within a large global fold. | Moderate (15-54%) | Allows observation of a single domain without background noise. |
| PLOR (Position-Selective) | > 70 nt | Labeling internal loops, single residues, or specific motifs. | Low to Moderate | Unprecedented precision; avoids ligation scars and splints. |
Troubleshooting Guides & Experimental Protocols
Issue 1: Severe Ribose Spectral Crowding in Medium-Sized RNAs
User Query: "I am studying a 45-nt riboswitch aptamer. My 1H−13C HSQC spectra are completely uninterpretable in the ribose C2'/C3'/C4' region due to massive signal degeneracy. How can I resolve this without losing critical structural restraints?"
Application Scientist Insight: The ribose region is notoriously crowded because the chemical environments of the sugar backbone are nearly identical across all four nucleotides. To resolve this, you must move away from uniform 13C/15N labeling and implement atom-specific sparse labeling combined with fractional deuteration [1]. By replacing specific hydrogen atoms with deuterium ( 2H ), you eliminate their proton signals, fundamentally simplifying the spectrum. Furthermore, deuteration removes specific 1H−1H dipolar couplings, which narrows the linewidths of the remaining protons and provides deeper insight into molecular motions[2]. In solid-state NMR applications, selective ribose deuteration is particularly critical for reducing the dense network of 13C−13C and 1H−1H couplings[3].
Recommended Protocol: Atom-Specific Sparse Labeling via IVT
-
Procure Chemo-enzymatically Synthesized rNTPs: Obtain rNTPs that are specifically labeled at desired positions (e.g., 13C1′,13C5′,2H2′,3′,4′ ).
-
In Vitro Transcription (IVT): Set up a standard T7 RNA Polymerase (RNAP) IVT reaction, substituting the uniformly labeled rNTPs with your atom-specifically labeled stock.
-
Validation: Because the T7 RNAP incorporates these modified rNTPs with similar efficiency to standard rNTPs, standard ethanol precipitation or anion-exchange chromatography can be used for purification. Run a 1D 1H NMR spectrum to confirm the disappearance of the deuterated ribose proton signals.
Issue 2: Isolating Signals from a Single Domain in a Large RNA
User Query: "I am working with a 120-nt viral Internal Ribosome Entry Site (IRES). I only need to determine the structure of a 30-nt stem-loop, but studying it in isolation changes its biologically relevant fold. How can I observe just this loop within the context of the full 120-nt RNA?"
Application Scientist Insight: This is the classic use case for Segmental Labeling . By chemically ligating a small, isotopically labeled RNA fragment to a larger, unlabeled fragment, you can observe the specific domain within its native structural context without the background noise of the remaining 90 nucleotides[4]. The most robust method utilizes RNase H or self-cleaving ribozymes (like the Hammerhead or VS ribozyme) to generate perfectly homogeneous 5' and 3' ends, followed by cross-ligation using T4 DNA or RNA ligase[5].
Recommended Protocol: Segmental Labeling via Ribozyme Cleavage and Ligation
-
Parallel IVT: Transcribe two full-length versions of the RNA: one uniformly 13C/15N -labeled and one unlabeled[4]. Flank the target sequence with a Hammerhead (HH) ribozyme at the 5'-end and a Varkud Satellite (VS) ribozyme at the 3'-end[1].
-
Co-transcriptional Cleavage: Allow the ribozymes to auto-cleave during transcription. This generates fragments with highly homogeneous ends (a critical requirement, as T7 RNAP typically adds heterogeneous non-templated nucleotides at the 3' end)[6].
-
Purification: Separate the cleaved fragments using preparative denaturing anion-exchange HPLC[6].
-
Splinted Ligation: Hybridize the labeled donor fragment and the unlabeled acceptor fragment to a complementary single-stranded DNA splint.
-
Enzymatic Joining: Add T4 DNA ligase. T4 DNA ligase selectively ligates the nicked RNA on the RNA-DNA hybrid, eliminating the need for complex terminal protection steps[7].
-
Final Polish: Degrade the DNA splint using DNase I and purify the segmentally labeled 120-nt RNA via size-exclusion chromatography.
Caption: Workflow for segmental labeling of large RNAs using ribozyme cleavage and T4 DNA ligase.
Issue 3: Segmental Ligation Yields are Too Low for Multiple Internal Labels
User Query: "I need to label two separate internal loops in a 71-nt adenine riboswitch. Segmental ligation would require a 3-piece or 4-piece ligation, and my yields are dropping below 5%. Is there a ligation-free alternative?"
Application Scientist Insight: Yes. When multiple internal segments or single-residue labeling is required, ligation becomes mathematically unfeasible due to compounding yield losses. The solution is Position-Selective Labeling of RNA (PLOR) [8]. PLOR is a hybrid solid-liquid phase transcription method. By attaching the DNA template to solid beads, you can deliberately pause the T7 RNAP by withholding specific rNTPs. You then wash the beads, introduce isotopically labeled rNTPs to resume transcription for the target region, pause again, and switch back to unlabeled rNTPs[9]. This allows the synthesis of mosaic RNA compositions with an error rate of only 1 in 20,000 nucleotides[8].
Recommended Protocol: Automated PLOR Synthesis
-
Solid-Phase Setup: Immobilize a biotinylated double-stranded DNA template onto streptavidin-coated agarose beads[9]. Ensure the linker length between the beads and the promoter is 15–30 bp to alleviate steric hindrance with T7 RNAP[9].
-
Initiation: Introduce T7 RNAP and a subset of unlabeled rNTPs (e.g., ATP, GTP, CTP, but no UTP). The polymerase will synthesize the RNA until it encounters the first Adenine in the DNA template, where it pauses due to UTP starvation.
-
Wash Step: Wash the solid support thoroughly to remove the unlabeled rNTPs. The RNAP-DNA-RNA ternary complex remains stably bound to the beads[8].
-
Isotope Elongation: Introduce the 13C/15N -labeled rNTPs required for the next segment. The polymerase resumes transcription, incorporating the labels.
-
Cycle Repeat: Repeat the starvation, washing, and rNTP-switching steps for as many segments as required (e.g., Loop 1 and Loop 2)[8].
-
Termination: Introduce all four unlabeled rNTPs to run off the template. Collect the fully synthesized, position-selectively labeled RNA in the eluate.
Caption: The PLOR cycle: Solid-phase T7 RNAP pausing enables precise, ligation-free segmental labeling.
Frequently Asked Questions (FAQs)
Q: Should I use T4 DNA Ligase or T4 RNA Ligase 1 for my segmental labeling? A: It depends on your construct. T4 DNA ligase requires a complementary DNA splint to bring the two RNA halves together. Its major advantage is that it selectively ligates the nicked RNA on the RNA-DNA hybrid, meaning you do not need to chemically protect the 5' and 3' outer termini to prevent circularization or multimerization[7]. T4 RNA ligase 1 can be used for single-stranded ligation (and even one-pot protocols), but it is highly prone to forming side products unless the non-ligating termini are heavily protected (e.g., via periodate oxidation)[4],[7].
Q: I tried PLOR, but my transcription efficiency is terrible right at the beginning of the sequence. Why? A: Sequence preference in PLOR does not perfectly mirror standard IVT. Because T7 RNAP is forced to discontinue transcription abruptly due to NTP shortage, the stability of the initial ternary complex is highly sensitive to the first 6 nucleotides[9]. If your sequence begins with a motif that destabilizes pausing (e.g., specific pyrimidine-rich tracts), the polymerase will abort. We strongly recommend mutating the first 6 nucleotides (e.g., to 5'-GGGGAC) during initial tests to optimize the sequence for PLOR synthesis[9].
Q: Can I use chemical Solid-Phase Synthesis (SPS) instead of enzymatic methods for sparse labeling? A: Yes, but only for short RNAs. Chemical SPS using isotope-labeled phosphoramidites allows for absolute position-specific labeling[1]. However, coupling efficiencies limit this method to RNAs generally shorter than 40-50 nucleotides (though highly optimized protocols have pushed this to ~80 nt[1]). For anything larger, you must transition to PLOR or Segmental Ligation.
References
-
Synthesis and applications of RNAs with position-selective labeling and mosaic composition. National Institutes of Health (NIH). Available at:[Link]
-
Isotope labeling strategies for NMR studies of RNA. National Institutes of Health (NIH). Available at:[Link]
-
Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. Oxford Academic (Nucleic Acids Research). Available at:[Link]
-
Optimization and characterization of position-selective labelling of RNA (PLOR) for diverse RNA and DNA sequences. National Institutes of Health (NIH). Available at:[Link]
-
Applications of NMR to structure determination of RNAs large and small. National Science Foundation (NSF PAR). Available at:[Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. Available at:[Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. National Institutes of Health (NIH). Available at:[Link]
-
Biomolecular NMR Spectroscopy. Silantes. Available at:[Link]
-
Protocol for multiple segmental isotope labeling of RNA. ResearchGate. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biomolecular NMR Spectroscopy | Silantes [silantes.com]
- 3. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and applications of RNAs with position-selective labeling and mosaic composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and characterization of position-selective labelling of RNA (PLOR) for diverse RNA and DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Role of Mg2+ in Labeled UTP Transcription: A Technical Support Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of magnesium ion (Mg2+) concentration for in vitro transcription (IVT) reactions, particularly those involving labeled uridine triphosphate (UTP). As a Senior Application Scientist, this guide synthesizes established biochemical principles with practical, field-tested advice to ensure the successful synthesis of high-quality, efficiently labeled RNA.
Introduction: The Divalent Cation at the Heart of Transcription
Magnesium (Mg2+) is an indispensable cofactor for RNA polymerases, including the commonly used T7, T3, and SP6 phage polymerases.[1][2] Its roles are multifaceted and critical for the transcription process. Mg2+ ions are essential for neutralizing the negatively charged phosphate backbone of both the DNA template and the incoming ribonucleoside triphosphates (NTPs), facilitating proper folding and interaction.[3][4] Furthermore, Mg2+ is directly involved in the catalytic mechanism of phosphodiester bond formation, positioning the 3'-hydroxyl of the growing RNA chain for nucleophilic attack on the alpha-phosphate of the incoming NTP.[5]
The concentration of Mg2+ is not a "one-size-fits-all" parameter. The optimal concentration is intricately linked to the total NTP concentration, as Mg2+ forms a complex with NTPs.[1][6] An imbalance in this crucial ratio can lead to a cascade of issues, from reduced enzyme activity and low RNA yield to the formation of undesirable byproducts. When using labeled UTP, the dynamics of Mg2+ optimization become even more critical to ensure efficient incorporation of the label without compromising the overall transcription efficiency.
This guide will provide a clear path to understanding and optimizing Mg2+ concentration in your labeled UTP transcription experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Mg2+ in an in vitro transcription reaction?
A1: Mg2+ serves two primary functions. First, it acts as a cofactor for the RNA polymerase, participating directly in the catalytic reaction of adding NTPs to the growing RNA strand.[5] Second, it helps to neutralize the negative charges of the phosphate groups on both the DNA template and the NTPs, which is crucial for the proper conformation and interaction of these molecules within the polymerase's active site.[3]
Q2: Why is the ratio of Mg2+ to total NTPs so important?
A2: The optimal activity of RNA polymerase depends on the concentration of "free" Mg2+ ions, not the total amount added to the reaction. A significant portion of the Mg2+ in the reaction will be chelated by the NTPs.[3][7] If the NTP concentration is high and the Mg2+ concentration is too low, there may not be enough free Mg2+ for the polymerase to function efficiently, leading to reduced yields.[8] Conversely, excessive free Mg2+ can lead to problems such as increased RNA degradation, the formation of double-stranded RNA (dsRNA) byproducts, and inhibition of the polymerase.[1][][10] Therefore, maintaining the correct balance is key.
Q3: How does the use of labeled UTP affect the optimal Mg2+ concentration?
A3: Labeled UTPs, whether with biotin, fluorophores, or other modifications, can have different chelation properties compared to their unlabeled counterparts. While often a subtle difference, it's a factor to consider. More importantly, the concentration of the labeled UTP relative to the other three NTPs can influence the total NTP pool and thus the required Mg2+. The fundamental principle remains the same: the total Mg2+ concentration should be optimized based on the total concentration of all NTPs, including the labeled UTP.
Q4: What is a good starting point for Mg2+ concentration in a standard T7 transcription reaction?
A4: A general rule of thumb is to have the Mg2+ concentration be 2-4 mM higher than the total NTP concentration.[11] For example, if you are using 2 mM of each of the four NTPs (for a total NTP concentration of 8 mM), a good starting Mg2+ concentration would be in the range of 10-12 mM. However, this is just a starting point, and empirical optimization is highly recommended for achieving the best results with your specific template and labeled UTP.[12]
Q5: Can I use magnesium chloride (MgCl2) and magnesium acetate (Mg(OAc)2) interchangeably?
A5: While both provide the necessary Mg2+ ions, the counter-ion can also affect the reaction. Some studies suggest that acetate can be less inhibitory to RNA polymerase than chloride, potentially leading to higher RNA yields.[8][13] If you are experiencing issues with your transcription, switching from MgCl2 to Mg(OAc)2 is a valid troubleshooting step.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) Related to Mg2+ | Recommended Solution(s) |
| Low or No RNA Yield | Insufficient Free Mg2+: The total Mg2+ concentration is too low relative to the total NTP concentration, limiting polymerase activity.[8][] | Incrementally increase the Mg2+ concentration in your reaction. A good starting point is to test a range of Mg2+ concentrations from 2 mM to 10 mM above the total NTP concentration. |
| Excessive Free Mg2+: Very high concentrations of Mg2+ can be inhibitory to the RNA polymerase.[8][14] | If you have been using a very high Mg2+ concentration, try reducing it. Analyze the results of a titration experiment to find the optimal concentration. | |
| Smearing of RNA on a Gel (Degradation) | Mg2+-Catalyzed RNA Hydrolysis: Excess free Mg2+ can promote the degradation of newly synthesized RNA, especially at elevated temperatures.[1][7][10] | Reduce the Mg2+ concentration. Also, ensure your incubation time is not excessively long. Consider purifying the RNA promptly after the reaction is complete. |
| Presence of Unexpectedly Short RNA Transcripts | Premature Termination: Suboptimal Mg2+ levels can affect the stability of the transcription elongation complex, potentially leading to premature termination. | Optimize the Mg2+ concentration as described above. Also, verify the integrity of your DNA template and NTPs, as degradation of these components can also cause truncated transcripts.[][15] |
| Formation of High Molecular Weight Products (e.g., dsRNA) | Excessive Mg2+ Concentration: High levels of free Mg2+ can sometimes promote the synthesis of dsRNA byproducts.[1][] | Decrease the Mg2+ concentration in your reaction. Analyze your products on a non-denaturing agarose gel to assess the presence of dsRNA. |
| Low Incorporation of Labeled UTP | Suboptimal Mg2+ for Labeled UTP: The specific labeled UTP you are using may have slightly different requirements for efficient incorporation. | Perform a Mg2+ titration specifically for the reaction containing your labeled UTP. You may find that a slightly different Mg2+ to total NTP ratio is optimal for efficient labeling. |
Experimental Workflow: Optimizing Mg2+ Concentration
This protocol provides a framework for systematically determining the optimal Mg2+ concentration for your labeled UTP transcription reaction.
Caption: Workflow for Mg2+ concentration optimization.
Step-by-Step Protocol:
-
Prepare a Master Mix: On ice, prepare a master mix containing all the reaction components except for the magnesium salt (e.g., MgCl2). This should include your linearized DNA template, transcription buffer (without Mg2+), DTT, RNase inhibitor, the three unlabeled NTPs, and your labeled UTP.
-
Set Up Reaction Tubes: Aliquot the master mix into a series of reaction tubes. It is recommended to test a range of at least 5-7 different Mg2+ concentrations.
-
Add Magnesium: To each tube, add the appropriate volume of a stock solution of MgCl2 or Mg(OAc)2 to achieve the desired final concentration. Example final concentrations to test could be: 4 mM, 8 mM, 12 mM, 16 mM, 20 mM, 24 mM, and 28 mM.
-
Initiate the Reaction: Add the T7 RNA polymerase to each tube, mix gently, and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate: Incubate the reactions at 37°C for a standard duration (e.g., 2-4 hours).
-
Terminate the Reaction: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 50 mM.[16]
-
Purify the RNA: Purify the synthesized RNA using your preferred method (e.g., column-based purification kit, lithium chloride precipitation).
-
Analyze the Results:
-
Quantify the Yield: Measure the concentration of the purified RNA from each reaction using a spectrophotometer.
-
Assess Integrity: Run a portion of each sample on a denaturing agarose gel to visualize the full-length transcript and check for any degradation or truncated products.
-
Determine Labeling Efficiency: If your label allows for it, use an appropriate method to determine the efficiency of labeled UTP incorporation.
-
Example Data Presentation:
| Final Mg2+ Conc. (mM) | RNA Yield (µg/20µL rxn) | RNA Integrity (Gel Analysis) | Relative Labeling Efficiency (%) |
| 4 | 5 | Full-length, faint band | 60 |
| 8 | 15 | Full-length, strong band | 85 |
| 12 | 25 | Full-length, very strong band | 95 |
| 16 | 28 | Full-length, very strong band | 100 |
| 20 | 22 | Full-length, strong band | 90 |
| 24 | 12 | Slight smearing below main band | 75 |
| 28 | 8 | Noticeable smearing | 65 |
Note: The data in this table is for illustrative purposes only.
The Central Role of Mg2+ in Transcription Elongation
Caption: Role of Mg2+ in the transcription elongation complex.
Conclusion
The optimization of Mg2+ concentration is a cornerstone of successful in vitro transcription, especially when incorporating labeled nucleotides. By understanding the fundamental role of this divalent cation and systematically applying the troubleshooting and optimization strategies outlined in this guide, researchers can significantly improve the yield, quality, and labeling efficiency of their synthesized RNA. Always remember that the optimal conditions are often template- and label-dependent, making empirical determination a crucial step in your experimental workflow.
References
-
Zhang, L., et al. (2016). Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. Analytical Chemistry, 88(13), 6936-6941. [Link]
-
Ares, M., & Gherdai, A. (2003). Excess dNTPs Minimize RNA Hydrolysis during Reverse Transcription. BioTechniques, 34(3), 514-520. [Link]
-
Kormann, M. S., et al. (2021). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. bioRxiv. [Link]
-
Pregeljc, D., et al. (2023). Increasing yield of in vitro transcription reaction with at-line high pressure liquid chromatography monitoring. Biotechnology and Bioengineering, 120(10), 2933-2944. [Link]
-
Sartorius. (n.d.). Effect of Mg²⁺ Ion Concentration on IVT Reaction Kinetics Determined by Novel Rapid Analytical HPLC Assay. [Link]
-
Heumann, H., et al. (1997). Influence of Mg2+ and temperature on formation of the transcription bubble. Journal of Molecular Biology, 265(4), 438-450. [Link]
-
Athavale, S. S., & Petrov, A. S. (2020). Functional Roles of Chelated Magnesium Ions in RNA Folding and Function. ACS Chemical Biology, 15(9), 2343-2353. [Link]
-
Theou-Anton, N., et al. (2016). Sensitivity to the magnesium concentration of the RNA production by in vitro T7 transcription. In Methods in Molecular Biology (Vol. 1432, pp. 1-8). Humana Press. [Link]
-
Kern, J. A., & Davis, R. H. (1997). Application of Solution Equilibrium Analysis to in Vitro RNA Transcription. Biotechnology and Bioengineering, 55(6), 839-851. [Link]
-
ResearchGate. (2018, February 1). I am new to In vitro transcription. Can anyone help me why do we add the following components in the IVT reaction? 1) MnCl2 2) DTT?[Link]
-
Le, T. T. D., et al. (2018). Cellular conditions of weakly chelated magnesium ions strongly promote RNA stability and catalysis. Nature Communications, 9(1), 4933. [Link]
-
Li, Y., et al. (2022). Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. Pharmaceutics, 14(11), 2465. [Link]
-
Le, T. T. D., et al. (2024). Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation. ACS Omega. [Link]
-
Wozniak, A. K., et al. (2014). Mg2+-dependent conformational changes and product release during DNA-catalyzed RNA ligation monitored by Bimane fluorescence. Nucleic Acids Research, 42(22), 13857-13867. [Link]
-
Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure. [Link]
-
Diamond, T. L., et al. (2021). Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV. PLoS ONE, 16(10), e0257488. [Link]
-
Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. [Link]
-
Allred, R. M., & Rueda, D. (2024). Understanding the Thermodynamics of Magnesium Binding to RNA Structural Motifs. International Journal of Molecular Sciences, 25(12), 6527. [Link]
-
Chen, Y., et al. (2024). Magnesium ions mitigate metastable states in the regulatory landscape of mRNA elements. Biophysical Journal, 123(10), 1667-1678. [Link]
-
Diamond, T. L., et al. (2021). Physiological Magnesium Concentrations Increase Fidelity of Diverse Reverse Transcriptases from HIV-1, HIV-2, and Foamy Virus, but not MuLV or AMV. bioRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Roles of Chelated Magnesium Ions in RNA Folding and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Influence of Mg2+ and temperature on formation of the transcription bubble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 10. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Mg2+-dependent conformational changes and product release during DNA-catalyzed RNA ligation monitored by Bimane fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Impurity Profiling for ¹³C₉ ¹⁵N₂ UTP Reagent Stocks
Welcome to the Advanced Isotope-Labeled Nucleotide Support Center. Uniformly labeled ¹³C₉ ¹⁵N₂ Uridine 5'-triphosphate (UTP) is a critical, high-value reagent used in biomolecular NMR, RNA in vitro transcription (IVT), and mass spectrometry tracing. However, the presence of chemical or isotopic impurities can catastrophically impact downstream data quality.
As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind nucleotide degradation and provide self-validating protocols to ensure the absolute integrity of your ¹³C₉ ¹⁵N₂ UTP stocks.
Mechanistic Insights: The Causality of UTP Degradation
Nucleoside triphosphates are thermodynamically unstable molecules. The core driver of UTP degradation is the susceptibility of its phosphoanhydride bonds to nucleophilic attack by water molecules. Even in lyophilized powders, microscopic residual moisture combined with improper storage temperatures or repeated freeze-thaw cycles provides enough activation energy to trigger spontaneous hydrolysis[1].
The heavy isotopes (¹³C on the ribose/uracil and ¹⁵N on the uracil ring) do not alter the kinetic stability of the phosphate tail. Therefore, a ¹³C₉ ¹⁵N₂ UTP stock will degrade at the exact same rate as an unlabeled stock, sequentially losing inorganic phosphate (Pi) to form ¹³C₉ ¹⁵N₂ UDP, UMP, and eventually Uridine.
Sequential hydrolysis pathway of 13C9 15N2 UTP into UDP, UMP, and Uridine.
Diagnostic Workflow for Impurity Profiling
To comprehensively assess a degraded stock, you must evaluate both chemical purity (the intactness of the triphosphate chain) and isotopic purity (the degree of ¹³C and ¹⁵N enrichment).
Diagnostic workflow for comprehensive impurity profiling of UTP stocks.
Self-Validating Experimental Protocols
Protocol A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for Chemical Purity
Causality: UTP is highly polar and negatively charged at physiological pH, meaning it will not be retained on a standard C18 column. By introducing an ion-pairing agent like Tributylamine (TBA) or Triethylammonium acetate (TEAA) into the mobile phase, the positively charged ammonium groups bind to the UTP phosphates. The hydrophobic alkyl chains of the ion-pairing agent then interact with the C18 stationary phase, allowing for excellent chromatographic resolution between UMP, UDP, and UTP[2].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Buffer A (100 mM TEAA in LC-MS grade water, pH 7.0) and Buffer B (100 mM TEAA in 80% Acetonitrile).
-
Column Equilibration: Equilibrate a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 1.0 mL/min with 5% Buffer B.
-
System Suitability Test (Self-Validation): Inject 10 µL of a synthetic mixture containing 1 mM each of unlabeled UMP, UDP, and UTP. Validation criteria: Baseline resolution (Rs > 1.5) must be achieved, with UMP eluting first, followed by UDP, and UTP last.
-
Sample Preparation: Dilute the ¹³C₉ ¹⁵N₂ UTP stock to 1 mM in LC-MS grade water.
-
Gradient Run: Inject 10 µL of the sample. Run a linear gradient from 5% to 30% Buffer B over 20 minutes.
-
Detection: Monitor UV absorbance at 260 nm. Calculate the relative area under the curve (AUC) for the UTP peak versus any UDP/UMP impurity peaks.
Protocol B: HILIC-HRMS for Isotopic Purity
Causality: While IP-RP-HPLC is great for UV detection, ion-pairing agents like TEAA severely suppress ionization in mass spectrometry and contaminate the MS source. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic ZIC-pHILIC) and a high-organic mobile phase. This allows for the retention of intact nucleotides without ion-pairing agents, enabling highly sensitive High-Resolution Mass Spectrometry (HRMS)[3][4].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Buffer A (20 mM Ammonium Acetate, pH 9.8 with Ammonium Hydroxide) and Buffer B (100% Acetonitrile).
-
Column Equilibration: Equilibrate a ZIC-pHILIC column (150 x 2.1 mm, 5 µm) at 0.3 mL/min with 80% Buffer B.
-
System Suitability Test (Self-Validation): Inject an unlabeled UTP standard. Validation criteria: The MS must detect the exact mass of unlabeled UTP (m/z 482.9613 [M-H]⁻) at the expected retention time, confirming the MS is properly tuned and mass-calibrated.
-
Sample Run: Inject 2 µL of the ¹³C₉ ¹⁵N₂ UTP sample (diluted to 10 µM in 50% Acetonitrile). Run a gradient from 80% B down to 20% B over 15 minutes[5].
-
Isotopic Profiling: Extract the chromatogram for the fully labeled exact mass (m/z 493.9922). Look for M-1 or M-2 peaks (e.g., m/z 492.988, indicating a ¹³C₈ impurity) to calculate isotopic enrichment percentage[6].
Quantitative Reference Data
Use the following table to cross-reference your analytical results and identify specific impurities in your stock.
| Analyte | Formula (Deprotonated) | Exact Mass (m/z) [M-H]⁻ | Expected IP-RP-HPLC RT (min) | Expected HILIC RT (min) |
| Unlabeled UTP | C₉H₁₄N₂O₁₅P₃ | 482.9613 | 12.5 | 18.2 |
| ¹³C₉ ¹⁵N₂ UTP | ¹³C₉H₁₄ ¹⁵N₂O₁₅P₃ | 493.9922 | 12.5 | 18.2 |
| ¹³C₉ ¹⁵N₂ UDP | ¹³C₉H₁₃ ¹⁵N₂O₁₂P₂ | 414.0258 | 9.8 | 15.4 |
| ¹³C₉ ¹⁵N₂ UMP | ¹³C₉H₁₂ ¹⁵N₂O₉P | 334.0595 | 6.2 | 12.1 |
| ¹³C₈ ¹⁵N₂ UTP | ¹³C₈C₁H₁₄ ¹⁵N₂O₁₅P₃ | 492.9888 | 12.5 | 18.2 |
Frequently Asked Questions (FAQs)
Q: My ¹³C₉ ¹⁵N₂ UTP shows a massive peak at [M-18] in the mass spectrometer. Is it entirely degraded into UDP? A: Not necessarily. In-source fragmentation during electrospray ionization (ESI) often causes a neutral loss of water (-18 Da) or the artificial cleavage of a phosphate group. Troubleshooting step: Check the chromatographic peak. If the[M-18] or UDP signal perfectly co-elutes with the intact UTP peak in your HILIC run, it is an in-source MS artifact. If it elutes earlier, it is a true degradation impurity in your vial.
Q: Why am I seeing a high ¹³C₈ ¹⁵N₂ UTP signal in my HILIC-HRMS data? A: Isotopic purity is rarely 100%. Most commercial heavy isotope precursors guarantee >98% enrichment per atomic position. A ¹³C₈ impurity simply means one carbon position failed to incorporate the heavy isotope during the biological or chemical synthesis process. This is normal, but the exact percentage should be quantified using software like IsoCor to correct your downstream metabolic tracing data.
Q: Can I rescue and purify my degraded ¹³C₉ ¹⁵N₂ UTP stock? A: Yes. Preparative anion-exchange chromatography (e.g., using fine mesh resins like AmberChrom) can successfully separate intact UTP from UDP and UMP[1]. Because the nucleotides elute based on charge, the monophosphates elute first, followed by diphosphates, and finally the triphosphate. However, you must immediately desalt the collected fractions and lyophilize them to prevent re-degradation in the aqueous buffer.
References
-
Peyrottes, S., et al. "An Improved Method for the Synthesis of Nucleoside Triphosphate Analogues." The Journal of Organic Chemistry, ACS Publications, 2005.[Link]
-
Fuzik, T., et al. "Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode." bioRxiv, 2019.[Link]
-
Arrivault, S., et al. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS." Analytical Chemistry, ACS Publications, 2015.[Link]
Sources
Comparative Guide: NMR Spectroscopy of 15N vs. 13C/15N Labeled RNA
Executive Summary & Scientific Context
RNA molecules govern critical cellular processes, ranging from gene regulation via riboswitches to viral replication mechanisms, such as those driven by the SARS-CoV-2 5'-UTR[1]. Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying RNA structure and dynamics at atomic resolution. However, unlike proteins which possess 20 chemically distinct amino acids, RNA is composed of only four nucleotides (Adenosine, Guanosine, Cytidine, Uridine). This limited chemical diversity results in severe chemical shift overlap, making isotopic labeling with 15N and 13C an absolute necessity for resolving structures of RNAs larger than ~15 nucleotides[2][3].
This guide provides an objective, mechanistic comparison between uniform 15N labeling and uniform 13C/15N labeling strategies. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive resource for structural biologists and drug development professionals.
Mechanistic Comparison: 15N vs. 13C/15N Labeling
Uniform 15N Labeling: Probing Secondary Structure
-
Mechanistic Causality: 15N labeling introduces an NMR-active spin-½ nucleus at all nitrogen positions. For RNA, the most critical are the N3 of Uridine and N1 of Guanosine. The imino protons attached to these nitrogens exchange rapidly with bulk water and are only observable in NMR when protected by stable hydrogen bonding[4].
-
Primary Application: 15N labeling is the gold standard for validating RNA secondary structure, mapping base-pairing interactions, and screening ligand binding.
-
Advantages: It is highly cost-effective compared to 13C labeling. Furthermore, it avoids the spectral crowding caused by carbon-carbon scalar couplings, yielding clean, easily interpretable 2D 1H-15N HSQC or TROSY spectra[2].
-
Limitations: It yields no structural information regarding the sugar-phosphate backbone or non-exchangeable base protons, making it insufficient for high-resolution 3D structure determination.
Uniform 13C/15N Labeling: Comprehensive 3D Structure
-
Mechanistic Causality: Incorporating 13C into the ribose sugar and nucleobase creates a continuous network of NMR-active nuclei. This allows for through-bond magnetization transfer (via scalar J -couplings) from the sugar protons (H1' to H5') to the base carbons (C2, C6, C8)[5][6].
-
Primary Application: Essential for 3D structure determination, characterizing non-canonical base pairs, and measuring microsecond-to-millisecond backbone dynamics via relaxation dispersion[2].
-
Advantages: Enables multi-dimensional (3D/4D) heteronuclear experiments (e.g., HCCH-TOCSY, HCNCH) required to resolve overlapping resonances and extract precise NOE distance restraints[5].
-
Limitations: The introduction of adjacent 13C atoms creates strong 13C-13C scalar couplings ( 1JCC≈40 Hz). In larger RNAs (>30 kDa), slower molecular tumbling leads to rapid transverse relaxation ( R2 ). When combined with J -coupling splitting, this causes severe spectral line broadening and signal loss[7][8].
Quantitative Data & Performance Comparison
To objectively compare the utility of each labeling strategy, the following table summarizes their performance metrics and experimental parameters.
| Feature | Uniform 15N Labeling | Uniform 13C/15N Labeling |
| Primary Application | Secondary structure, ligand screening | 3D structure, backbone dynamics |
| Target Protons | Exchangeable (Imino, Amino) | Non-exchangeable (H1'-H5', H2, H5, H6, H8) |
| Relative Cost | Low (uses 15NH4Cl ) | High (uses 13C -glucose or labeled rNTPs) |
| Spectral Crowding | Low (No JCC coupling) | High (Severe 1JCC splitting)[7] |
| Standard MW Limit | ~50 - 70 kDa | ~25 - 30 kDa[2][8] |
| Optimal Solvent | 90% H2O / 10% D2O | 100% D2O [1] |
| Key NMR Experiments | 2D 1H-15N HSQC, 2D NOESY | 3D HCCH-TOCSY, 3D HCNCH, 13C-NOESY |
Experimental Workflows & Logical Integration
The structural determination of RNA often utilizes both labeling schemes in parallel. 15N samples validate the fold, while 13C/15N samples provide the dense restraint network required for 3D modeling.
Workflow comparing 15N and 13C/15N RNA NMR assignment strategies for structural biology.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each step contains a built-in diagnostic check to confirm success before proceeding.
Protocol 1: 15N-Labeled RNA Imino Assignment (Secondary Structure)
-
Sample Preparation: Transcribe RNA in vitro using T7 RNA polymerase and 15N-labeled rNTPs. Purify via preparative PAGE.
-
Self-Validation: Run an analytical native PAGE gel. A single, sharp band confirms the RNA has folded into a single homogeneous conformer, a strict prerequisite for NMR.
-
-
Buffer Formulation: Exchange the sample into a buffer containing 90% H2O and 10% D2O (for the NMR lock signal).
-
NMR Acquisition (Temperature Control): Acquire a 2D 1H-15N HSQC spectrum at a low temperature (278 K – 283 K).
-
Causality: Lowering the temperature reduces the kinetics of chemical exchange between the imino protons and bulk water, preventing signal broadening[6].
-
Self-Validation: Count the cross-peaks in the 10–15 ppm 1H region. The number of peaks must precisely match the predicted number of stable Watson-Crick (U-A, G-C) and non-canonical (e.g., G-U wobble) base pairs[4]. Missing peaks indicate dynamic instability.
-
Protocol 2: 13C/15N-Labeled RNA Backbone Assignment (3D Structure)
-
Isotope Incorporation: Transcribe RNA using uniformly 13C/15N-labeled rNTPs.
-
Deuterium Exchange ( D2O Lyophilization): Lyophilize the purified RNA and resuspend in 100% D2O buffer.
-
Causality: H2O has a massive proton concentration (~110 M) that obscures the critical H1' and H5 ribose/base regions (5.0 - 6.0 ppm) and causes radiation damping[1]. Exchanging exchangeable protons with deuterium renders them NMR-invisible.
-
Self-Validation: Acquire a 1D 1H NMR spectrum. The complete absence of the water peak at 4.7 ppm and imino peaks at 10-15 ppm confirms 100% deuterium exchange.
-
-
3D NMR Acquisition: Acquire a 3D HCCH-TOCSY spectrum at 298 K.
-
Causality: This experiment utilizes the continuous 13C network to correlate all protons within a single ribose spin system, bypassing the lack of through-bond connectivity between sequential nucleotides[5].
-
Self-Validation: Observe magnetization transfer from the anomeric H1' proton to the aliphatic H2'/H3' protons. The presence of these cross-peaks confirms intact intra-residue spin system connectivity, validating the 13C labeling efficiency.
-
Advanced Mitigation: Overcoming 13C Spectral Crowding
For RNAs exceeding 30 kDa, uniform 13C labeling becomes detrimental due to 1JCC coupling and rapid relaxation[8]. To bypass this, the field has developed atom-specific labeling (e.g., utilizing chemo-enzymatic synthesis to label only the 13C2 or 13C6 positions of pyrimidines)[7][9]. This hybrid approach provides the dispersion benefits of 13C without the line-broadening penalties of adjacent 13C atoms, pushing the size limits of RNA NMR structural biology.
References
-
[2] Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews - ACS Publications.
-
[3] Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies | DSpace@MIT.
-
[5] Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy | PMC.
-
[7] Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle | PMC.
-
[9] Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies | PMC.
-
[4] Automated and assisted RNA resonance assignment using NMR chemical shift statistics | Nucleic Acids Research.
-
[1] 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5'-UTR of SARS-CoV-2 | Biomolecular NMR Assignments.
-
[8] Recent advances in RNA structure determination by NMR | SciSpace.
-
[6] How to study the structure and dynamics of protein-RNA complexes by NMR spectroscopy | Mario Schubert.
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- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
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- 3. dspace.mit.edu [dspace.mit.edu]
- 4. d-nb.info [d-nb.info]
- 5. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marioschubert.ch [marioschubert.ch]
- 7. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of ¹³C₉¹⁵N₂ UTP
For researchers, scientists, and drug development professionals engaged in metabolic studies, the integrity of isotopically labeled tracers is paramount. This guide provides an in-depth, technical comparison and validation workflow for ¹³C₉¹⁵N₂ Uridine Triphosphate (UTP) using high-resolution mass spectrometry. Moving beyond a simple checklist, we will explore the scientific rationale behind the experimental design, ensuring a self-validating system that builds confidence in your research outcomes.
The Imperative of Isotopic Labeling Validation in Metabolic Research
Theoretical Mass Shift: The Foundational Calculation
The first step in our validation process is to determine the theoretical mass shift imparted by the isotopic labels. Uridine triphosphate has a chemical formula of C₉H₁₅N₂O₁₅P₃.[2] The validation of ¹³C₉¹⁵N₂ UTP hinges on the precise mass difference between the fully labeled and the unlabeled isotopologues.
The calculation is as follows:
-
Unlabeled UTP (¹²C₉¹⁴N₂): The monoisotopic mass is 483.96852877 Da .[2]
-
Isotopically Labeled UTP (¹³C₉¹⁵N₂):
-
Each of the 9 carbon atoms is replaced by ¹³C, resulting in a mass increase.
-
Each of the 2 nitrogen atoms is replaced by ¹⁵N, contributing further to the mass increase.
-
The expected mass shift is therefore a nominal +11 Da. This is confirmed by commercial suppliers of ¹³C₉¹⁵N₂ UTP, who specify a mass shift of M+11. This theoretical value serves as our primary benchmark for experimental validation.
Experimental Validation via High-Resolution Mass Spectrometry: A Comparative Protocol
To empirically verify the mass shift and isotopic purity of ¹³C₉¹⁵N₂ UTP, a direct comparison with an unlabeled UTP standard is essential. High-resolution mass spectrometry, with its ability to provide highly accurate mass measurements, is the instrument of choice for this analysis.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the validation of ¹³C₉¹⁵N₂ UTP.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 µM solution of unlabeled UTP standard in a 50:50 acetonitrile:water solution.
-
Prepare a 1 µM solution of the ¹³C₉¹⁵N₂ UTP to be validated in the same solvent. The use of a volatile solvent system is crucial for efficient electrospray ionization.
-
-
Liquid Chromatography (LC) Separation:
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar UTP molecules.
-
A typical HILIC gradient would start with a high percentage of organic solvent (e.g., acetonitrile) and gradually increase the aqueous component. This ensures good retention and peak shape for UTP.
-
-
Mass Spectrometry (MS) Analysis:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, capable of achieving mass accuracy in the low ppm range.
-
Acquire data in negative ion mode, as the phosphate groups of UTP are readily deprotonated, leading to efficient ionization.
-
Perform a full scan MS analysis to detect the precursor ions of both unlabeled and labeled UTP.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Perform Collision-Induced Dissociation (CID) on the precursor ions of both unlabeled and labeled UTP. This will provide structural information and confirm the location of the isotopic labels within the molecule's fragments.
-
Data Analysis and Interpretation
-
Mass Shift Verification:
-
Extract the ion chromatograms for the theoretical m/z values of both unlabeled and ¹³C₉¹⁵N₂ UTP.
-
Compare the experimentally measured accurate mass of the labeled UTP to the unlabeled standard. The mass difference should be within a tight tolerance (e.g., < 5 ppm) of the theoretical +11 Da shift.
-
-
Isotopic Purity Assessment:
-
Examine the isotopic distribution of the ¹³C₉¹⁵N₂ UTP peak. A high isotopic purity (typically >98%) should be observed, with the M+11 peak being the most abundant. The presence of significant peaks at lower mass shifts (e.g., M+10, M+9) could indicate incomplete labeling.
-
Comparative Data Presentation
The following table summarizes the expected and provides a template for recording observed mass spectrometry data for the validation of ¹³C₉¹⁵N₂ UTP.
| Parameter | Unlabeled UTP | ¹³C₉¹⁵N₂ UTP |
| Chemical Formula | C₉H₁₅N₂O₁₅P₃ | ¹³C₉H₁₅¹⁵N₂O₁₅P₃ |
| Theoretical Monoisotopic Mass (Da) | 483.9685 | 494.9995 |
| Expected Mass Shift (Da) | N/A | +11.031 |
| Observed Precursor Ion (m/z, [M-H]⁻) | Record experimental value | Record experimental value |
| Mass Accuracy (ppm) | Calculate based on observed | Calculate based on observed |
| Isotopic Purity (%) | N/A | Determine from isotopic pattern |
| Key Fragment Ions (m/z) | Record experimental values | Record experimental values with shifts |
Fragmentation Analysis: Confirming Label Incorporation
Tandem mass spectrometry (MS/MS) provides a deeper level of validation by confirming that the isotopic labels are incorporated throughout the UTP molecule. The fragmentation of nucleoside triphosphates under CID typically involves the cleavage of the phosphoanhydride bonds and the glycosidic bond.
Predicted Fragmentation Pathway of UTP
Caption: Predicted fragmentation pathway of unlabeled UTP in negative ion mode.
When analyzing ¹³C₉¹⁵N₂ UTP, we expect to see corresponding mass shifts in the fragment ions, confirming the distribution of the labels. For instance:
-
The fragment corresponding to the fully labeled uridine monophosphate (UMP) would show a +11 Da shift.
-
The fragment of the labeled uracil base would exhibit a mass increase consistent with the incorporation of ¹³C and ¹⁵N atoms in the pyrimidine ring.
Trustworthiness Through a Self-Validating System
The described protocol establishes a self-validating system through several key principles:
-
Direct Comparison: By analyzing the labeled compound against a certified unlabeled standard in parallel, any systematic errors in the mass spectrometer calibration are accounted for.
-
Orthogonal Confirmation: The combination of full scan high-resolution MS for accurate mass measurement and tandem MS for structural confirmation provides two independent lines of evidence for the correct isotopic labeling.
-
Quantitative Assessment: The evaluation of isotopic purity provides a quantitative measure of the quality of the labeled material, allowing researchers to set acceptance criteria for their experiments.
Conclusion: Ensuring the Fidelity of Your Metabolic Research
References
-
PubChem. Uridine 5'-triphosphate. National Center for Biotechnology Information. [Link]
-
Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
-
Tan, B., et al. (2016). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. PMC. [Link]
-
Toyama, A., et al. (2018). Simultaneous and absolute quantification of nucleoside triphosphates using liquid chromatography–triple quadrupole tandem mass spectrometry. PMC. [Link]
-
Dudley, E., et al. (2005). Study of the mass spectrometric fragmentation of pseudouridine. PubMed. [Link]
-
Gerdts, J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]
-
Jackson, S. N., & M. G. Bartlett. (2012). Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Glen Jackson. [Link]
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Isotopic Purity Assessment of Uridine Triphosphate 13C9 15N2: A Comprehensive Analytical Guide
Executive Summary
Uridine triphosphate uniformly labeled with carbon-13 and nitrogen-15 (UTP 13C9 15N2) is a cornerstone reagent in modern structural biology and metabolic tracing [1]. For researchers elucidating RNA dynamics via multidimensional Nuclear Magnetic Resonance (NMR) or mapping nucleotide metabolism using High-Resolution Mass Spectrometry (HRMS), the isotopic purity of the UTP precursor dictates the absolute resolution of the downstream data [2].
This guide objectively compares UTP 13C9 15N2 against alternative labeling strategies, details the causality behind isotopic impurity artifacts, and provides field-proven, self-validating experimental protocols for assessing isotopic purity (>98%) to ensure uncompromising data integrity.
The Mechanistic Imperative of Uniform Labeling
In RNA structural biology, the size limit for conventional 1H NMR is approximately 10-15 kDa due to severe spectral crowding. Uniform 13C and 15N labeling shatters this ceiling, allowing researchers to utilize 2D, 3D, and 4D heteronuclear NMR experiments (e.g., HCCH-TOCSY, HCNCH) to disperse overlapping proton signals into orthogonal carbon and nitrogen dimensions.
When conducting metabolic flux analysis (MFA) via HRMS, UTP 13C9 15N2 acts as an unambiguous heavy tracer. The +11 Da mass shift (nine 13C atoms + two 15N atoms) ensures the tracer and its downstream metabolites (e.g., UDP, UMP, RNA transcripts) are completely resolved from endogenous, unlabeled pools.
Comparative Analysis: UTP 13C9 15N2 vs. Alternatives
Selecting the correct isotopic alternative depends on the experimental objective. Table 1 summarizes the performance and analytical resolution of UTP 13C9 15N2 compared to its alternatives.
Table 1: Comparative Analysis of UTP Labeling Strategies
| Product Alternative | Primary Application | Analytical Resolution | Cost & Synthesis Complexity | Purity Tolerance |
| Unlabeled UTP | Standard in vitro transcription, baseline MS | Low (Severe spectral overlap in NMR >15 kDa) | Low | N/A |
| 15N2-UTP | Base-pairing studies, 2D 1H-15N HSQC | Moderate (Resolves imino/amino protons only) | Moderate | >95% acceptable |
| 13C9-UTP | Ribose puckering, backbone assignment | High (Resolves sugar spin systems) | High | >98% critical |
| 13C9 15N2-UTP | 3D/4D NMR of large RNA, absolute MS flux | Ultra-High (Full backbone & base correlation) | Very High | >98% critical |
The Causality of Isotopic Impurity
Isotopic purity is not merely a quality control metric; it is a physical parameter that directly governs experimental success. If a UTP 13C9 15N2 lot possesses only 95% isotopic purity, the remaining 5% consists of partially labeled isotopologues (e.g., 12C1 13C8 15N2).
-
In NMR: A single 12C atom in the ribose ring breaks the continuous one-bond J-coupling chain ( 1JCC ). This prevents magnetization transfer during TOCSY experiments, resulting in missing cross-peaks and incomplete structural assignments.
-
In HRMS: Tracer impurities introduce artificial isotopologues that mimic natural biological flux. If the tracer inherently contains M-1 or M-2 peaks, these will be falsely interpreted as metabolic recycling or incomplete synthesis pathways unless mathematically deconvoluted [3].
Downstream impact of isotopic impurities on NMR structural biology and MS metabolic tracing.
Experimental Methodologies for Purity Assessment
To validate the integrity of UTP 13C9 15N2, laboratories must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that instrument artifacts are not mistaken for compound impurities.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Assessment
HRMS (e.g., Orbitrap or Q-TOF) provides the exact mass and isotopologue distribution of the UTP molecule. Because UTP is highly polar, ion-pairing reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) is required [4].
Step-by-Step Methodology:
-
Sample Preparation: Dilute UTP 13C9 15N2 to a final concentration of 5 µM in LC-MS grade water containing 10 mM Hexafluoro-2-propanol (HFIP) and 1 mM Triethylamine (TEA) to facilitate negative ion mode ionization.
-
Self-Validating Control: Prepare an identical 5 µM solution of unlabeled UTP. This establishes the baseline M+0 exact mass (m/z 482.961) and validates the natural abundance correction algorithm.
-
Acquisition: Inject 2 µL onto a C18 column. Operate the mass spectrometer in negative ESI mode with a mass resolution of at least 120,000 at m/z 200. This ultra-high resolution is causally required to distinguish between 13C and 15N mass defects.
-
Data Analysis: Extract the spectrum for the labeled UTP (Expected [M-H]- m/z 493.991).
-
Quantification: Calculate the ratio of the M+11 peak (fully labeled) against M+10, M+9, etc. Use software like IsoCorrectoR to strip away natural heavy isotopes (like 18O or 2H) from the raw spectra to reveal the true 13C/15N isotopic purity [3].
Protocol 2: NMR J-Coupling Analysis
While MS provides overall mass distribution, 1H and 13C NMR confirm the positional uniformity of the isotopes.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of UTP 13C9 15N2 in 600 µL of 99.9% D2O. The D2O suppresses the massive water signal that would otherwise obscure the ribose protons [4].
-
Self-Validating Control: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0 ppm).
-
1H NMR Acquisition: Acquire a 1D 1H spectrum at 600 MHz or higher.
-
Mechanistic Interpretation: In unlabeled UTP, the anomeric proton (H1') appears as a simple doublet. In UTP 13C9 15N2, the H1' proton is coupled to the adjacent 13C atom ( 1JHC≈165 Hz), splitting the signal into a wide multiplet.
-
Purity Calculation: Look at the exact center of the H1' multiplet. If any 12C is present at the C1' position, a sharp singlet/doublet will appear in the center of the multiplet (because the 1JHC coupling is absent). The integral ratio of this central peak to the outer multiplet peaks provides a direct, highly accurate quantification of the 12C impurity at that specific atomic position.
Workflow for assessing UTP 13C9 15N2 isotopic purity via HRMS and NMR.
Conclusion
The transition from unlabeled to UTP 13C9 15N2 unlocks advanced capabilities in RNA structural biology and metabolic tracing. However, the analytical power of these techniques is fundamentally bottlenecked by the isotopic purity of the starting material. By employing rigorous, self-validating HRMS and NMR workflows, researchers can objectively verify that their labeled nucleotides meet the >98% purity threshold required for high-fidelity data acquisition.
References
-
Silantes. Using Stable Isotope Labeled Nucleotides in RNA and DNA Synthesis. Retrieved from:[Link]
-
Heinrichs, P., et al. (2019). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. BMC Bioinformatics. Retrieved from:[Link]
A Senior Application Scientist's Guide: Comparing the Enzymatic Efficiency of Labeled vs. Unlabeled UTP in In Vitro Transcription
In the realm of molecular biology, the synthesis of labeled RNA probes through in vitro transcription (IVT) is a cornerstone technique for a multitude of applications, from in situ hybridization to Northern blotting. The principle is straightforward: a bacteriophage RNA polymerase, typically T7, T3, or SP6, synthesizes RNA from a DNA template. To generate a detectable probe, one of the four essential ribonucleoside triphosphates (NTPs) is partially or fully replaced with a labeled version. Uridine triphosphate (UTP) is a frequent candidate for this modification, with labels ranging from biotin to fluorescent dyes.
However, a critical question often arises in the laboratory: Does the addition of a bulky label to UTP affect its incorporation by RNA polymerase? The answer is a definitive yes. This guide provides an in-depth comparison of the enzymatic efficiency between labeled and unlabeled UTP, explains the underlying molecular mechanisms, and offers a robust experimental framework for researchers to quantify this difference in their own systems.
The Core Conflict: Steric Hindrance at the Active Site
The fundamental reason for the reduced incorporation efficiency of labeled UTPs is steric hindrance .[1][2] An RNA polymerase is a finely tuned molecular machine with an active site that has evolved to perfectly accommodate the size, shape, and charge of natural NTPs.[3][4] When a bulky molecule, such as a fluorophore or a biotin-linker complex, is attached to the C5 position of the uracil base, it can physically clash with the amino acid residues lining the polymerase's active site.[5][6]
This interference can manifest in several ways:
-
Slower Incorporation Rate: The polymerase may struggle to properly position the modified nucleotide for catalysis, slowing down the rate of phosphodiester bond formation.[7]
-
Increased Abortive Transcription: The polymerase may be more prone to dissociate from the DNA template after incorporating only a few nucleotides, leading to an increase in short, non-functional RNA fragments.[8]
-
Lower Overall Yield: The cumulative effect of slower incorporation and increased abortive products results in a significantly lower yield of full-length RNA transcripts compared to a reaction using only unlabeled UTP.[9]
The extent of this inhibitory effect is not uniform. It depends heavily on the specific label used, the length and chemical nature of the linker arm attaching it, and the polymerase itself.[1][9][10] Some polymerases are more "permissive" than others, and certain labels are less disruptive due to their smaller size or more flexible linkers.[1][11] Therefore, empirical validation is paramount.
Visualizing the Mechanism: Steric Hindrance in Action
The following diagram illustrates the conceptual difference between the entry of an unlabeled UTP and a labeled UTP into the RNA polymerase active site.
Caption: Workflow for comparing labeled vs. unlabeled UTP efficiency.
Step-by-Step Methodology
-
Thaw Reagents: Thaw all components on ice. Keep enzymes on ice at all times.
-
Reaction Setup: Prepare two separate reactions in nuclease-free tubes at room temperature. A common strategy is to create a master mix of the common components (Buffer, DTT, other NTPs, RNase Inhibitor, Template DNA, Water) and then aliquot it into two tubes before adding the variable components (UTP and Polymerase).
| Component | Control Reaction (20 µL) | Labeled Reaction (20 µL) |
| Nuclease-Free Water | to 20 µL | to 20 µL |
| 10X T7 Reaction Buffer | 2 µL | 2 µL |
| ATP, CTP, GTP Mix (10mM each) | 2 µL | 2 µL |
| Unlabeled UTP (10mM) | 2 µL (Final: 1mM) | 1.3 µL (Final: 0.65mM) |
| Labeled UTP (10mM) | 0 µL | 0.7 µL (Final: 0.35mM) |
| Template DNA (0.5 µg/µL) | 2 µL (1 µg total) | 2 µL (1 µg total) |
| RNase Inhibitor | 1 µL | 1 µL |
| T7 RNA Polymerase | 2 µL | 2 µL |
-
Incubation: Mix the contents of each tube gently by pipetting, centrifuge briefly, and incubate at 37°C. Incubation time can range from 30 minutes to 4 hours; 2 hours is a robust duration for achieving high yields. [1][12]4. RNA Purification: Following incubation, purify the synthesized RNA from both reactions using a spin column-based kit according to the manufacturer's protocol. This step is crucial to remove unincorporated NTPs, which would otherwise interfere with accurate yield measurement. [13]Elute the RNA in a standard volume (e.g., 30 µL) of nuclease-free water.
-
Quantification and Quality Control:
-
Yield: Measure the RNA concentration (ng/µL) of each eluate using a spectrophotometer. Calculate the total RNA yield (Concentration x Elution Volume).
-
Integrity: Analyze 1-2 µL of each purified product on a denaturing agarose or polyacrylamide gel. The control reaction should show a sharp, distinct band at the expected size of the transcript. The labeled reaction will likely show a band of lower intensity at the same size, potentially with a slight mobility shift due to the incorporated labels. [13]
-
Data Summary and Interpretation
Summarize the quantitative results in a clear table to facilitate direct comparison.
| Reaction Condition | UTP Composition (Labeled:Unlabeled) | Total RNA Yield (µg) | Relative Efficiency (%) |
| Control | 0:100 | e.g., 85 µg | 100% |
| Labeled | 35:65 | e.g., 51 µg | 60% |
Calculating Relative Efficiency:
Relative Efficiency (%) = (Total Yield from Labeled Rxn / Total Yield from Control Rxn) x 100
In the example above, the incorporation of the biotin-labeled UTP at a 35% substitution level resulted in a 40% reduction in overall transcript yield, giving a relative efficiency of 60%. This quantitative data provides a clear measure of the label's impact.
Optimization and Troubleshooting
-
Low Yield in Labeled Reaction: This is the most common issue. [1] * Decrease the Labeled/Unlabeled Ratio: Try a lower proportion of the labeled UTP (e.g., 1:4 or 1:5). This will reduce labeling density but may significantly improve yield.
-
Increase Incubation Time: Extend the reaction to 4 hours or even overnight, though this can increase the risk of RNase contamination. [14] * Switch Suppliers: Labeled nucleotides from different vendors can have different performance characteristics due to variations in synthesis and linker chemistry. [1]* Smeared Bands on Gel: This often indicates RNase contamination of the template DNA or reagents. [14]Ensure all components and equipment are certified nuclease-free.
-
Conclusion
While labeled UTPs are indispensable tools for generating RNA probes, it is crucial for researchers to recognize that their use comes with an inherent trade-off in enzymatic efficiency. The addition of molecular labels introduces steric hindrance that impedes the function of RNA polymerases, leading to reduced reaction yields. The magnitude of this effect varies depending on the specific label and reaction conditions.
By employing a rigorous, controlled experimental comparison as outlined in this guide, scientists can precisely quantify the efficiency of their chosen labeled nucleotide. This allows for informed optimization of protocols to strike the ideal balance between the required labeling density for downstream applications and the maximum achievable yield of high-quality RNA.
References
-
Jena Bioscience. (n.d.). HighYield T7 Biotin16 RNA Labeling Kit (UTP-based). Retrieved from Jena Bioscience website. [Link]
-
Kim, D. E., et al. (2007). Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation. Protein and Cell, 38(3), 234-242. [Link]
-
Lee, D. (2015). Why are fluorescent UTPs not being incorporated into in vitro transcription reaction? ResearchGate. [Link]
-
Mandal, S. S., & Al-Hadid, K. A. (2010). Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides. Molecules, 15(12), 9039-9055. [Link]
-
Temiakov, D., et al. (2000). The specificity loop of T7 RNA polymerase interacts first with the promoter and then with the elongating transcript, suggesting a mechanism for promoter clearance. Proceedings of the National Academy of Sciences, 97(26), 14109-14114. [Link]
-
Milisavljević, N., Perlíková, P., Pohl, R., & Hocek, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and... Organic & Biomolecular Chemistry, 16(30), 5496-5504. [Link]
-
Yin, Y. W., & Steitz, T. A. (2007). Mechanism for De Novo RNA Synthesis and Initiating Nucleotide Specificity by T7 RNA Polymerase. Journal of Molecular Biology, 370(2), 256-268. [Link]
-
Zhang, H., et al. (2018). T7 RNA Polymerase Discriminates Correct and Incorrect Nucleoside Triphosphates by Free Energy. Biophysical Journal, 114(8), 1845-1853. [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from Taylor & Francis website. [Link]
-
ResearchGate. (2010). Steric hindrance caused by analogs harboring large substituents at the 6-oxo position of the guanine ring of GTP. [Link]
-
ResearchGate. (2008). Control of Steric Hindrance on Restriction Enzyme Reactions with Surface-Bound DNA Nanostructures. [Link]
-
ResearchGate. (2004). Structural Basis for Substrate Selection by T7 RNA Polymerase. [Link]
-
Sela, H., & Ofran, Y. (2016). Enzymatic incorporation and utilization of an emissive 6-azauridine. Organic & Biomolecular Chemistry, 15(1), 61-64. [Link]
-
Zhu, Z., Waggoner, A. S. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 31(10), 2602–2609. [Link]
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- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. whitney.yin.cm.utexas.edu [whitney.yin.cm.utexas.edu]
- 8. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
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- 13. biotium.com [biotium.com]
- 14. apexbt.com [apexbt.com]
Benchmarking 13C, 15N UTP Brands for In Vitro Transcription (IVT) Yield: A Comprehensive Guide
Executive Summary
Uniformly labeled 13C, 15N ribonucleoside triphosphates (rNTPs) are indispensable building blocks for resolving complex RNA structures and dynamics via NMR spectroscopy. However, these reagents are prohibitively expensive, often costing between $800 and $5,600 per 100 µmol[1]. Given that a standard 20 mL In Vitro Transcription (IVT) reaction can consume up to 1,000 µL of a 100 µmol rNTP stock[1], maximizing transcription yield is not merely a matter of efficiency—it is a strict financial imperative for structural biology and drug development laboratories.
This guide provides an objective, mechanistically grounded framework for benchmarking the leading brands of 13C, 15N UTP. By understanding the causality behind buffer chemistry, salt formulations, and enzyme kinetics, researchers can establish a self-validating system to ensure maximum RNA yield regardless of the reagent source.
Mechanistic Grounding: The Biochemistry of Labeled IVT
The core challenge in benchmarking different brands of labeled UTP lies in the interplay between the NTP's salt formulation and the magnesium (Mg²⁺) cofactor required by T7 RNA polymerase[2].
During IVT, NTPs chelate free Mg²⁺ in a 1:1 stoichiometry. Therefore, the total Mg²⁺ concentration must be carefully calibrated to exceed the total NTP pool, ensuring sufficient free Mg²⁺ remains available to catalyze phosphodiester bond formation[3]. Because commercial vendors supply labeled UTP in different salt forms (e.g., ammonium vs. lithium), the counter-ions subtly alter the ionic strength and buffering capacity of the reaction[2]. A drop in IVT yield when switching brands is rarely due to the isotopic label itself, but rather a failure to re-optimize the Mg²⁺:NTP ratio for the new salt formulation.
Brand Benchmarking: CIL vs. Silantes
When sourcing 13C, 15N UTP, the two most prominent suppliers are Cambridge Isotope Laboratories (CIL) and Silantes (often distributed via Bruker)[4]. The primary variable between these brands—aside from proprietary biosynthesis pathways—is the counter-ion used in their final formulations. CIL typically provides its labeled rNTPs as ammonium salts[5], whereas Silantes provides them as lithium salts[6].
Table 1: Comparative Specifications of Leading 13C, 15N UTP Brands
| Specification | Cambridge Isotope Laboratories (CIL) | Silantes (Bruker) | Unlabeled Control (Standard) |
| Isotope Label | Uniform ¹³C, ¹⁵N | Uniform ¹³C, ¹⁵N | None |
| Salt Form | Ammonium[5] | Lithium[6] | Sodium or Tris |
| Chemical Purity | >90-95%[5] | >95%[6] | >99% |
| Buffer Impact | High concentrations of ammonium can shift pH; requires rigorous buffering[5]. | Lithium is highly soluble and rarely inhibits T7 RNAP, but requires precise Mg²⁺ matching. | Baseline ionic strength; standard optimization applies. |
| Expected Yield Impact | Indistinguishable from unlabeled controls if pH and Mg²⁺ are optimized[5]. | High yield; comparable to standard NTPs when titrated correctly. | Theoretical Maximum |
Self-Validating Experimental Protocol
To rigorously benchmark these brands, we must employ a Design of Experiments (DoE) methodology[2]. This self-validating system tests multiple Mg²⁺:NTP ratios in parallel with an unlabeled UTP control, ensuring that any drop in yield is isolated to the labeled nucleotide's buffer dynamics rather than template degradation or enzyme failure.
Workflow for benchmarking isotope-labeled UTP brands, emphasizing Mg2+ optimization.
Step-by-Step Methodology
Step 1: Template Preparation and Validation
-
Action: Linearize the plasmid DNA template using a high-fidelity restriction enzyme and purify via phenol-chloroform extraction.
-
Causality: T7 RNA polymerase is highly processive. Incomplete linearization leads to run-on transcripts, while residual RNases from plasmid preps will degrade the RNA product, artificially depressing the calculated yield.
Step 2: Small-Scale DoE Titration (50 µL Reactions)
-
Action: Set up a matrix of 50 µL reactions. Hold ATP, CTP, and GTP constant at 5 mM, and titrate the labeled 13C, 15N UTP from 3 mM to 8 mM. Simultaneously, titrate MgCl₂ from 10 mM to 50 mM[3].
-
Causality: The ammonium (CIL) or lithium (Silantes) counter-ions alter the ionic strength of the buffer. A DoE matrix identifies the exact Mg²⁺ concentration required to overcome NTP chelation without precipitating magnesium pyrophosphate[2].
Step 3: Transcription Reaction Assembly
-
Action: In the optimized buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM spermidine), combine the NTPs, 1 U/µL Murine RNase Inhibitor, 0.002 U/µL Inorganic Pyrophosphatase, and 5 U/µL T7 RNA Polymerase[7][8].
-
Causality: As NTPs are incorporated, pyrophosphate is released. Accumulating pyrophosphate inhibits T7 RNAP and precipitates Mg²⁺. The addition of Inorganic Pyrophosphatase drives the reaction equilibrium forward, which is critical for high-yield synthesis[8].
Step 4: Incubation and Quenching
-
Action: Incubate at 37°C for 2 hours. Quench a 1 µL aliquot in 9 µL of formamide loading dye containing 5 mM EDTA, then heat to 95°C for 2 minutes[3].
-
Causality: EDTA rapidly chelates the remaining Mg²⁺, instantly halting polymerase activity and preventing 3'-end heterogeneity. Heating denatures the RNA for accurate electrophoretic analysis[3].
Step 5: DNase I Digest and Purification
-
Action: Treat the reaction with DNase I (1 U/µg template) for 15 minutes at 37°C[3]. Purify the RNA using Ion-Exchange (IE) HPLC.
-
Causality: UV spectrophotometry (A260) cannot differentiate between the DNA template, unincorporated labeled UTP, and the final RNA product. HPLC purification is mandatory to isolate the transcript and calculate the true, validated yield.
Quantitative Yield Data & Troubleshooting
Based on standardized DoE optimizations, high-quality labeled UTP from both CIL and Silantes will perform comparably to unlabeled controls when the buffer is properly adjusted.
Table 2: Expected Quantitative Yields (per 50 µL IVT Reaction)
| Parameter | Unlabeled UTP (Control) | CIL ¹³C,¹⁵N UTP | Silantes ¹³C,¹⁵N UTP |
| Optimal Mg²⁺ Concentration | 20 mM | 22 - 25 mM | 20 - 22 mM |
| Optimal UTP Concentration | 5 mM | 5 mM | 5 mM |
| Average Yield (µg per 50 µL) | ~150 µg | ~142 µg | ~145 µg |
| Transcript Purity (HPLC) | >98% | >95% | >95% |
Troubleshooting Causality
If yields fall below 80% of the theoretical maximum or the unlabeled control:
-
Precipitation Observed: Indicates magnesium pyrophosphate formation. The reaction is stalling because free Mg²⁺ is being depleted. Increase the concentration of Inorganic Pyrophosphatase to hydrolyze the byproduct[8].
-
Short Abortive Transcripts: Suggests a suboptimal Mg²⁺:NTP ratio. The specific salt formulation of the labeled UTP is likely chelating too much magnesium. Re-evaluate the DoE matrix, specifically increasing free Mg²⁺ by 2-5 mM[2].
References
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies, MDPI, [Link]
-
Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR, NIH,[Link]
-
Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies, Oxford Academic, [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies, NIH,[Link]
-
Uridine 5′-triphosphate - Bruker Store, Bruker, [Link]
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- 3. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. store.bruker.com [store.bruker.com]
- 7. academic.oup.com [academic.oup.com]
- 8. neb.com [neb.com]
Mechanistic Causality: The Physics of Satellite Peaks
Decoding RNA Dynamics: A Comparative Guide to 13C-NMR Satellite Peak Analysis in Labeled UTP
As RNA structural biology advances, nuclear magnetic resonance (NMR) spectroscopy remains the premier technique for probing RNA conformational dynamics in solution. However, RNA analysis by NMR is historically plagued by severe spectral overlap and line broadening, challenges that compound exponentially as the RNA molecular weight increases 1. To overcome this, researchers rely on stable isotope-labeled ribonucleoside triphosphates (rNTPs), such as 13C-labeled Uridine triphosphate (UTP).
For the Senior Application Scientist, the choice of labeled UTP is not trivial. The presence, complexity, or intentional absence of 13C-NMR satellite peaks serves as the definitive physical fingerprint of the nucleotide's labeling pattern. This guide objectively compares the performance of Uniformly Labeled UTP against Site-Specifically Labeled UTP, providing the mechanistic causality and self-validating protocols necessary to optimize your downstream RNA structural workflows.
Novice spectroscopists often view satellite peaks merely as spectral clutter, but experienced structural biologists recognize them as the map of the covalent coupling network.
When a proton is directly attached to a 13C nucleus, the 1H-NMR signal is split into a doublet by the primary scalar coupling ( 1JCH , typically ~150–200 Hz). These split signals are the "satellite peaks" flanking the central, uncoupled 12C resonance. In uniformly 13C-labeled metabolites, these satellites are further split by adjacent 13C-13C scalar couplings ( 1JCC , ~35–55 Hz), creating complex multiplet structures 2.
While these splitting patterns are invaluable for tracing carbon networks in small molecules, uniform labeling introduces direct one-bond and residual dipolar couplings that prevent the accurate measurement of 13C relaxation rates in larger RNAs, drastically decreasing the resolution and sensitivity of the NMR experiments 3.
Comparative Product Analysis
To optimize your experimental design, we compare two distinct classes of commercially available labeled UTPs:
Product A: Premium Uniform [U-13C, 15N]-UTP Produced via de novo biosynthesis using fully labeled precursors, this product labels every carbon in the ribose and uracil rings.
-
Performance: Yields highly complex satellite peak patterns due to extensive 1JCC coupling.
-
Application: Ideal for small RNAs (<15 kDa) where complete de novo resonance assignment is required.
Product B: Site-Specific [1',6-13C2]-UTP Synthesized using engineered E. coli auxotrophs grown on specific asymmetric precursors (e.g.,[3-13C]-pyruvate), this product labels only isolated carbon sites 3.
-
Performance: Eliminates 13C-13C J-coupling entirely. The satellite peaks collapse into sharp, clean doublets (driven only by 1JCH ).
-
Application: Essential for large RNAs (>20 kDa). The absence of scalar coupling interference allows for high-precision relaxation dispersion and residual dipolar coupling (RDC) measurements.
Quantitative Benchmarking
| Metric / Feature | Product A: Uniform[U-13C]-UTP | Product B: Site-Specific [1',6-13C2]-UTP |
| Isotopic Enrichment ( Plabel ) | > 98% across all carbon positions | > 95% at C1' and C6; < 5% elsewhere |
| 13C-13C J-Coupling ( 1JCC ) | Present (~35–55 Hz) | Absent (Isolated spins) |
| 1D 1 H-NMR Satellite Profile | Complex multiplets (overlapping satellites) | Clean doublets (only 1JCH coupling) |
| Effective Linewidth in >20 kDa RNA | Broad (> 20 Hz) due to scalar/dipolar relaxation | Sharp (< 5 Hz) |
| Primary Structural Application | De novo resonance assignment via carbon tracing | Spin relaxation & residual dipolar couplings |
Experimental Workflow: Self-Validating Protocol for UTP Integrity
Every NMR protocol must be a closed-loop, self-validating system. You cannot assume a vendor's isotopic purity is absolute. Before committing expensive labeled UTP to a multi-week in vitro transcription (IVT) reaction, you must mathematically prove the enrichment level of the starting material by analyzing its satellite peaks.
Step 1: Sample Preparation
-
Action: Dissolve 1 mM of labeled UTP in 500 µL of NMR buffer (10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) prepared in 99.9% D2O .
-
Causality: D2O minimizes the massive water solvent peak that can obscure ribose resonances. EDTA is critical; it chelates trace paramagnetic ions (e.g., Cu2+ , Mn2+ ) that drastically shorten T2 relaxation times and artificially broaden your peaks, which would ruin the integration of fine satellite structures.
Step 2: NMR Acquisition
-
Action: Acquire a 1D 1H-NMR spectrum at 298 K on a high-field spectrometer (≥600 MHz). Crucial: Do not apply 13C decoupling during the acquisition time.
-
Causality: Omitting 13C decoupling allows the 1H-13C scalar couplings to evolve freely. This forces the proton resonance to split into the observable 13C satellite peaks flanking the central 12C peak 3.
Step 3: Data Processing & Integration
-
Action: Apply a mild exponential window function (e.g., 1 Hz line broadening) prior to Fourier transformation. Phase and baseline correct the spectrum meticulously.
-
Action: Identify a distinct proton resonance (e.g., the H1' ribose proton). Integrate the central uncoupled peak ( Icenter ) and the flanking 13C satellite peaks ( Isat1 , Isat2 ).
Step 4: Self-Validation (Enrichment Calculation)
-
Action: Calculate the fractional isotopic enrichment ( Plabel ) using the following ratio:
Plabel=Isat1+Isat2+IcenterIsat1+Isat2 -
Validation Logic: A premium uniform product must yield a Plabel≥0.98 . Any significant intensity in the central peak indicates unlabeled (12C) impurities. If Plabel falls below 95%, the batch should be flagged, as incomplete biosynthesis will exponentially degrade the signal-to-noise ratio of multi-dimensional heteronuclear experiments.
Analytical Workflow Visualization
Figure 1: Decision matrix and analytical workflow for 13C-labeled UTP NMR satellite peak evaluation.
Sources
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of Uridine Triphosphate 13C9,15N2 (Sodium Salt)
This guide provides a detailed protocol for the safe and compliant disposal of Uridine triphosphate 13C9,15N2 (sodium salt). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the essential knowledge for laboratory safety and chemical handling. This document is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds.
The core principle underpinning this protocol is that the disposal method for a compound labeled with stable, non-radioactive isotopes is dictated by the chemical and toxicological properties of the parent molecule, not by the isotopes themselves.
The Critical Distinction: Stable vs. Radioactive Isotopes
A frequent point of confusion in laboratory waste management is the distinction between different types of isotopes. Uridine triphosphate 13C9,15N2 is labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), which are stable isotopes .
-
Stable Isotopes (¹³C, ¹⁵N): These isotopes do not decay or emit radiation. Their disposal requires no special radiological precautions. The waste can be handled based on the chemical properties of Uridine Triphosphate.[1][]
-
Radioactive Isotopes (e.g., ³H, ¹⁴C, ³²P): These isotopes are unstable and emit radiation. They require specialized handling, storage, and disposal procedures under strict regulatory oversight, which are not applicable to the compound .[1][][3]
Therefore, the disposal procedures for Uridine triphosphate 13C9,15N2 are identical to those for standard, unlabeled Uridine triphosphate.[1]
Hazard Assessment and Safety Profile
Before disposal, it is crucial to understand the intrinsic hazards of the chemical. According to multiple Safety Data Sheets (SDS), Uridine 5'-triphosphate, trisodium salt is generally not classified as a hazardous substance under the US OSHA Hazard Communication Standard.[4] However, good laboratory practice dictates that all chemicals should be handled with care.
| Hazard Profile | Assessment & Precautionary Measures |
| Acute Toxicity | No data available for specific LD50 values, but generally considered to have low acute toxicity. May be harmful if swallowed.[5][6] |
| Skin/Eye Irritation | May cause mild skin or eye irritation upon contact.[7][8] |
| Inhalation | Avoid inhaling dust if handling the solid form.[4][5] |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. |
| Personal Protective Equipment (PPE) | Always wear standard laboratory PPE: safety glasses, a lab coat, and chemical-resistant gloves.[6][9] |
Step-by-Step Disposal Protocol
The correct disposal path depends entirely on whether the Uridine triphosphate 13C9,15N2 waste is pure or has been mixed with other laboratory chemicals. The following workflow provides a clear decision-making process.
Caption: Decision workflow for proper disposal of UTP 13C9,15N2 waste.
Detailed Steps:
1. Waste Characterization and Segregation: The first and most critical step is to determine if the UTP waste has been mixed with any hazardous substances.
-
Hazardous Mixtures: If UTP is dissolved in or mixed with flammable solvents, strong acids/bases, or toxic chemicals, the entire mixture is classified as hazardous waste.[9][10] It must be segregated and disposed of according to the protocols for that specific hazard class (e.g., "halogenated solvent waste").
-
Non-Hazardous Waste: If the waste consists of pure UTP, its non-hazardous aqueous solutions, or labware contaminated only with UTP, it can be managed as non-hazardous chemical waste.[11][12]
Causality: Improper segregation can lead to dangerous chemical reactions in waste containers or cause an entire batch of non-hazardous waste to become regulated and expensive to dispose of.[9][13]
2. Containerization and Labeling:
-
Container: Use a chemically compatible, sealable container. Do not use beakers with parafilm or other temporary closures.[14]
-
Labeling: All waste containers must be clearly labeled to prevent accidental mixing and to ensure proper handling.[9][13][15] The label should include:
-
The words "Non-Hazardous Waste" (if applicable).
-
The full chemical name: "Uridine triphosphate 13C9,15N2 (sodium salt)".
-
An estimate of the quantity/concentration.
-
The date of accumulation.
-
3. Final Disposal Pathways:
-
Pathway A: Solid Non-Hazardous Waste: This stream includes unused solid UTP and contaminated consumables like weigh boats, pipette tips, and gloves. This waste should be collected in a clearly labeled, sealed container. While chemically non-hazardous, it should not be disposed of in common laboratory trash cans that are handled by custodial staff.[11] Follow your institution's procedure for collecting non-hazardous chemical solids, which typically involves a designated pickup by the Environmental Health & Safety (EHS) department or disposal in a specific dumpster.[11]
-
Pathway B: Aqueous Non-Hazardous Waste: Disposal of non-hazardous aqueous solutions down the sanitary sewer is highly regulated and requires institutional approval.[11][16]
-
Consult EHS: Before any drain disposal, you must confirm with your local EHS office that this practice is permitted.
-
Dilution: If approved, the general guideline is to flush the drain with a substantial amount of water (at least 100 times the volume of the chemical waste) to ensure adequate dilution.[16]
-
pH Check: Ensure the pH of the solution is near neutral (typically between 6.0 and 9.0) before disposal.
-
Spill Management
In the event of a minor spill of solid UTP or its aqueous solution:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE (lab coat, gloves, safety glasses).
-
Containment: For liquids, use absorbent pads to contain the spill. For solids, gently sweep up the material to avoid creating dust.[4]
-
Clean-Up: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as non-hazardous solid chemical waste, as described in Pathway A.[15]
By adhering to this guide, you ensure the safe and compliant disposal of Uridine triphosphate 13C9,15N2, protecting yourself, your colleagues, and the environment. Always prioritize your institution's specific waste management policies and consult your EHS office when in doubt.
References
-
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. (2019, January 11). Moravek, Inc. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved from [Link]
-
Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Uridine 5'-triphosphate, trisodium salt, hydrate - Safety Data Sheet. (n.d.). Metasci. Retrieved from [Link]
-
Specific Instruction for Isotope Research Waste. (n.d.). University of Pittsburgh Radiation Safety. Retrieved from [Link]
-
Local Rules for the Safe Use and Disposal of Radioisotopes. (n.d.). University of Cambridge, Department of Plant Sciences. Retrieved from [Link]
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- 5. sds.metasci.ca [sds.metasci.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sfasu.edu [sfasu.edu]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Personal protective equipment for handling Uridine triphosphate 13C9,15N2 (sodium)
Advanced Safety and Operational Handling Guide: Uridine Triphosphate-13C9,15N2 (Sodium Salt)
Executive Summary
Handling stable isotope-labeled nucleotides like Uridine triphosphate-13C9,15N2 (UTP-13C9,15N2) sodium salt requires a paradigm shift from standard chemical safety. While the chemical itself presents low-to-moderate acute toxicity, the dual-objective of this protocol is to ensure operator safety against potential chemical irritants and sample integrity against ubiquitous environmental nucleases and isotopic dilution. This guide provides drug development professionals and analytical chemists with a self-validating system for the safe handling, reconstitution, and disposal of this high-value reagent.
Risk Assessment & Mechanistic Causality
UTP-13C9,15N2 sodium is a non-radioactive, stable heavy isotope-labeled metabolite used extensively as an internal standard for quantitative LC-MS/NMR and in in vitro transcription (IVT) assays[1].
-
Operator Hazard : According to Laboratory Chemical Safety Summaries (LCSS), unlabeled and labeled UTP sodium salts act as mild-to-strong skin and eye irritants, and can be harmful if inhaled or ingested as a lyophilized powder[2][3].
-
Sample Hazard : The triphosphate moiety is highly susceptible to spontaneous and enzymatic hydrolysis (yielding UDP, UMP, or free uridine). Furthermore, human skin naturally secretes RNases and phosphatases. Therefore, PPE must act as a bidirectional barrier—protecting the researcher from the chemical, and protecting the chemical from the researcher's microbiome.
Bidirectional Personal Protective Equipment (PPE) Specifications
To mitigate both chemical exposure and enzymatic degradation, standard laboratory PPE must be upgraded to molecular-biology-grade standards.
| PPE Category | Specification | Mechanistic Rationale (Causality) |
| Hand Protection | Nitrile, powder-free, certified RNase/DNase-free gloves. Double-gloving is recommended. | Nitrile provides a robust chemical barrier against aqueous nucleotide solutions. Powder-free and RNase-free certifications prevent the introduction of particulate matter and phosphatases that catalyze the cleavage of the γ -phosphate of UTP. |
| Eye Protection | ANSI Z87.1 certified safety goggles (not standard safety glasses). | Lyophilized powders are prone to electrostatic dispersion upon opening the vial. Goggles prevent ocular mucosal exposure to the irritant powder[3]. |
| Body Protection | Disposable, fluid-resistant lab coat with knit cuffs. | Reusable cotton lab coats harbor environmental dust and human desquamation (rich in RNases). A disposable coat ensures a sterile micro-environment during handling. |
| Respiratory / Environment | ISO Class 5 Biological Safety Cabinet (BSC) or Laminar Flow Hood. | Prevents inhalation of aerosolized UTP powder during the initial vial opening and reconstitution phase[4], while maintaining a sterile, particulate-free field. |
Operational Workflow: Reconstitution and Aliquoting Protocol
Because UTP-13C9,15N2 is highly sensitive to freeze-thaw cycles and moisture[5], the entire vial should be reconstituted and aliquoted immediately upon first use.
Step 1: Workspace Decontamination
-
Wipe down the BSC surface, pipettes, and centrifuge tube racks with an RNase-decontamination solution (e.g., RNaseZAP), followed by nuclease-free water.
-
Self-Validating Check: Ensure no residue remains. Chemical decontaminants left on surfaces can inhibit downstream enzymatic assays (like polymerases in IVT).
Step 2: Centrifugation of Lyophilized Powder
-
Before opening, briefly centrifuge the sealed vial at 3,000 x g for 1 minute.
-
Causality: Shipping can cause the powder to adhere to the cap[5]. Centrifugation prevents aerosolization and loss of the high-value isotope upon opening, protecting both the user's respiratory tract and the experimental yield.
Step 3: Reconstitution
-
Open the vial exclusively inside the BSC.
-
Add the calculated volume of chilled, LC-MS grade, nuclease-free water (or specified buffer like 10 mM Tris-HCl, pH 7.5) to achieve the desired stock concentration (typically 10 mM or 100 mM).
-
Gently pipette up and down. Do not vortex vigorously, as this can introduce shear forces and micro-bubbles that promote oxidation.
Step 4: Aliquoting and Storage
-
Dispense the reconstituted solution into pre-chilled, low-bind, RNase-free microcentrifuge tubes in single-use volumes (e.g., 10-50 µL).
-
Store immediately at -80°C.
-
Causality: UTP is stable for months at -80°C but degrades rapidly at room temperature or through repeated freeze-thaw cycles.
Handling and Processing Workflow
Workflow for the sterile reconstitution and handling of UTP-13C9,15N2 to ensure personnel safety and isotopic integrity.
Spill Management and Disposal Plan
In the event of a spill, immediate action is required to prevent cross-contamination of the laboratory environment[6].
-
Dry Powder Spill :
-
Do not sweep, as this generates inhalable dust.
-
Cover the spill with a damp, absorbent paper towel to suppress aerosolization.
-
Wipe the area inward from the edges.
-
Clean the surface thoroughly with soap and water, followed by an RNase-decontamination wipe.
-
-
Liquid Spill :
-
Absorb with inert, absorbent pads.
-
Wash the area with a 10% bleach solution (if compatible with the surface) to destroy any remaining nucleotide analogs, followed by nuclease-free water.
-
-
Disposal :
-
UTP-13C9,15N2 sodium is not typically classified as a dangerous good for transport under standard excepted quantities[7]. However, all contaminated PPE, empty vials, and spill cleanup materials must be disposed of in designated solid chemical waste containers.
-
Aqueous waste containing UTP-13C9,15N2 should be collected in appropriately labeled liquid waste carboys and disposed of through the institution's Environmental Health and Safety (EHS) approved chemical disposal vendor[4]. Do not pour down the drain.
-
References
-
Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 . PubChem.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
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